Product packaging for Dasotraline Hydrochloride(Cat. No.:CAS No. 675126-08-6)

Dasotraline Hydrochloride

Cat. No.: B023446
CAS No.: 675126-08-6
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-DFIJPDEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A metabolite of Sertraline. Used for treatment of CNS disorders.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16Cl3N B023446 Dasotraline Hydrochloride CAS No. 675126-08-6

Properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-08-6
Record name Dasotraline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DASOTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dasotraline Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasotraline is a novel monoamine reuptake inhibitor characterized by its preferential and potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with a significantly weaker affinity for the serotonin transporter (SERT).[1][2] This dual-inhibition mechanism results in increased synaptic concentrations of dopamine and norepinephrine, which are neurotransmitters critically involved in attention, motivation, and executive function.[1][3] Dasotraline's unique pharmacokinetic profile, defined by a slow absorption and long elimination half-life, allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[4][5] This technical guide provides an in-depth overview of the mechanism of action of dasotraline hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. Although development for ADHD and binge eating disorder (BED) was halted, the extensive preclinical and clinical research provides valuable insights into its function.[6]

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to and blocking the presynaptic dopamine and norepinephrine transporters.[7] This action inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors.[3] The sustained elevation of dopamine and norepinephrine levels in key brain regions, such as the prefrontal cortex and striatum, is believed to be the primary mechanism underlying its therapeutic potential in disorders like ADHD and BED.[1][8]

Quantitative Pharmacodynamics

The affinity and potency of dasotraline for monoamine transporters have been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Transporter Inhibition
TransporterIC50 (nM)SpeciesAssay Type
hDAT 3HumanRadiometric Functional Uptake
hNET 4HumanRadiometric Functional Uptake
hSERT 15HumanRadiometric Functional Uptake
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Data sourced from reference[8].
In Vivo Transporter Occupancy
TransporterTO50 (ng/mL)SpeciesStudy Type
DAT 32MouseEx Vivo Occupancy
NET 109MouseEx Vivo Occupancy
SERT 276MouseEx Vivo Occupancy
TO50: Plasma concentration required for 50% transporter occupancy. Data sourced from reference[8].
Study TypeAnimal ModelDasotraline DoseDAT OccupancyNET OccupancySERT Occupancy
SPECT Imaging Baboon0.2 mg/kg (i.v.)87%20%20%
Data sourced from reference[8].

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies that elucidated the mechanism of action of dasotraline.

In Vitro Radiometric Functional Uptake Assays

Objective: To determine the in vitro potency of dasotraline to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective human transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and plated into 96-well microplates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of dasotraline or a vehicle control.

  • Radioligand Addition: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (typically 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: The amount of radioligand taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of dasotraline that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis in Rats

Objective: To measure the effect of dasotraline on extracellular concentrations of dopamine and norepinephrine in specific brain regions.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with microdialysis guide cannulae targeting the prefrontal cortex and striatum.

  • Probe Insertion: Following a recovery period, a microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

  • Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

  • Dasotraline Administration: Dasotraline is administered systemically (e.g., intraperitoneally).

  • Post-Dose Sampling: Dialysate collection continues to monitor changes in extracellular dopamine and norepinephrine concentrations over time.

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the neurotransmitter levels.

  • Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and plotted over time to determine the magnitude and duration of the effect of dasotraline.

SPECT Imaging in Baboons

Objective: To determine the in vivo occupancy of dopamine and norepinephrine transporters by dasotraline in the living brain.

Methodology:

  • Radiotracer Selection: Specific radiotracers that bind to DAT (e.g., [123I]altropane) and NET are selected.

  • Animal Preparation: Baboons are anesthetized and positioned in a SPECT scanner.

  • Baseline Scan: A baseline scan is performed following the injection of the radiotracer to determine the initial level of transporter binding.

  • Dasotraline Administration: A single intravenous dose of dasotraline is administered.

  • Post-Dose Scan: A second SPECT scan is acquired to measure the displacement of the radiotracer by dasotraline.

  • Image Analysis: Regions of interest (ROIs) corresponding to brain areas with high densities of DAT and NET (e.g., striatum and thalamus) are drawn on the SPECT images.

  • Occupancy Calculation: The percentage of transporter occupancy is calculated by comparing the radiotracer binding in the baseline and post-dasotraline scans.

Visualizing the Mechanism and Workflow

Signaling Pathway of Dasotraline

Dasotraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Vesicle_DA Synaptic Vesicle (Dopamine) Dopamine->Vesicle_DA VMAT2 Vesicle_NE Synaptic Vesicle (Norepinephrine) Norepinephrine->Vesicle_NE VMAT2 DA_Cleft Dopamine Vesicle_DA->DA_Cleft Exocytosis NE_Cleft Norepinephrine Vesicle_NE->NE_Cleft Exocytosis DA_Receptor Dopamine Receptors NE_Receptor Norepinephrine Receptors DA_Cleft->DA_Receptor Binding DAT Dopamine Transporter (DAT) DA_Cleft->DAT Reuptake NE_Cleft->NE_Receptor Binding NET Norepinephrine Transporter (NET) NE_Cleft->NET Reuptake Dasotraline Dasotraline Dasotraline->DAT Inhibition Dasotraline->NET Inhibition

Caption: Dasotraline's inhibition of DAT and NET increases synaptic dopamine and norepinephrine.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & Data Interpretation Anesthesia Anesthetize Rat Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Recovery Surgical Recovery Period Stereotaxic_Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion aCSF_Perfusion Perfuse with aCSF Probe_Insertion->aCSF_Perfusion Baseline_Collection Collect Baseline Dialysate Samples aCSF_Perfusion->Baseline_Collection Drug_Admin Administer Dasotraline Baseline_Collection->Drug_Admin PostDose_Collection Collect Post-Dose Dialysate Samples Drug_Admin->PostDose_Collection HPLC Quantify Neurotransmitters (HPLC-ED) PostDose_Collection->HPLC Data_Analysis Calculate % Change from Baseline HPLC->Data_Analysis Results Plot Time-Course of Neurotransmitter Levels Data_Analysis->Results

Caption: Workflow for assessing dasotraline's effect on neurotransmitter levels via microdialysis.

Logical Relationship of Dasotraline's Dual Inhibition

Dual_Inhibition_Logic cluster_inhibition Primary Pharmacological Action cluster_neurochemical Neurochemical Consequence cluster_physiological Physiological Effect cluster_therapeutic Potential Therapeutic Outcome Dasotraline Dasotraline Administration Inhibit_DAT Inhibition of Dopamine Transporter (DAT) Dasotraline->Inhibit_DAT Inhibit_NET Inhibition of Norepinephrine Transporter (NET) Dasotraline->Inhibit_NET Increase_DA Increased Synaptic Dopamine Inhibit_DAT->Increase_DA Increase_NE Increased Synaptic Norepinephrine Inhibit_NET->Increase_NE Modulate_PFC Modulation of Prefrontal Cortex and Striatal Activity Increase_DA->Modulate_PFC Increase_NE->Modulate_PFC Improve_Cognition Improvement in Attention, Executive Function, and Motivation Modulate_PFC->Improve_Cognition

Caption: Logical flow from dasotraline administration to potential therapeutic effects.

References

Dasotraline Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of dasotraline hydrochloride ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride). Dasotraline is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various central nervous system disorders.[1][2][3] Understanding its physicochemical properties is critical for the development of stable and effective pharmaceutical formulations. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and discusses potential degradation pathways and drug-excipient compatibility considerations based on established scientific principles and regulatory guidelines.

Physicochemical Properties

This compound is the hydrochloride salt of dasotraline. It presents as a white to off-white solid powder.[][5] Key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₆Cl₃N[5][6]
Molecular Weight 328.66 g/mol [5][6]
Appearance White to off-white solid powder[][5]
pKa (Strongest Basic) 9.52 (Predicted)[3]
logP 4.92 (ALOGPS, Predicted)[3]

Note: pKa and logP values are computationally predicted and should be confirmed by experimental analysis.

Solubility Characteristics

The solubility of this compound is a critical factor for its formulation and in vivo dissolution. As the hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values.

Quantitative Solubility Data

The available experimental solubility data for this compound is limited but provides key insights into its behavior in common laboratory solvents.

SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO) ≥ 31 mg/mL (≥ 94.32 mM)Not specified[6][7][8]
Water (H₂O) 1.61 mg/mL (4.90 mM)Requires ultrasonic agitation and heating to 60°C[6][7]

Note: The reported water solubility was achieved under specific physical conditions, suggesting that the intrinsic solubility at room temperature may be lower.

Experimental Protocol: pH-Dependent Solubility Profile

To fully characterize the solubility, a pH-solubility profile should be established. The following protocol outlines a standard procedure.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to vials containing each buffer solution.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, visually confirm the presence of undissolved solid.

  • Sample Analysis:

    • Filter the samples through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).

    • Dilute the filtrate appropriately with the mobile phase.

    • Quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

  • Data Reporting: Plot the determined solubility (in mg/mL or µg/mL) against the measured pH of each saturated solution.

G Workflow for pH-Dependent Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2-7.4) add_api Add API to each buffer prep_buffers->add_api prep_api Weigh excess Dasotraline HCl prep_api->add_api equilibrate Agitate at constant temp (24-48h) add_api->equilibrate filter Filter supernatant (0.45 µm) equilibrate->filter dilute Dilute filtrate filter->dilute hplc Quantify via HPLC-UV dilute->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Experimental workflow for determining pH-solubility profile.

Stability Characteristics

Assessing the stability of this compound is essential to ensure its quality, safety, and efficacy throughout its shelf life. This involves evaluating the drug substance under various stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Solution Stability

The stability of this compound in solution is critical for preparing stock solutions for research and for the development of liquid dosage forms.

SolventStorage TemperatureStability PeriodSource
DMSO -80°C6 months[6][7][8]
DMSO -20°C1 month[6][7][8]

Note: Solutions should be stored in sealed containers, protected from moisture.

Solid-State Stability & Forced Degradation

While specific forced degradation studies for this compound are not publicly available, insight can be gained from studies on the structurally related compound, sertraline hydrochloride. Sertraline HCl is reported to be stable to hydrolytic (acidic, basic) and thermal stress but susceptible to degradation under oxidative and photolytic conditions.[9] Therefore, a similar degradation profile may be anticipated for this compound.

Forced degradation studies are crucial for identifying potential degradation products and establishing the specificity of analytical methods.

Experimental Protocol: Forced Degradation Study (ICH Q1A R2)

This protocol describes a typical forced degradation study for a new drug substance like this compound.

  • Objective: To identify potential degradation products and pathways under various stress conditions. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive decomposition.[10]

  • Conditions:

    • Acid Hydrolysis: Treat the drug substance in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the drug substance in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the drug substance in 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).

    • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) for solution-state studies.

    • Expose the drug substance (solid and in solution) to the stress conditions outlined above.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).

    • Neutralize the acid and base-stressed samples before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector for identification of degradation products.

    • Calculate the percentage of degradation and determine the mass balance.

G Forced Degradation Study Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) API Dasotraline HCl (Solid & Solution) Acid Acidic (HCl) API->Acid Base Basic (NaOH) API->Base Oxidative Oxidative (H₂O₂) API->Oxidative Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis Analyze Samples (HPLC-PDA-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathway Validate Analytical Method Analysis->Outcome

Caption: Standard workflow for a forced degradation study.

Drug-Excipient Compatibility

Evaluating the compatibility of this compound with common pharmaceutical excipients is a mandatory step in pre-formulation to ensure the stability of the final dosage form.[11][12] No specific compatibility studies for dasotraline have been published. Therefore, a standard screening protocol is recommended.

Experimental Protocol: Drug-Excipient Compatibility Screening
  • Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., tablet, capsule), including fillers (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (drug:excipient).

    • Prepare a control sample of the pure drug.

    • For accelerated studies, a small amount of water (e.g., 5% w/w) may be added to the mixtures to simulate high humidity conditions.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analytical Techniques:

    • Differential Scanning Calorimetry (DSC): Analyze samples at time zero to detect any immediate physical interactions, such as changes in melting point or the appearance of new thermal events.

    • High-Performance Liquid Chromatography (HPLC): Analyze stressed samples to quantify the amount of remaining dasotraline and to detect and quantify any new degradation products. Compare the degradation profile of the binary mixtures to that of the pure drug control.

    • Visual Observation: Note any changes in the physical appearance (e.g., color, caking) of the mixtures over time.

Mechanism of Action: Synaptic Monoamine Reuptake Inhibition

This compound exerts its pharmacological effect by inhibiting the presynaptic reuptake of key neurotransmitters in the central nervous system. It is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and a weaker inhibitor of the serotonin transporter (SERT).[13][14][15] This dual inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Vesicle DA_NE->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Receptors DA & NE Receptors Signal Postsynaptic Signal Receptors->Signal SynapticCleft->Receptors Binding DAT_NET DAT & NET Transporters SynapticCleft->DAT_NET Reuptake Dasotraline Dasotraline Dasotraline->DAT_NET Inhibits

Caption: Dasotraline inhibits DAT and NET, increasing synaptic neurotransmitter levels.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data is limited, established analytical protocols and knowledge of the compound's chemical structure allow for a robust approach to its characterization. The provided methodologies for determining pH-solubility, conducting forced degradation and drug-excipient compatibility studies serve as a foundation for researchers and formulation scientists. Further experimental work is required to fully elucidate the degradation pathways and to establish a comprehensive physicochemical profile, which will be instrumental in the development of stable, safe, and effective drug products.

References

Preclinical Profile of Dasotraline: A Dual Dopamine and Norepinephrine Reuptake Inhibitor for ADHD and Binge Eating Disorder

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Marlborough, MA – November 10, 2025 – This technical whitepaper provides an in-depth overview of the preclinical research on dasotraline, a novel compound investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Dasotraline is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a significantly weaker effect on the serotonin transporter (SERT).[1][2][3] Its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, results in stable plasma concentrations over a 24-hour period with once-daily dosing.[2][4][5] Although clinical development of dasotraline was ultimately discontinued, the preclinical data offer valuable insights for researchers and drug development professionals in the fields of neuropsychiatry and metabolic disorders.[6]

Pharmacological Profile and Mechanism of Action

Dasotraline acts as a dual dopamine and norepinephrine reuptake inhibitor (DNRI).[1][7] In vitro studies have demonstrated its high affinity for human DAT and NET, with substantially lower affinity for SERT. This pharmacological profile suggests that its therapeutic effects in ADHD and BED are primarily mediated through the modulation of dopaminergic and noradrenergic signaling in the brain.[8][9] By blocking the reuptake of these neurotransmitters from the synaptic cleft, dasotraline increases their extracellular concentrations, thereby enhancing neurotransmission in key brain circuits implicated in attention, impulse control, and reward processing.

Table 1: In Vitro Transporter Inhibition
TransporterIC50 (nM)
Dopamine Transporter (DAT)3[1][2]
Norepinephrine Transporter (NET)4[1][2]
Serotonin Transporter (SERT)15[1][2]

Preclinical Pharmacokinetics and Brain Occupancy

Preclinical studies in animal models indicated that dasotraline is well-absorbed and distributed, and extensively metabolized.[10] In humans, the compound exhibits slow oral absorption and a prolonged elimination half-life of approximately 47-77 hours.[4][11] This pharmacokinetic profile leads to stable plasma concentrations at steady state, which is typically reached within 10 days of daily dosing.[2][5]

Positron Emission Tomography (PET) studies in rhesus monkeys and humans have been crucial in elucidating the relationship between plasma concentrations of dasotraline and its target engagement in the brain. These studies have quantified the occupancy of DAT at therapeutic doses.

Table 2: Dopamine Transporter (DAT) Occupancy
SpeciesDose / Plasma ConcentrationStriatal DAT Occupancy (%)Reference
Rhesus Monkey0.1 mg/kg (i.v.)54%[12]
Rhesus Monkey0.2 mg/kg (i.v.)68%[12]
Human4.5 ng/mL (plasma)50%[1][2]
Human8 mg/day (estimated steady-state)56%[1]
Human18 ng/mL (estimated steady-state)71%[1]

A key finding from these studies is that even with intravenous administration, which is favored by recreational drug abusers, the onset of DAT occupancy and the subsequent elevation of synaptic dopamine levels are significantly more gradual for dasotraline compared to methylphenidate.[12] This slow onset of pharmacodynamic effects is thought to contribute to its lower potential for abuse.[11][12]

Preclinical Efficacy Models

Dasotraline has been evaluated in established animal models that recapitulate certain behavioral aspects of ADHD and binge eating disorder.

ADHD Model: Delay Discounting Test in Rats

In a behavioral paradigm designed to assess impulsive choice, a core feature of ADHD, the administration of dasotraline to rats significantly increased their preference for a larger, delayed reward over a smaller, immediate reward.[1][8] This effect on the delay discounting test suggests that dasotraline can reduce impulsive decision-making.[8]

Binge Eating Disorder Model: Binge-Like Chocolate Consumption in Rats

The potential therapeutic utility of dasotraline for BED was supported by a rat model of binge-like eating. In this model, dasotraline demonstrated a significant and dose-dependent reduction in the consumption of a highly palatable food (chocolate), with a less pronounced effect on the consumption of standard chow.[4] This selective reduction in binge-like eating behavior, without a major impact on regular food intake, pointed towards a specific effect on the rewarding and compulsive aspects of food consumption.[4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of dasotraline involves the blockade of DAT and NET, leading to an increase in extracellular dopamine and norepinephrine. This modulation of catecholaminergic signaling pathways is central to its therapeutic effects.

Dasotraline's mechanism of action at the synapse.

The experimental workflow for preclinical evaluation typically involves a tiered approach, starting with in vitro characterization, followed by in vivo pharmacokinetic and pharmacodynamic studies, and culminating in behavioral efficacy models.

Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo_pk_pd In Vivo Pharmacokinetics & Pharmacodynamics cluster_behavioral Behavioral Efficacy Models receptor_binding Receptor Binding Assays (DAT, NET, SERT) uptake_inhibition Neurotransmitter Uptake Inhibition Assays pk_studies Pharmacokinetic Studies (Animal Models) uptake_inhibition->pk_studies dat_occupancy DAT Occupancy Studies (PET Imaging) microdialysis Microdialysis Studies (Neurotransmitter Levels) adhd_model ADHD Models (e.g., Delay Discounting) microdialysis->adhd_model bed_model BED Models (e.g., Binge-like Eating)

A generalized preclinical evaluation workflow for dasotraline.

Detailed Experimental Protocols

While detailed proprietary protocols are not publicly available, the following represent generalized methodologies for the key experiments cited, based on standard practices in the field.

In Vitro Transporter Binding and Uptake Assays
  • Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of dasotraline at DAT, NET, and SERT.

  • Methodology:

    • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing human DAT, NET, or SERT are cultured under standard conditions.

    • Binding Assays: Cell membranes are prepared and incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of dasotraline. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Radioactivity is measured using a scintillation counter, and Ki values are calculated using the Cheng-Prusoff equation.

    • Uptake Assays: Adherent cells are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of dasotraline. The uptake reaction is stopped, and intracellular radioactivity is quantified. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis
  • Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving rats following dasotraline administration.

  • Methodology:

    • Surgical Implantation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum or prefrontal cortex.

    • Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of dasotraline (e.g., via intraperitoneal injection).

    • Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Delay Discounting Task in Rats
  • Objective: To assess the effect of dasotraline on impulsive choice.

  • Methodology:

    • Apparatus: The experiment is conducted in operant conditioning chambers equipped with two levers and a food pellet dispenser.

    • Training: Rats are trained to press one lever for a small, immediate food reward and the other lever for a larger, delayed reward. The delay to the larger reward is systematically varied across sessions.

    • Testing: Once a stable baseline of choice behavior is established, rats are treated with dasotraline or vehicle prior to the test sessions.

    • Data Analysis: The primary dependent measure is the percentage of choices for the larger, delayed reward as a function of the delay duration. An increase in the choice of the larger reward indicates a reduction in impulsivity.

Conclusion

The preclinical data for dasotraline robustly characterize it as a potent and balanced dual dopamine and norepinephrine reuptake inhibitor with a unique pharmacokinetic profile that allows for stable, once-daily dosing. The evidence from animal models provided a strong rationale for its investigation in ADHD and binge eating disorder. Although the clinical development of dasotraline has been halted, the extensive preclinical and clinical research conducted provides a valuable foundation for future drug discovery and development efforts targeting the dopaminergic and noradrenergic systems for the treatment of these and other neuropsychiatric disorders.

References

Dasotraline Enantiomers: A Technical Guide to Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a significant area of interest in the development of therapeutics for neuro-psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Structurally, dasotraline is a specific stereoisomer of desmethylsertraline, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. The stereochemistry of dasotraline is crucial to its pharmacological profile, as different enantiomers and diastereomers exhibit distinct affinities and activities at the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This technical guide provides an in-depth analysis of the biological activity of dasotraline's enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Thesis

The specific (1R,4S) stereoconfiguration of dasotraline confers a potent and relatively balanced inhibition of dopamine and norepinephrine reuptake, with a lesser but significant effect on serotonin reuptake. This profile is distinct from its other stereoisomers, which exhibit different potencies and selectivities for the monoamine transporters. Understanding these stereospecific differences is paramount for rational drug design and the development of targeted therapeutics.

Quantitative Analysis of Biological Activity

The in vitro biological activity of dasotraline and its related stereoisomers is typically quantified through inhibition constants (Ki) from radioligand binding assays and half-maximal inhibitory concentrations (IC50) from neurotransmitter uptake assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Human Monoamine Transporters by Dasotraline ((1R,4S)-Desmethylsertraline)

CompoundTransporterIC50 (nM)
DasotralinehDAT3
hNET4
hSERT15

Table 2: In Vitro Inhibition of Rat Monoamine Transporters by Dasotraline Stereoisomers and Related Compounds

CompoundTransporterIC50 (nM)Ki (nM)
Dasotraline ((1R,4S)-Desmethylsertraline)rDAT4-
rNET6-
rSERT11-
(1S,4S)-DesmethylsertralinerDAT3800[1]-
rNET4600[1]-
rSERT450[1]-
Desmethylsertraline (racemic mixture)DAT-440[2]
NET-420[2]
SERT-76[2]

Qualitative Summary of Stereoisomer Activity:

Based on studies of sertraline stereoisomers, which are structurally analogous to the desmethylsertraline stereoisomers, the following qualitative differences in activity have been observed:

  • Trans Isomers:

    • The (+)-(1R, 4S)-enantiomer (Dasotraline) is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake.

    • The (−)-(1S, 4R)-enantiomer is more selective for norepinephrine reuptake inhibition.

  • Cis Isomers:

    • The (+)-(1S, 4S)-enantiomer is a potent inhibitor of serotonin reuptake.

Experimental Protocols

The determination of the biological activity of dasotraline enantiomers relies on standardized in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of dasotraline enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compounds: Dasotraline enantiomers at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determination of non-specific binding, a separate set of wells will contain the radioligand and the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake into presynaptic nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of dasotraline enantiomers for the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • Synaptosomes prepared from specific rat brain regions (e.g., striatum for dopamine, hypothalamus or frontal cortex for norepinephrine, and frontal cortex or brainstem for serotonin).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds: Dasotraline enantiomers at various concentrations.

  • Uptake buffer: e.g., Krebs-Henseleit buffer containing pargyline (to inhibit monoamine oxidase) and antioxidants (e.g., ascorbic acid).

  • Non-specific uptake control: Incubation at 0-4°C or in the presence of a high concentration of a known uptake inhibitor.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in the uptake buffer.

  • Pre-incubation: Pre-incubate the synaptosome suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by adding a stop solution containing a potent uptake inhibitor.

  • Lysis and Scintillation Counting: Lyse the synaptosomes and measure the radioactivity of the internalized neurotransmitter using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway: Dasotraline's Mechanism of Action

Dasotraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) MA Monoamines Vesicle->MA Synaptic_Cleft Synaptic_Cleft MA->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Dasotraline Dasotraline Dasotraline->DAT Inhibits Dasotraline->NET Inhibits Dasotraline->SERT Inhibits Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake D_Receptor Dopamine Receptors Synaptic_Cleft->D_Receptor Binds to NE_Receptor Norepinephrine Receptors Synaptic_Cleft->NE_Receptor Binds to S_Receptor Serotonin Receptors Synaptic_Cleft->S_Receptor Binds to Postsynaptic_Effect Postsynaptic Effect D_Receptor->Postsynaptic_Effect Signal Transduction NE_Receptor->Postsynaptic_Effect Signal Transduction S_Receptor->Postsynaptic_Effect Signal Transduction

Caption: Dasotraline inhibits DAT, NET, and SERT, increasing synaptic monoamine levels.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare Cell Membranes with Transporters (DAT, NET, or SERT) B Incubate Membranes with Radioligand and Dasotraline Enantiomer A->B C Separate Bound and Free Radioligand via Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Quantify Radioactivity using Scintillation Counting D->E F Data Analysis: Determine IC50 and Ki Values E->F

Caption: Workflow for determining the binding affinity of dasotraline enantiomers.

Logical Relationship: Stereoisomers of Desmethylsertraline

Desmethylsertraline_Isomers cluster_cis Cis Isomers cluster_trans Trans Isomers cis_1S4S (1S,4S)-Desmethylsertraline (Potent SERT inhibitor) cis_1R4R (1R,4R)-Desmethylsertraline trans_1R4S (1R,4S)-Desmethylsertraline (Dasotraline) (Potent DAT/NET/SERT inhibitor) trans_1S4R (1S,4R)-Desmethylsertraline (More selective NET inhibitor) Sertraline Sertraline Desmethylsertraline Desmethylsertraline (Racemic Mixture) Sertraline->Desmethylsertraline Metabolism (N-demethylation) Desmethylsertraline->cis_1S4S Desmethylsertraline->cis_1R4R Desmethylsertraline->trans_1R4S Desmethylsertraline->trans_1S4R

Caption: Relationship between sertraline, desmethylsertraline, and its stereoisomers.

Conclusion

The biological activity of dasotraline is intrinsically linked to its (1R,4S) stereochemistry. This specific configuration results in a potent inhibition of both the dopamine and norepinephrine transporters, with a lower but still significant affinity for the serotonin transporter. In contrast, its stereoisomers exhibit markedly different pharmacological profiles. The (1S,4S) enantiomer is significantly less potent at all three transporters, with a preference for SERT, while qualitative data suggests the (1S,4R) enantiomer is more selective for NET. This stereospecificity underscores the critical importance of chiral separation and analysis in drug development. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of dasotraline and its analogues, facilitating the development of novel therapeutics with optimized efficacy and side-effect profiles for a range of neuropsychiatric conditions.

References

Early-Phase Clinical Trial Results for Dasotraline Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline hydrochloride is a novel dopamine and norepinephrine reuptake inhibitor (DNRI) investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED).[1][2] Its distinct pharmacokinetic profile, characterized by a slow absorption and long elimination half-life, allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial results for dasotraline, focusing on its pharmacokinetics, efficacy, and safety in various patient populations. Note that in May 2020, the development program for dasotraline was halted, and New Drug Applications (NDAs) for ADHD and BED were withdrawn.[1]

Mechanism of Action

Dasotraline functions as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By blocking these transporters in the presynaptic terminal, dasotraline increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual mechanism is believed to be responsible for its therapeutic effects in ADHD and BED. Unlike amphetamine-based stimulants, dasotraline does not induce the release of dopamine, which may lower its potential for abuse.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dasotraline Dasotraline dat Dopamine Transporter (DAT) dasotraline->dat Inhibits net Norepinephrine Transporter (NET) dasotraline->net Inhibits dopamine_vesicle Dopamine dat->dopamine_vesicle Reuptake norepinephrine_vesicle Norepinephrine net->norepinephrine_vesicle Reuptake dopamine_vesicle->synapse_dopamine Release norepinephrine_vesicle->synapse_norepinephrine Release increased_dopamine Increased Dopamine increased_norepinephrine Increased Norepinephrine dopamine_receptor Dopamine Receptors increased_dopamine->dopamine_receptor Binds norepinephrine_receptor Norepinephrine Receptors increased_norepinephrine->norepinephrine_receptor Binds

Dasotraline's Mechanism of Action

Pharmacokinetic Profile

Dasotraline exhibits a unique pharmacokinetic profile with slow absorption and a long elimination half-life, leading to stable plasma concentrations over a 24-hour dosing interval.

ParameterValueSource
Absorption Slow[3]
Elimination Half-Life 47-77 hours[3]
Time to Steady State Approximately 10 days[3]
Dopamine Transporter (DAT) Occupancy ~50% at 4.5 ng/mL plasma concentration[3]
Serotonin Transporter (SERT) Occupancy No significant occupancy[3]

Experimental Protocols

The early-phase clinical trials for dasotraline were typically randomized, double-blind, placebo-controlled studies conducted in outpatient settings.

screening Screening (Up to 21 days) randomization Randomization (1:1 or 1:1:1) screening->randomization treatment Double-Blind Treatment (4-12 weeks) placebo Placebo randomization->placebo dasotraline_low Dasotraline (Low Dose) e.g., 2mg, 4mg randomization->dasotraline_low dasotraline_high Dasotraline (High Dose) e.g., 6mg, 8mg randomization->dasotraline_high assessments Efficacy & Safety Assessments (Weekly/Bi-weekly) treatment->assessments end_of_study End of Study/ Follow-up assessments->end_of_study

Generalized Clinical Trial Workflow for Dasotraline
Key Methodological Components:

  • Patient Population : Adults (18-55 years) or children/adolescents (6-12 years) with a DSM-IV-TR or DSM-5 diagnosis of ADHD or BED.[4][5][6]

  • Inclusion Criteria : Typically included a baseline severity score on a relevant scale, such as the ADHD Rating Scale, Version IV (ADHD RS-IV) total score of ≥ 26 for adults with ADHD.[6]

  • Exclusion Criteria : Common exclusions were other primary psychiatric disorders (e.g., bipolar disorder, psychosis), recent substance abuse, and use of other psychotropic medications.[4]

  • Study Design : Randomized, double-blind, multicenter, placebo-controlled, parallel-group, and fixed-dose or flexible-dose designs were utilized.[4][5]

  • Treatment Duration : Ranged from 4 to 12 weeks of double-blind treatment.[1][7]

  • Dosage : Fixed or flexible daily doses typically ranged from 2 mg to 8 mg.[1][7]

  • Primary Efficacy Endpoints :

    • For ADHD: Change from baseline in the ADHD RS-IV total score.[4]

    • For BED: Change from baseline in the number of binge-eating days per week.[7]

  • Secondary Efficacy Endpoints : Included the Clinical Global Impression, Severity (CGI-S) scale and other relevant disorder-specific scales.[4][7]

  • Safety Assessments : Monitored adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[4][7]

Efficacy Results

Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults
Study EndpointDasotraline 4 mg/dayDasotraline 8 mg/dayPlacebop-value (vs. Placebo)Source
Change in ADHD RS-IV Total Score (4 weeks) -12.4-13.9-9.78 mg: 0.019; 4 mg: 0.076[3]
Change in Modified CGI-S Score (4 weeks) -1.1-1.1-0.78 mg: 0.013; 4 mg: 0.021[3]
Responder Rate (≥30% reduction in ADHD RS-IV) 49.1%52.3%38.2%8 mg: 0.029; 4 mg: 0.109[4]
Attention-Deficit/Hyperactivity Disorder (ADHD) in Children (6-12 years)
Study EndpointDasotraline 2 mg/dayDasotraline 4 mg/dayPlacebop-value (vs. Placebo)Source
Change in ADHD RS-IV-HV Total Score (6 weeks) -11.8-17.5-11.44 mg: <0.001; 2 mg: not significant[8]
Improvement in CGI-S Score Not significantSignificant-4 mg: Significant[8]
Binge-Eating Disorder (BED) in Adults

A flexible-dose (4, 6, or 8 mg/day) study showed a significant reduction in binge-eating days per week compared to placebo.[7] A subsequent fixed-dose study provided further insights.

Study Endpoint (12 weeks)Dasotraline 4 mg/dayDasotraline 6 mg/dayPlacebop-value (vs. Placebo)Source
Change in Binge-Eating Days per Week -3.21-3.47-2.926 mg: 0.0045; 4 mg: not significant[9]
Improvement in BE-CGI-S Score Effect Size: 0.27Effect Size: 0.37--[9]
Improvement in YBOCS-BE Total Score Effect Size: 0.29Effect Size: 0.43--[9]

Safety and Tolerability

Dasotraline was generally well-tolerated in early-phase trials. The most commonly reported adverse events were consistent with the known effects of dopamine and norepinephrine reuptake inhibitors.

Adverse EventDasotraline FrequencyPlacebo FrequencySource
Insomnia 44.6% (BED study)8.1% (BED study)[7]
Dry Mouth 27.4% (BED study)5.0% (BED study)[7]
Decreased Appetite 19.7% (BED study)6.9% (BED study)[7]
Anxiety 17.8% (BED study)2.5% (BED study)[7]
Nausea Reported as frequent-[3]
Irritability Reported in pediatric studies-[8]
Decreased Weight Reported in pediatric studies-[8]

Discontinuation rates due to adverse events were higher in the dasotraline groups compared to placebo. In an adult ADHD study, discontinuation rates were 10.3% for the 4 mg/day group and 27.8% for the 8 mg/day group.[3]

Conclusion

Early-phase clinical trials demonstrated that dasotraline, a novel dopamine and norepinephrine reuptake inhibitor with a long half-life, showed potential efficacy in treating adult and pediatric ADHD, as well as adult BED.[1][3][7][8] The 8 mg/day dose appeared most effective for adult ADHD, while the 4 mg/day dose was effective in children with ADHD.[3][8] For BED, the 6 mg/day dose showed a significant reduction in binge-eating days.[9] The safety profile was characterized by common side effects such as insomnia, decreased appetite, and dry mouth.[3][7] Despite these promising early results, further clinical studies were deemed necessary to support regulatory approval, and the development program was ultimately discontinued.[1]

References

The Impact of Dasotraline on Synaptic Neurotransmitter Concentrations: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline is a novel monoamine reuptake inhibitor that has been investigated for the treatment of various neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2][3] Its pharmacological profile is characterized by a potent and relatively balanced inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with a weaker effect on the serotonin transporter (SERT).[4][5][6] This dual mechanism of action is believed to underlie its therapeutic effects by increasing the synaptic concentrations of dopamine and norepinephrine, key neurotransmitters involved in attention, motivation, and impulse control.[4][7] This technical guide provides an in-depth analysis of dasotraline's effects on synaptic neurotransmitter concentrations, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and associated experimental workflows.

Core Mechanism of Action

Dasotraline exerts its effects by binding to the presynaptic dopamine and norepinephrine transporters. By inhibiting these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a sustained increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles DA_synapse Vesicles->DA_synapse Release NE_synapse Vesicles->NE_synapse Release DA NE DAT DAT NET NET Dasotraline Dasotraline Dasotraline->DAT Inhibition Dasotraline->NET Inhibition DA_synapse->DAT DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binding NE_synapse->NET Reuptake NE_Receptor Norepinephrine Receptor NE_synapse->NE_Receptor Binding

Dasotraline's Mechanism of Action at the Synapse.

Quantitative Data on Dasotraline's Transporter Interactions

The affinity and potency of dasotraline for monoamine transporters have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Transporter Binding and Reuptake Inhibition
TransporterMetricValue (nM)Reference
Human Dopamine Transporter (hDAT)IC50 (dopamine uptake)3[4][5]
Human Norepinephrine Transporter (hNET)IC50 (norepinephrine uptake)4[4][5]
Human Serotonin Transporter (hSERT)IC50 (serotonin uptake)15[4][5]
In Vivo Transporter Occupancy
TransporterMetricPlasma Concentration (ng/mL)Occupancy (%)SpeciesReference
Dopamine Transporter (DAT)TO503250Mouse[6]
Norepinephrine Transporter (NET)TO5010950Mouse[6]
Serotonin Transporter (SERT)TO5027650Mouse[6]
Dopamine Transporter (DAT)PET Study4.550Human[4][5]
Dopamine Transporter (DAT)PET Study (0.1 mg/kg IV)-54Rhesus Monkey[8]
Dopamine Transporter (DAT)PET Study (0.2 mg/kg IV)-68Rhesus Monkey[8]
Norepinephrine Transporter (NET)SPECT Study (0.2 mg/kg IV)-20Baboon[6]
Serotonin Transporter (SERT)SPECT Study (0.2 mg/kg IV)-20Baboon[6]

Experimental Protocols

The following sections detail the typical methodologies used to ascertain the effects of dasotraline on neurotransmitter systems.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of dasotraline to specific neurotransmitter transporters.

Objective: To quantify the affinity of dasotraline for DAT, NET, and SERT.

General Protocol:

  • Tissue Preparation: Membranes are prepared from cells expressing the human recombinant dopamine, norepinephrine, or serotonin transporters.

  • Radioligand: A specific radioligand with high affinity for the transporter of interest is used (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of dasotraline.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of dasotraline that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vivo Microdialysis

This technique is employed to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following the administration of dasotraline.

Objective: To determine the effect of dasotraline on synaptic concentrations of dopamine, norepinephrine, and serotonin in brain regions such as the prefrontal cortex and striatum.

General Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat).

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.

  • Dasotraline Administration: A baseline of neurotransmitter levels is established before dasotraline is administered (e.g., intraperitoneally or subcutaneously).

  • Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: The changes in neurotransmitter concentrations from baseline following dasotraline administration are calculated and expressed as a percentage of the baseline levels. Rat microdialysis studies have shown that dasotraline produces sustained increases in dopamine and norepinephrine concentrations for over four hours.[6]

cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Probe_Implantation 2. Stereotaxic Implantation of Microdialysis Probe Anesthesia->Probe_Implantation 1. Anesthetize Animal Recovery 3. Post-Surgical Recovery Perfusion 4. Perfuse Probe with aCSF Recovery->Perfusion Baseline 5. Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin 6. Administer Dasotraline Baseline->Drug_Admin Post_Drug_Collection 7. Collect Post-Treatment Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC 8. Quantify Neurotransmitters (HPLC-ED) Post_Drug_Collection->HPLC Data_Analysis 9. Calculate % Change from Baseline HPLC->Data_Analysis

Typical Experimental Workflow for an In Vivo Microdialysis Study.

Conclusion

Dasotraline is a potent dual dopamine and norepinephrine reuptake inhibitor with a significantly weaker affinity for the serotonin transporter. This pharmacological profile leads to a dose-dependent increase in synaptic concentrations of dopamine and norepinephrine, as demonstrated by in vitro binding assays and in vivo microdialysis and neuroimaging studies. The slow absorption and long half-life of dasotraline contribute to stable plasma concentrations, which may offer a continuous therapeutic effect.[3][9] The methodologies outlined in this guide represent the standard approaches for characterizing the neurochemical effects of novel compounds like dasotraline, providing crucial data for understanding their mechanism of action and therapeutic potential. Although Sunovion Pharmaceuticals withdrew the New Drug Applications for dasotraline, the data gathered from its development provide valuable insights into the role of dopamine and norepinephrine in various neurological and psychiatric conditions.[2]

References

The Trajectory of a Triple-Reuptake Inhibitor: A Technical History of Dasotraline (SEP-225289)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline (SEP-225289) is a novel psychoactive compound characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Initially investigated for major depressive disorder (MDD), its development trajectory shifted to focus on attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). Despite demonstrating some efficacy in clinical trials, the development of Dasotraline was ultimately discontinued by Sunovion Pharmaceuticals after receiving a Complete Response Letter from the U.S. Food and Drug Administration (FDA) for its ADHD application and subsequently withdrawing the New Drug Applications (NDAs) for both ADHD and BED. This technical guide provides a comprehensive overview of the discovery and development history of Dasotraline, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Discovery and Rationale

Dasotraline, chemically known as (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1][2] The rationale for its development stemmed from the hypothesis that a "triple reuptake inhibitor" or SNDRI, by modulating the levels of three key neurotransmitters implicated in mood and behavior, could offer a broader spectrum of therapeutic activity compared to more selective agents.[2][3]

The initial therapeutic target for Dasotraline was major depressive disorder (MDD).[2][3] Preclinical studies indicated its potential as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine.[3] However, development for this indication was discontinued, and the focus shifted to ADHD and BED, conditions where dopaminergic and noradrenergic pathways are strongly implicated.[2][4]

Mechanism of Action

Dasotraline functions by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

Signaling Pathway of Dasotraline

Dasotraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dasotraline Dasotraline DAT Dopamine Transporter (DAT) Dasotraline->DAT Inhibits NET Norepinephrine Transporter (NET) Dasotraline->NET Inhibits SERT Serotonin Transporter (SERT) Dasotraline->SERT Inhibits DA Dopamine (DA) DAT->DA Reuptake NE Norepinephrine (NE) NET->NE Reuptake 5-HT Serotonin (5-HT) SERT->5-HT Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA->Postsynaptic_Receptors Binds NE->Postsynaptic_Receptors Binds 5-HT->Postsynaptic_Receptors Binds

Caption: Dasotraline's inhibition of monoamine transporters.

Preclinical Pharmacology

In Vitro Transporter Binding and Function
  • Experimental Protocol: Radiometric Functional Uptake Assays

    • Objective: To determine the inhibitory potency of Dasotraline on human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).

    • Methodology: Stably transfected cell lines expressing the respective human transporters were used. The assay measures the uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into the cells in the presence of varying concentrations of Dasotraline. The concentration of Dasotraline that inhibits 50% of the specific uptake (IC50) is then determined.

  • Results:

TransporterIC50 (nM)
Dopamine Transporter (DAT)3[5]
Norepinephrine Transporter (NET)4[5]
Serotonin Transporter (SERT)15[5]
In Vivo Animal Models
  • Experimental Protocol: Rat Delay Discounting Test

    • Objective: To assess the effect of Dasotraline on impulsive choice, a behavioral paradigm relevant to ADHD.

    • Methodology: In this task, rats are trained to choose between a small, immediate reward and a larger, delayed reward. The delay to the larger reward is systematically varied. A reduction in the choice of the small, immediate reward is interpreted as a decrease in impulsivity.

  • Results: Administration of Dasotraline in rats significantly increased the percentage of choices for the delayed reward, indicating a reduction in impulsive behavior.[6]

  • Experimental Protocol: Rat Microdialysis

    • Objective: To measure the effect of Dasotraline on extracellular neurotransmitter concentrations in specific brain regions.

    • Methodology: Microdialysis probes were implanted in the prefrontal cortex and striatum of rats. Following administration of Dasotraline, dialysate samples were collected and analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of dopamine, norepinephrine, and serotonin.

  • Results: Dasotraline produced sustained increases in dopamine and norepinephrine concentrations in both the prefrontal cortex and striatum for over four hours. The effect on serotonin levels was less potent.[5]

Pharmacokinetics

Dasotraline is characterized by a unique pharmacokinetic profile with slow absorption and a long elimination half-life.[4][7] This profile allows for stable plasma concentrations over a 24-hour dosing interval with once-daily administration.[4][7]

ParameterValue
Mean Apparent Half-life 47 hours[4][7]
Time to Steady-State Approximately 10 days[4][7]

Clinical Development

The clinical development of Dasotraline focused primarily on ADHD in both pediatric and adult populations, and on BED in adults.

Dasotraline Drug Development Workflow

Dasotraline_Development Discovery Discovery of SEP-225289 Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1_MDD Phase I for MDD Preclinical->Phase1_MDD Discontinuation_MDD Discontinuation for MDD Phase1_MDD->Discontinuation_MDD Repurposing Shift to ADHD & BED Discontinuation_MDD->Repurposing Phase2_ADHD_BED Phase II/III Trials for ADHD & BED Repurposing->Phase2_ADHD_BED NDA_Submission NDA Submissions (ADHD & BED) Phase2_ADHD_BED->NDA_Submission CRL_ADHD Complete Response Letter for ADHD NDA_Submission->CRL_ADHD Withdrawal Withdrawal of NDAs (ADHD & BED) CRL_ADHD->Withdrawal ADHD_Trial_Workflow cluster_dosing Treatment Arms Screening Screening Period (Up to 21 days) Randomization Randomization (1:1:1) Screening->Randomization Dasotraline_Low Dasotraline (Low Dose) Randomization->Dasotraline_Low Dasotraline_High Dasotraline (High Dose) Randomization->Dasotraline_High Placebo Placebo Randomization->Placebo Treatment_Phase Double-Blind Treatment (e.g., 12 weeks) Dose_Titration Dose Titration (if applicable) Treatment_Phase->Dose_Titration Efficacy_Assessment Efficacy & Safety Assessments Treatment_Phase->Efficacy_Assessment Follow_Up End of Treatment/ Follow-up Efficacy_Assessment->Follow_Up Dasotraline_Low->Treatment_Phase Dasotraline_High->Treatment_Phase Placebo->Treatment_Phase

References

Methodological & Application

Application Note: Quantification of Dasotraline in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasotraline is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various central nervous system disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD)[1]. Accurate quantification of Dasotraline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, which are essential components of the drug development process[2]. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dasotraline in human plasma. The protocol has been validated to ensure reliability, precision, and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for Dasotraline quantification in human plasma.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography
HPLC SystemNot specified
ColumnBetasil Silica column[3]
Mobile PhaseNot specified
Flow RateNot specified
Injection Volume40 µL[3]
Retention Time~3.1 min for Dasotraline and IS[3]
Mass Spectrometry
DetectionMS/MS[3]
Ionization ModeNot specified, likely ESI positive
Monitored TransitionsDasotraline: m/z 275 → 159[3]
d4-13C4-dasotraline (IS): m/z 283 → 160[3]

Table 2: Method Validation Parameters

ParameterResult
Linearity
Linear Range5-5000 pg/mL[3]
Correlation Coefficient (r)≥ 0.999[3]
Precision & Accuracy
Intra-run Precision (%CV)≤ 7.3% (n=6)[3]
Intra-run Accuracy94.4-101.0% of nominal[3]
Inter-run Precision (%CV)≤ 4.7% (n=18)[3]
Inter-run Accuracy96.1-99.8% of nominal[3]
Stability
Freeze/Thaw StabilityStable for 8 cycles[3]
Bench-Top StabilityStable for 29 hours[3]
Long-Term StorageStable for up to 977 days at -20°C and -70°C[3]

Experimental Protocol

This section provides a detailed methodology for the quantification of Dasotraline in human plasma samples based on the validated LC-MS/MS method.

1. Materials and Reagents

  • Dasotraline reference standard

  • d4-13C4-dasotraline (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Sodium bicarbonate solution (0.5 M)

  • Hexane (containing 0.7% sec-butyl alcohol)

  • Acetonitrile (containing 0.1% formic acid)

  • HPLC grade water

  • Methanol

2. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of Dasotraline and the internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Dasotraline by serial dilution of the primary stock solution with an appropriate solvent to cover the calibration curve range (5-5000 pg/mL).

  • Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples to room temperature.

  • To a 0.500 mL aliquot of plasma, add the internal standard working solution.

  • Add 0.20 mL of 0.5 M sodium bicarbonate solution and vortex briefly.[3]

  • Add 3 mL of hexane containing 0.7% sec-butyl alcohol.[3]

  • Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of acetonitrile containing 0.1% formic acid.[3]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the HPLC and mass spectrometer with the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 40 µL of the prepared sample into the LC-MS/MS system.[3]

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode for the transitions of Dasotraline and the IS.

5. Data Analysis

  • Integrate the peak areas of Dasotraline and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of Dasotraline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Data Processing plasma_sample 1. Plasma Sample (0.5 mL) add_is 2. Add Internal Standard plasma_sample->add_is add_bicarb 3. Add Sodium Bicarbonate add_is->add_bicarb vortex1 4. Vortex add_bicarb->vortex1 add_hexane 5. Add Hexane/sec-Butyl Alcohol vortex1->add_hexane extract 6. Vortex Extraction add_hexane->extract centrifuge 7. Centrifuge extract->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Acetonitrile/Formic Acid evaporate->reconstitute inject 11. Inject 40 µL into LC-MS/MS reconstitute->inject acquire 12. Data Acquisition (MRM) inject->acquire integrate 13. Integrate Peak Areas acquire->integrate calculate_ratio 14. Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio calibration 15. Construct Calibration Curve calculate_ratio->calibration quantify 16. Quantify Unknown Samples calibration->quantify

Caption: Experimental workflow for Dasotraline quantification.

logical_relationship cluster_validation Method Validation cluster_application Method Application linearity Linearity & Range validated_method Validated LC-MS/MS Method linearity->validated_method precision Precision (Intra- & Inter-day) precision->validated_method accuracy Accuracy accuracy->validated_method stability Stability (Freeze/Thaw, Bench-Top, Long-Term) stability->validated_method pk_studies Pharmacokinetic Studies tdm Therapeutic Drug Monitoring be_studies Bioequivalence Studies validated_method->pk_studies validated_method->tdm validated_method->be_studies

Caption: Validation and application of the analytical method.

References

Application Notes and Protocols for Microdialysis Studies with Dasotraline Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to evaluate the effects of Dasotraline on extracellular neurotransmitter levels, particularly dopamine (DA) and norepinephrine (NE).

Introduction

Dasotraline is a novel dual dopamine and norepinephrine reuptake inhibitor (DNRI) characterized by its slow absorption and long elimination half-life, which results in stable plasma concentrations over a 24-hour period with once-daily dosing.[1][2] Preclinical microdialysis studies in rats have demonstrated that Dasotraline administration leads to sustained increases in extracellular levels of DA and NE in key brain regions such as the prefrontal cortex and striatum.[3] This makes in vivo microdialysis an essential technique for characterizing the pharmacodynamic profile of Dasotraline and understanding its mechanism of action in relevant brain circuits.

Quantitative Data Summary

The following tables summarize key quantitative data related to Dasotraline's pharmacological profile, providing a basis for dose selection and experimental design in microdialysis studies.

Table 1: In Vitro Transporter Inhibition

TransporterIC₅₀ (nM)
Dopamine (hDAT)3
Norepinephrine (hNET)4
Serotonin (hSERT)15

Source: Schreiber et al., 2022[3]

Table 2: In Vivo Transporter Occupancy in Mice

TransporterTO₅₀ (ng/mL)
Dopamine (DAT)32
Norepinephrine (NET)109
Serotonin (SERT)276

TO₅₀: Plasma concentration required for 50% transporter occupancy. Source: Schreiber et al., 2022[3]

Table 3: Dasotraline Pharmacokinetic Parameters in Humans (Adults)

ParameterValue
Time to Maximum Concentration (tₘₐₓ)10-12 hours
Elimination Half-life (t₁/₂)47-77 hours

Source: Chen et al., 2016; Hopkins et al., 2016[4]

Experimental Protocols

This section outlines a detailed protocol for an in vivo microdialysis experiment in rats to assess the effect of Dasotraline on extracellular dopamine and norepinephrine levels. This protocol is a synthesized example based on established methodologies for similar compounds.

Animal Model and Housing
  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.

Surgical Implantation of Microdialysis Guide Cannula
  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., striatum or prefrontal cortex).

    • Implant a guide cannula (e.g., CMA 12) to the desired coordinates.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care:

    • Administer analgesic medication as per veterinary guidelines.

    • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Microdialysis Experiment
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff) through the guide cannula into the target brain region.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection:

    • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter concentrations.

  • Dasotraline Administration:

    • Administer Dasotraline via an appropriate route (e.g., subcutaneous or intraperitoneal injection). The dose should be selected based on the quantitative data provided (e.g., 1-10 mg/kg).

  • Post-administration Sample Collection:

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 4-6 hours to monitor the time-course of Dasotraline's effect on neurotransmitter levels.

  • Sample Handling:

    • Collect dialysates in vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.

    • Immediately freeze the samples on dry ice and store them at -80°C until analysis.

Analytical Procedure
  • Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and sensitive method for the quantification of dopamine and norepinephrine in microdialysates. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • HPLC-ECD System:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A buffered solution containing an ion-pairing agent and an organic modifier.

    • Electrochemical Detector: A glassy carbon electrode set at an appropriate oxidative potential.

  • Quantification:

    • Generate a standard curve with known concentrations of DA and NE.

    • Calculate the concentration of neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Express the results as a percentage change from the baseline concentrations.

    • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to analyze the data.

Visualizations

Dasotraline's Mechanism of Action

Dasotraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dasotraline Dasotraline DAT Dopamine Transporter (DAT) Dasotraline->DAT Inhibits NET Norepinephrine Transporter (NET) Dasotraline->NET Inhibits DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release DA_synapse Dopamine DA_release->DA_synapse NE_synapse Norepinephrine NE_release->NE_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Postsynaptic_effect Postsynaptic Signaling DA_receptor->Postsynaptic_effect NE_receptor->Postsynaptic_effect

Caption: Dasotraline inhibits dopamine (DAT) and norepinephrine (NET) transporters.

Microdialysis Experimental Workflow

Microdialysis_Workflow A 1. Surgical Implantation of Guide Cannula B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion B->C D 4. System Stabilization & Baseline Collection C->D E 5. Dasotraline Administration D->E F 6. Post-Administration Sample Collection E->F G 7. Sample Analysis (HPLC-ECD or LC-MS) F->G H 8. Data Analysis G->H

Caption: Workflow for a typical in vivo microdialysis experiment with Dasotraline.

References

Stereoselective Synthesis of (1R,4S)-Dasotraline for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (1R,4S)-Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Two primary synthetic routes are presented: a diastereoselective reduction of a chiral sulfinyl imine intermediate and an enzymatic transamination of a prochiral ketone. These protocols are intended for research and development purposes, offering pathways to obtain the desired (1R,4S) stereoisomer with high purity. Additionally, the mechanism of action of Dasotraline is illustrated to provide context for its pharmacological activity.

Introduction

Dasotraline, with the chemical name (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent SNDRI that has been investigated for the treatment of various central nervous system disorders.[1][2] Its therapeutic potential is intrinsically linked to its specific stereochemistry. The (1R,4S) configuration is crucial for its intended pharmacological activity.[1] Consequently, stereoselective synthesis is paramount for obtaining enantiomerically pure Dasotraline for research and clinical studies. This document outlines two effective methods for achieving this stereoselectivity.

Synthetic Strategies

Two principal strategies for the stereoselective synthesis of (1R,4S)-Dasotraline are detailed below.

1. Diastereoselective Reduction of a Chiral N-tert-Butylsulfinyl Imine: This is a widely utilized and robust method for the asymmetric synthesis of chiral amines.[3][4] The key step involves the diastereoselective reduction of an N-tert-butylsulfinyl imine, formed from the condensation of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and (R)-tert-butylsulfinamide. The chiral auxiliary directs the stereochemical outcome of the reduction.

2. Enzymatic Transamination: This biocatalytic approach offers a greener and highly selective alternative. An (R)-selective ω-transaminase is employed to directly aminate the prochiral ketone, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, to yield the desired (1R,4S)-amine.[5][6][7]

Experimental Protocols

Route 1: Diastereoselective Reduction of Chiral Sulfinyl Imine

This synthesis involves three main stages: preparation of the racemic tetralone, resolution to obtain the (S)-enantiomer, formation of the chiral sulfinyl imine, and subsequent diastereoselective reduction and deprotection.

Stage 1: Synthesis of racemic 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

A protocol for the synthesis of the racemic tetralone precursor has been described.[8]

  • Reaction: Friedel-Crafts reaction of 1-naphthol with 1,2-dichlorobenzene.

  • Reagents: 1-naphthol, 1,2-dichlorobenzene, anhydrous aluminum chloride.

  • Procedure: To a stirred solution of 1-naphthol (0.15 mol) in 1,2-dichlorobenzene (160 ml), anhydrous AlCl3 (0.4 mol) is added. The mixture is heated, followed by aqueous workup and purification to yield the desired tetralone.

Stage 2: Enantioselective Synthesis of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

While a direct enantioselective synthesis protocol is not detailed in the provided results, resolution of the racemic tetralone is a common strategy. This can be achieved through various methods, including chiral chromatography or the formation and separation of diastereomeric derivatives.

Stage 3: Synthesis of (RS,4S)-N-(tert-butylsulfinyl)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-imine

  • Reaction: Condensation of (S)-tetralone with (R)-tert-butylsulfinamide.

  • Reagents: (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, (R)-tert-butylsulfinamide, titanium(IV) ethoxide (Ti(OEt)4).

  • Protocol:

    • To a solution of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) in anhydrous THF, add (R)-tert-butylsulfinamide (1.1 equiv).

    • Add Ti(OEt)4 (2.0 equiv) and heat the mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with brine.

    • Filter the mixture through celite and extract the filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired sulfinyl imine.

Stage 4: Diastereoselective Reduction of the Sulfinyl Imine and Deprotection

  • Reaction: Reduction of the sulfinyl imine using 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by acidic deprotection.

  • Reagents: (RS,4S)-N-(tert-butylsulfinyl)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-imine, 9-BBN, hydrochloric acid.

  • Protocol:

    • Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a solution of 9-BBN (0.5 M in THF, 2.0 equiv) dropwise.

    • Stir the reaction at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature.

    • Add 3M HCl and stir for 1-2 hours to effect deprotection of the sulfinyl group.

    • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude (1R,4S)-Dasotraline by an appropriate method such as crystallization of a salt (e.g., hydrochloride).

StepProductStarting MaterialKey ReagentsTypical YieldStereoselectivity (de/ee)
3(RS,4S)-N-sulfinyl imine(S)-tetralone(R)-tert-butylsulfinamide, Ti(OEt)4~70-85%>95% de
4(1R,4S)-Dasotraline(RS,4S)-N-sulfinyl imine9-BBN, HCl>90% (reduction)>95% de

Table 1: Summary of Quantitative Data for the Sulfinyl Imine Route. Note: Yields and stereoselectivities are estimates based on similar reported transformations and may require optimization.

Route 2: Enzymatic Transamination

This biocatalytic route provides a direct method to the desired amine from the prochiral ketone.

Stage 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

The synthesis of the starting ketone is the same as in Route 1.

Stage 2: (R)-selective Enzymatic Transamination

  • Reaction: Asymmetric amination of the prochiral tetralone using an (R)-selective ω-transaminase.

  • Enzyme: An (R)-selective ω-transaminase (e.g., from Aspergillus terreus, Arthrobacter sp., or an engineered variant).[6][7]

  • Reagents: 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, an amine donor (e.g., isopropylamine, L-alanine), pyridoxal-5'-phosphate (PLP) cofactor.

  • Protocol:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

    • Add the 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (typically dissolved in a co-solvent like DMSO to improve solubility).

    • Add the amine donor in excess (e.g., 10-20 equivalents).

    • Add the PLP cofactor to the required concentration (e.g., 1 mM).

    • Initiate the reaction by adding the (R)-selective ω-transaminase (lyophilized powder or whole cells).

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC or GC for the formation of Dasotraline.

    • Upon completion, stop the reaction (e.g., by pH shift or addition of an organic solvent).

    • Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

    • Dry the organic phase, concentrate, and purify the product, for instance, by chromatography or crystallization.

StepProductStarting MaterialKey ReagentsTypical ConversionStereoselectivity (ee)
2(1R,4S)-DasotralineRacemic tetralone(R)-selective ω-transaminase, Amine donor, PLP>90%>99% ee

Table 2: Summary of Quantitative Data for the Enzymatic Transamination Route. Note: Conversion and enantiomeric excess are typical for optimized enzymatic reactions and depend on the specific enzyme and conditions used.

Visualizations

Synthetic Workflow: Sulfinyl Imine Route```dot

G cluster_0 Synthesis of (S)-Tetralone cluster_1 Sulfinyl Imine Formation cluster_2 Diastereoselective Reduction & Deprotection rac_tetralone Racemic Tetralone resolution Chiral Resolution rac_tetralone->resolution s_tetralone (S)-Tetralone resolution->s_tetralone sulfinyl_imine (RS,4S)-N-Sulfinyl Imine s_tetralone->sulfinyl_imine reduction Reduction (9-BBN) sulfinyl_imine->reduction deprotection Deprotection (HCl) reduction->deprotection dasotraline (1R,4S)-Dasotraline deprotection->dasotraline reagent1 (R)-tert- butylsulfinamide reagent1->sulfinyl_imine

Caption: Dasotraline inhibits the reuptake of dopamine, norepinephrine, and serotonin.

Conclusion

The stereoselective synthesis of (1R,4S)-Dasotraline is crucial for its investigation as a therapeutic agent. The two routes presented here, diastereoselective reduction of a chiral sulfinyl imine and enzymatic transamination, provide reliable methods for obtaining the desired enantiomerically pure compound. The choice of method will depend on the available resources, scale of synthesis, and desired environmental impact. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of these protocols may be necessary to achieve desired yields and purities for specific research applications.

References

Application Notes and Protocols: Preparation and Use of Dasotraline Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline Hydrochloride is a novel triple reuptake inhibitor, acting as a potent antagonist of the dopamine transporter (DAT) and norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2][3] Its distinct pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, makes it a compound of significant interest in neuroscience research and drug development for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5][6] These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell-based assays to evaluate its efficacy and mechanism of action.

Physicochemical Properties and Storage

This compound is a white to off-white solid.[1] Understanding its solubility and stability is critical for preparing accurate and effective solutions for in vitro studies.

PropertyValueCitation(s)
Molecular Formula C₁₆H₁₆Cl₃N[1][7]
Molecular Weight 328.66 g/mol [1][7]
Appearance White to off-white solid[1]
Solubility in DMSO ≥ 31 mg/mL (≥ 94.32 mM)[1][2][7]
Solubility in Water 1.61 mg/mL (4.90 mM)[2][7]
Storage (Powder) Store at -20°C, sealed and away from moisture.[8]
Storage (Stock Solution) Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month, sealed to prevent moisture loss.[2][8]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for this compound due to its high solubility.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required concentration and volume: For a 10 mM stock solution, you will need to dissolve 3.2866 mg of this compound in 1 mL of DMSO.

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation start Start: Weigh Dasotraline Hydrochloride Powder add_dmso Add appropriate volume of sterile DMSO start->add_dmso dissolve Vortex to ensure complete dissolution add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End: Ready for use store->end

Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being the recommended maximum for sensitive cell lines or long-term assays.[1][3][9] This protocol outlines the preparation of working solutions through serial dilution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the stock solution at room temperature.

  • Perform serial dilutions: Prepare a series of intermediate dilutions in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Final Dilution into Assay Plate: Add a small volume of the final intermediate dilution to the wells of your cell culture plate containing cells and medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to control wells. This is essential to account for any effects of the solvent on the cells.

Example Dilution Scheme for a 96-well plate assay: To achieve a final concentration range of 1 nM to 1 µM, with a final DMSO concentration of 0.1%:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Create a 10 µM intermediate solution (1000x the highest final concentration) by diluting the 10 mM stock 1:1000 in cell culture medium.

  • Perform serial dilutions from this 10 µM solution in a separate dilution plate.

  • Add 1 µL of each dilution to 1 mL of medium in the corresponding wells of the cell plate.

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This assay is designed to quantify the inhibitory potency (IC₅₀) of this compound on DAT, NET, and SERT, as demonstrated in studies using cell lines stably expressing these transporters.[8]

Cell Lines:

  • LLC-PK₁ cells stably expressing human DAT, NET, or SERT.[1]

  • HEK293 cells or other suitable host cells transfected with the respective transporter genes can also be used.

Materials:

  • Transfected cells cultured in appropriate plates (e.g., 96-well)

  • This compound working solutions at various concentrations

  • Radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound working solutions (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubate: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. This time should be within the linear range of uptake for the specific cell line and transporter.

  • Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC₅₀ value) by fitting the data to a dose-response curve.

Inhibitory Potency of this compound:

Transporter TargetIC₅₀ Value (nM)Citation(s)
Human Dopamine Transporter (hDAT)3 - 4[1][8][10]
Human Norepinephrine Transporter (hNET)4 - 6[1][8][10]
Human Serotonin Transporter (hSERT)11 - 15[1][8][10]

Workflow for Monoamine Transporter Uptake Assay:

G cluster_assay Monoamine Transporter Uptake Assay plate_cells Plate transporter-expressing cells in 96-well plate preincubate Pre-incubate with Dasotraline (various concentrations) plate_cells->preincubate add_radioligand Add radiolabeled substrate (e.g., [3H]Dopamine) preincubate->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate measure Lyse cells and measure radioactivity terminate->measure analyze Analyze data to determine IC50 measure->analyze

Workflow for a typical monoamine transporter uptake inhibition assay.

Mechanism of Action: Signaling Pathway

Dasotraline exerts its effects by binding to and blocking the function of monoamine transporters located on the presynaptic membrane of neurons. This inhibition leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Dasotraline inhibits dopamine and norepinephrine reuptake.

Concluding Remarks

These protocols provide a framework for the preparation and use of this compound in cell culture assays. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. Adherence to best practices in cell culture and solution preparation is essential for obtaining reliable and reproducible data. The provided information on Dasotraline's mechanism of action and inhibitory potency will aid in the design and interpretation of these experiments.

References

Application Note: A Robust LC-MS/MS Method for the Identification of Dasotraline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive and robust method for the identification of Dasotraline metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dasotraline, a novel dopamine and norepinephrine reuptake inhibitor, undergoes extensive metabolism.[1] Understanding its metabolic fate is crucial for drug development and safety assessment. This document provides detailed protocols for in vitro and in vivo sample analysis, optimized LC-MS/MS parameters, and expected results for major metabolites. The methodologies are designed for researchers, scientists, and drug development professionals to reliably identify and characterize Dasotraline's biotransformation products.

Introduction

Dasotraline, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a pharmaceutical agent that functions as a dopamine and norepinephrine reuptake inhibitor.[2][3] Like many xenobiotics, Dasotraline is subject to extensive metabolism in the body, primarily through oxidative pathways.[2][4] A thorough characterization of its metabolites is a critical step in the drug development process to assess the potential for pharmacologically active or toxic byproducts. LC-MS/MS is a powerful and sensitive analytical technique ideal for the separation, detection, and structural elucidation of drug metabolites in complex biological samples.[5][6] This application note presents a validated UPLC-QTOF-MS/MS method for the comprehensive identification of Dasotraline metabolites.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites formed through Phase I and Phase II enzymatic reactions in a controlled environment.

a. Materials and Reagents:

  • Dasotraline stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A and B)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

b. Incubation Procedure:

  • Prepare a master mix containing the NADPH regenerating system in 0.5 M potassium phosphate buffer according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine 10 µL of HLM (final concentration 1 mg/mL), the appropriate volume of the NADPH master mix, and potassium phosphate buffer to a final volume of 990 µL.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding 10 µL of 10 mM Dasotraline stock solution (final concentration 100 µM).

  • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

  • Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of 50:50 (v/v) methanol/water for LC-MS/MS analysis.

In Vivo Sample Preparation (Rat Plasma)

This protocol outlines the extraction of Dasotraline and its metabolites from plasma samples obtained from dosed laboratory animals.

a. Materials and Reagents:

  • Rat plasma (collected at various time points post-dose)

  • Acetonitrile with 0.1% formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be present in the sample)

b. Protein Precipitation Protocol:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS injection.

LC-MS/MS Method

a. Liquid Chromatography (LC) Conditions:

  • System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    12.0 95
    14.0 95
    14.1 5

    | 16.0 | 5 |

b. Mass Spectrometry (MS) Conditions:

  • System: Waters Xevo G2-XS QTOF or equivalent high-resolution mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously)

  • Scan Range: 50-1000 m/z

  • Collision Energy: Low energy (LE) scan at 6 eV; High energy (HE) ramp from 15-40 eV

Data Presentation

The following tables summarize the expected quantitative data for Dasotraline and its major identified metabolites based on published literature.[1] The exact mass and fragmentation patterns are crucial for confident identification.

Table 1: Expected LC-MS/MS Data for Dasotraline and its Key Metabolites.

AnalyteMetabolite IDExpected Retention Time (min)Precursor Ion (m/z) [M+H]+Key Fragment Ions (m/z)
DasotralineParent7.8292.0654275.0389, 165.0699, 132.0413
Oxime MetaboliteM417.2306.0447289.0182, 165.0699
Oxime-SulfateM426.5386.0026306.0447, 289.0182
Oxime-GlucuronideM436.2482.0773306.0447, 289.0182
N-hydroxy-GlucuronideM355.9484.0929308.0604, 291.0339
(S)-Tetralone-8.1291.0314274.0049, 165.0699
Mono-oxidized (S)-Tetralone GlucuronideM31A/M326.8483.0723307.0454, 289.0349
N-acetyl DasotralineM1028.5334.0760275.0389, 165.0699

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathways of Dasotraline.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing In Vitro (HLM) In Vitro (HLM) Protein Precipitation Protein Precipitation In Vitro (HLM)->Protein Precipitation In Vivo (Plasma) In Vivo (Plasma) In Vivo (Plasma)->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution UPLC Separation UPLC Separation Evaporation & Reconstitution->UPLC Separation QTOF-MS Detection (MSE) QTOF-MS Detection (MSE) UPLC Separation->QTOF-MS Detection (MSE) Metabolite Prediction Metabolite Prediction QTOF-MS Detection (MSE)->Metabolite Prediction Database Search Database Search Metabolite Prediction->Database Search Structure Elucidation Structure Elucidation Database Search->Structure Elucidation

Caption: Experimental workflow for Dasotraline metabolite identification.

G cluster_phase1 Phase I Metabolism cluster_intermediates Intermediates cluster_phase2 Phase II Conjugation cluster_final_metabolites Final Metabolites Dasotraline Dasotraline Amine Oxidation Amine Oxidation Dasotraline->Amine Oxidation N-hydroxylation N-hydroxylation Dasotraline->N-hydroxylation Oxidative Deamination Oxidative Deamination Dasotraline->Oxidative Deamination N-acetylation N-acetylation Dasotraline->N-acetylation Oxime (M41) Oxime (M41) Amine Oxidation->Oxime (M41) N-hydroxy Dasotraline N-hydroxy Dasotraline N-hydroxylation->N-hydroxy Dasotraline (S)-Tetralone (S)-Tetralone Oxidative Deamination->(S)-Tetralone N-acetyl Dasotraline (M102) N-acetyl Dasotraline (M102) N-acetylation->N-acetyl Dasotraline (M102) Oxidation of Tetralone Oxidation of Tetralone Mono-oxidized (S)-Tetralone Mono-oxidized (S)-Tetralone Oxidation of Tetralone->Mono-oxidized (S)-Tetralone Sulfation Sulfation Oxime (M41)->Sulfation Glucuronidation_1 Glucuronidation Oxime (M41)->Glucuronidation_1 Glucuronidation_2 Glucuronidation N-hydroxy Dasotraline->Glucuronidation_2 (S)-Tetralone->Oxidation of Tetralone Glucuronidation_3 Glucuronidation Mono-oxidized (S)-Tetralone->Glucuronidation_3 Oxime-Sulfate (M42) Oxime-Sulfate (M42) Sulfation->Oxime-Sulfate (M42) Oxime-Glucuronide (M43) Oxime-Glucuronide (M43) Glucuronidation_1->Oxime-Glucuronide (M43) N-hydroxy-Glucuronide (M35) N-hydroxy-Glucuronide (M35) Glucuronidation_2->N-hydroxy-Glucuronide (M35) Mono-oxidized (S)-Tetralone\nGlucuronide (M31A/M32) Mono-oxidized (S)-Tetralone Glucuronide (M31A/M32) Glucuronidation_3->Mono-oxidized (S)-Tetralone\nGlucuronide (M31A/M32)

Caption: Major metabolic pathways of Dasotraline.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the identification of Dasotraline metabolites. By employing UPLC for high-resolution separation and QTOF-MS for accurate mass measurement and fragmentation, this protocol enables confident structural elucidation of biotransformation products from both in vitro and in vivo studies. This methodology is an essential tool for advancing the understanding of Dasotraline's pharmacokinetic profile and ensuring its safety and efficacy in further development.

References

Proper handling and storage procedures for Dasotraline Hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of Dasotraline Hydrochloride powder in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

General Information

This compound (CAS No: 675126-08-6) is the hydrochloride salt form of Dasotraline.[1] It is a triple reuptake inhibitor that potently blocks dopamine, norepinephrine, and serotonin transporters.[2][3] The compound typically presents as a white to off-white solid powder.[] Due to its potent biological activity and limited toxicological data, it should be handled with care by trained personnel only.[5][6]

Safety and Handling Precautions

This compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).[7] The full toxicological properties have not been thoroughly investigated.[5] Therefore, strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE) A full complement of PPE must be worn at all times when handling the powder or its solutions:

  • Eye Protection: Safety goggles with side shields.[7]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

  • Body Protection: Impervious laboratory coat or clothing.[7]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid dust and aerosol formation.[7] If ventilation is inadequate, a suitable respirator should be used.

2.2 General Handling Practices

  • Avoid inhalation of dust and contact with eyes and skin.[7]

  • Do not eat, drink, or smoke in areas where the compound is handled.[7]

  • Wash hands thoroughly after handling.[7]

  • Ensure a safety shower and eyewash station are readily accessible.[7]

  • In case of accidental spillage, collect the spillage and decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.[7]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and storage properties of this compound.

Table 1: Physical and Chemical Properties

Property Value Reference
CAS Number 675126-08-6 [3][7]
Molecular Formula C₁₆H₁₆Cl₃N [3]
Molecular Weight 328.66 g/mol [3]
Appearance White to Off-White Solid []

| Purity | ≥99% (Varies by supplier) |[6][8] |

Table 2: Solubility Data

Solvent Solubility Notes Reference
DMSO ≥ 31 mg/mL (≥ 94.32 mM) Use newly opened, anhydrous DMSO as the compound is hygroscopic. [3][8]

| Water | 1.61 mg/mL (4.90 mM) | Requires sonication and warming to 60°C for dissolution. |[3][8] |

Table 3: Recommended Storage Conditions

Form Temperature Duration Conditions Reference
Powder 4°C or -20°C Long-term Keep container tightly sealed, away from moisture and direct sunlight. [3][7][8]
In Solvent -80°C Up to 6 months Keep container tightly sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. [2][3][8]

| In Solvent | -20°C | Up to 1 month | Keep container tightly sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |[2][3][8] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of stock solutions in DMSO and water. All solution preparation should be performed in a chemical fume hood.

4.1 Materials

  • This compound powder

  • Anhydrous DMSO (newly opened)

  • Purified water (e.g., Milli-Q)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 60°C

  • 0.22 µm sterile syringe filter (for aqueous solutions)

4.2 Procedure for DMSO Stock Solution (e.g., 10 mM)

  • Calculate Mass: Determine the mass of this compound powder required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 x 10⁻³ L * 328.66 g/mol = 3.2866 mg

  • Weighing: Carefully weigh the calculated amount of powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into sterile, tightly sealed tubes for storage at -20°C (1 month) or -80°C (6 months).[8]

4.3 Procedure for Aqueous Stock Solution (e.g., 1 mg/mL)

  • Weighing: Weigh the desired amount of this compound powder (e.g., 1 mg).

  • Dissolution: Add the corresponding volume of purified water (e.g., 1 mL).

  • Mixing: To aid dissolution, use a combination of ultrasonic agitation and heating to 60°C.[3][8] Mix until the solution is clear.

  • Sterilization: Once the solution has cooled to room temperature, filter it through a 0.22 µm sterile syringe filter to sterilize and remove any particulates.[8]

  • Storage: Aliquot the sterile solution into appropriate vials for storage. Note the shorter stability of solutions in aqueous buffers compared to DMSO.

Protocol 2: General Guidelines for Analytical Method Development

Quantitative analysis of Dasotraline in various matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][10] While a specific validated method for the powder must be developed in-house, the following provides a starting point based on related compounds and published literature.[11]

4.4 Suggested HPLC-MS/MS Starting Conditions

  • Chromatographic Column: A reverse-phase C18 column (e.g., 150mm x 4.6mm, 4µm particle size).[11]

  • Mobile Phase: A gradient of Methanol and an aqueous buffer (e.g., Acetate buffer, pH 4.5) or water with 0.1% formic acid.[11]

  • Flow Rate: 1 mL/min.[11]

  • Detection:

    • For HPLC-UV: UV detection at approximately 270 nm.[11]

    • For HPLC-MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion and at least two product ions after optimization.

  • Standard Curve: Prepare a standard curve from a concentrated stock solution, covering the expected concentration range of the samples. A linearity of r² ≥ 0.999 is desired.[11]

  • Method Validation: The developed method must be validated for specificity, linearity, precision, accuracy, and robustness according to standard guidelines.

Visual Workflows and Diagrams

The following diagrams illustrate key workflows for handling this compound.

G cluster_receipt Receipt & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal Receipt 1. Receive Compound Inspect 2. Inspect Container for Damage Receipt->Inspect Store 3. Store at 4°C or -20°C (Sealed, Dry, Dark) Inspect->Store Weigh 4. Weigh Powder (in Ventilated Enclosure) Store->Weigh Prep 5. Prepare Solution (See Protocol 1) Weigh->Prep Use 6. Use in Experiment Prep->Use Waste 7. Collect Waste (Empty Vials, Contaminated PPE) Use->Waste Dispose 8. Dispose as Hazardous Chemical Waste Waste->Dispose

Caption: Workflow for safe handling of this compound powder from receipt to disposal.

G cluster_aqueous Aqueous Solution Only start Start: Prepare Stock Solution calc 1. Calculate Required Mass and Solvent Volume start->calc weigh 2. Weigh Powder in Chemical Fume Hood calc->weigh add_solvent 3. Add Appropriate Solvent (DMSO or Water) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate / Heat) add_solvent->dissolve filter 5. Sterile Filter (0.22 µm) dissolve->filter For Aqueous Solution aliquot 6. Aliquot into Sterile Tubes dissolve->aliquot For DMSO Solution filter->aliquot store 7. Store Tightly Sealed (-20°C or -80°C) aliquot->store end End: Solution Ready for Use store->end

References

Formulating Dasotraline for Oral Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), presents a promising therapeutic avenue for various neurological disorders. Preclinical evaluation of dasotraline in animal models is a critical step in its development, necessitating robust and reproducible methods for oral administration. This document provides detailed application notes and protocols for the formulation of dasotraline for oral administration in animal studies, with a focus on addressing its physicochemical properties. The protocols outlined below offer starting points for formulation development, encompassing both oral gavage and voluntary oral administration methods.

Physicochemical Properties of Dasotraline

A thorough understanding of the physicochemical properties of a compound is paramount for developing a suitable oral formulation. Dasotraline, chemically known as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, possesses properties that influence its solubility and stability in various vehicles.

PropertyValueSource
Molecular FormulaC₁₆H₁₅Cl₂N[1]
Molecular Weight292.2 g/mol [1]
AppearanceWhite to off-white solid
Solubility≥ 31 mg/mL in DMSO

Recommended Formulations for Oral Administration

The selection of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of dasotraline in animal studies. Based on the known properties of dasotraline and general principles for formulating poorly water-soluble compounds, the following starting formulations are recommended.

Suspension for Oral Gavage

For initial studies, a simple aqueous suspension can be prepared. The use of a suspending agent is recommended to ensure dose uniformity.

ComponentConcentration (w/v)Purpose
Dasotraline Hydrochloride0.1 - 1.0 mg/mLActive Pharmaceutical Ingredient
Methylcellulose (0.5%) or Carboxymethylcellulose (0.5%)0.5%Suspending Agent
Purified Waterq.s. to final volumeVehicle
Solubilized Formulation for Oral Gavage

To overcome potential absorption issues related to poor aqueous solubility, a solubilized formulation using a co-solvent system can be employed.

ComponentConcentration (v/v or w/v)Purpose
This compound1.0 - 5.0 mg/mLActive Pharmaceutical Ingredient
Polyethylene Glycol 400 (PEG 400)10 - 30%Co-solvent
Saline (0.9% NaCl) or Purified Waterq.s. to final volumeVehicle

Note: The final concentration of PEG 400 should be carefully considered to avoid potential toxicity in the animal model.

Formulation for Voluntary Oral Administration

For chronic studies or to minimize the stress associated with oral gavage, a palatable formulation for voluntary consumption can be prepared.

ComponentConcentration (w/v or v/v)Purpose
This compoundTarget dose per volumeActive Pharmaceutical Ingredient
Sweetened Condensed Milk50%Palatable Vehicle
Purified Water50%Diluent

Note: The stability of dasotraline in this vehicle should be assessed prior to long-term studies.

Experimental Protocols

Protocol for Preparation of Dasotraline Suspension for Oral Gavage (1 mg/mL)

Materials:

  • This compound powder

  • 0.5% Methylcellulose in purified water

  • Purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • Calibrated balance

Procedure:

  • Weigh the required amount of this compound powder for the final desired volume (e.g., 10 mg for 10 mL).

  • Triturate the powder in a mortar and pestle to a fine consistency.

  • Add a small volume of the 0.5% methylcellulose solution to the powder and mix to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring.

  • Transfer the suspension to a graduated cylinder and adjust the final volume with purified water if necessary.

  • Stir the suspension continuously on a stir plate before and during dose administration to ensure uniformity.

Protocol for Preparation of Solubilized Dasotraline Formulation for Oral Gavage (2 mg/mL)

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Volumetric flask

  • Stir plate and stir bar

  • Calibrated balance

Procedure:

  • Weigh the required amount of this compound powder for the final desired volume (e.g., 20 mg for 10 mL).

  • In a volumetric flask, dissolve the this compound in the required volume of PEG 400 (e.g., 2 mL for a 20% solution).

  • Once dissolved, add saline q.s. to the final volume.

  • Mix the solution thoroughly using a stir plate until a clear solution is obtained.

  • Visually inspect for any precipitation before administration.

Protocol for Oral Administration via Gavage in Rats

Materials:

  • Prepared dasotraline formulation

  • Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1.5-3 inches for rats)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume.

  • Gently restrain the rat.

  • Measure the appropriate length of the gavage needle from the tip of the nose to the last rib.

  • Fill the syringe with the calculated volume of the dasotraline formulation, ensuring no air bubbles are present.

  • Gently insert the gavage needle into the esophagus and administer the dose.

  • Observe the animal for a short period post-administration to ensure no adverse effects.

Note: Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.

Dosage Considerations for Animal Studies

While specific oral dosages for dasotraline in animal models are not widely published, intravenous studies in rats have utilized cumulative doses of 1-8 mg/kg. For oral administration, a starting dose within this range, adjusted for expected oral bioavailability, is a reasonable starting point. Dose-response studies are recommended to determine the optimal dose for the specific animal model and experimental endpoint.

Visualization of Experimental Workflows

Formulation Preparation Workflow

G cluster_0 Suspension Preparation cluster_1 Solution Preparation weigh Weigh Dasotraline HCl triturate Triturate Powder weigh->triturate paste Form Paste with Vehicle triturate->paste suspend Suspend in Vehicle paste->suspend qs QS to Final Volume suspend->qs weigh_sol Weigh Dasotraline HCl dissolve Dissolve in Co-solvent weigh_sol->dissolve qs_sol QS with Aqueous Vehicle dissolve->qs_sol mix Mix to Homogeneity qs_sol->mix

Caption: Workflow for preparing suspension and solution formulations.

Oral Gavage Dosing Workflow

G weigh Weigh Animal calculate Calculate Dose Volume weigh->calculate prepare_dose Prepare Syringe calculate->prepare_dose restrain Restrain Animal prepare_dose->restrain administer Administer by Gavage restrain->administer observe Observe Animal administer->observe

Caption: Step-by-step workflow for oral gavage administration.

Dasotraline's Proposed Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft dasotraline Dasotraline dat DAT dasotraline->dat Inhibits net NET dasotraline->net Inhibits sert SERT dasotraline->sert Inhibits da Dopamine dat->da Reuptake ne Norepinephrine net->ne Reuptake ser Serotonin sert->ser Reuptake da_inc Increased Dopamine ne_inc Increased Norepinephrine ser_inc Increased Serotonin synaptic_cleft Synaptic Cleft

Caption: Proposed mechanism of action of Dasotraline.

Conclusion

The successful oral administration of dasotraline in animal models is a foundational requirement for its preclinical assessment. The application notes and protocols provided herein offer a starting point for researchers to develop suitable formulations for their specific study needs. It is recommended that preliminary formulation stability and dose-ranging studies be conducted to optimize the delivery of dasotraline for maximal efficacy and reproducibility in in vivo experiments.

References

Application Notes and Protocols for Ex Vivo Brain Tissue Analysis After Chronic Dasotraline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dasotraline is a novel monoamine reuptake inhibitor with a distinct pharmacokinetic profile characterized by slow absorption and a long elimination half-life, leading to stable plasma concentrations with once-daily dosing.[1][2] It acts as a potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters and as a weaker inhibitor of the serotonin transporter (SERT).[2][3][4] This triple reuptake inhibition mechanism makes Dasotraline a subject of interest for conditions like ADHD.[5][6][7] Understanding the long-term neurochemical and molecular adaptations in the brain following chronic Dasotraline administration is crucial for elucidating its therapeutic effects and potential side effects.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct ex vivo brain tissue analysis. The protocols detailed below cover key experimental procedures for assessing changes in neurotransmitter levels, transporter occupancy, and gene expression in brain tissue from subjects undergoing chronic Das.

Quantitative Pharmacological Profile of Dasotraline

Ex vivo analysis is informed by Dasotraline's fundamental pharmacological characteristics. The following tables summarize its in vitro inhibitory potency and in vivo transporter occupancy, providing a quantitative basis for experimental design.

Table 1: In Vitro Inhibitory Potency of Dasotraline

Transporter IC₅₀ (nM)
Human Dopamine Transporter (hDAT) 3[1][2]
Human Norepinephrine Transporter (hNET) 4[1][2]
Human Serotonin Transporter (hSERT) 15[2]

Data derived from in vitro radiometric functional uptake studies.

Table 2: Ex Vivo Transporter Occupancy (TO₅₀) in Mice

Transporter TO₅₀ (ng/mL)
Dopamine Transporter (DAT) 32[8]
Norepinephrine Transporter (NET) 109[8]
Serotonin Transporter (SERT) 276[8]

TO₅₀ represents the total plasma concentration required for 50% transporter occupancy.

Table 3: In Vivo Transporter Occupancy in Baboons (SPECT Imaging)

Transporter Occupancy (%) at 0.2 mg/kg IV
Dopamine Transporter (DAT) 87[8]
Norepinephrine Transporter (NET) 20[8]
Serotonin Transporter (SERT) 20[8]

Data demonstrates Dasotraline's preference for DAT in vivo.

Dasotraline's Core Signaling Pathway

Dasotraline exerts its effects by blocking the reuptake of key neurotransmitters in the synaptic cleft. This action increases the availability of dopamine, norepinephrine, and serotonin to bind to postsynaptic receptors.

Dasotraline_Mechanism cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft DA Dopamine p1 DA->p1 NE Norepinephrine p2 NE->p2 SER Serotonin p3 SER->p3 Post_Receptors Receptors p1->Post_Receptors Binds DAT DAT p1->DAT Reuptake p2->Post_Receptors Binds NET NET p2->NET Reuptake p3->Post_Receptors Binds SERT SERT p3->SERT Reuptake Dasotraline Dasotraline Dasotraline->DAT Inhibits Dasotraline->NET Inhibits Dasotraline->SERT Inhibits (weaker)

Dasotraline's mechanism of action at the synapse.

Experimental Protocols for Ex Vivo Analysis

General Brain Tissue Preparation

Accurate ex vivo analysis begins with consistent and rapid tissue harvesting and preparation. This workflow is foundational for all subsequent protocols.

Workflow for brain tissue harvesting and preparation.

Protocol:

  • Euthanasia and Perfusion: Anesthetize the animal according to approved institutional guidelines. Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain tissue.

  • Brain Extraction: Rapidly decapitate the animal and extract the entire brain.

  • Dissection: Place the brain on an ice-cold surface or brain matrix. Dissect specific regions of interest (e.g., prefrontal cortex, striatum, nucleus accumbens, hippocampus) using fine surgical tools.

  • Processing for Storage: For long-term storage, immediately snap-freeze the dissected tissue in liquid nitrogen or on dry ice and store at -80°C until analysis.

  • Processing for Immediate Use: For immediate analysis, proceed directly to the relevant homogenization or lysis protocol.

Protocol: Neurotransmitter Quantification via HPLC

This protocol details the measurement of dopamine, norepinephrine, and serotonin levels in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection, a sensitive method for quantifying monoamines.[9][10][11]

HPLC_Workflow start Start: Frozen Brain Tissue weigh Weigh Tissue start->weigh homogenize Homogenize in Acidic Solution (e.g., 0.1M Perchloric Acid) weigh->homogenize centrifuge Centrifuge at 4°C homogenize->centrifuge collect Collect Supernatant centrifuge->collect filter Filter Supernatant (0.22 µm syringe filter) collect->filter inject Inject into HPLC System filter->inject separate Separation on Reverse-Phase C18 Column inject->separate detect Electrochemical Detection separate->detect quantify Quantify against Standard Curve detect->quantify end End: Neurotransmitter Concentrations (ng/mg tissue) quantify->end

Workflow for neurotransmitter analysis by HPLC.

Materials:

  • Dissected brain tissue

  • Homogenization buffer (e.g., 0.1 M perchloric acid with 0.1 mM EDTA)

  • Tissue homogenizer (sonicator or mechanical)

  • Refrigerated centrifuge

  • HPLC system with electrochemical detector

  • Reverse-phase C18 column

  • Neurotransmitter standards (Dopamine, Norepinephrine, Serotonin)

Procedure:

  • Sample Preparation: Weigh the frozen brain tissue sample. Add 10 volumes of ice-cold homogenization buffer (e.g., 10 µL per 1 mg of tissue).

  • Homogenization: Homogenize the tissue on ice until no visible particles remain.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis: Inject a defined volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.

  • Detection and Quantification: Neurotransmitters are separated on the C18 column and detected by the electrochemical cell. Quantify the concentration of each neurotransmitter by comparing its peak area to a standard curve generated from known concentrations of standards.

  • Data Normalization: Express the final concentrations as ng of neurotransmitter per mg of tissue weight.

Protocol: Ex Vivo Transporter Occupancy via Radioligand Binding Assay

This competitive binding assay measures the percentage of transporters (DAT, NET, SERT) occupied by Dasotraline in vivo. The assay is performed ex vivo by introducing a radioligand that binds to the target transporter and measuring its displacement by the chronically administered drug.

Binding_Assay_Workflow start Start: Brain Tissue from Control & Dasotraline-Treated Animals homogenize Homogenize in Assay Buffer start->homogenize centrifuge1 Centrifuge and Resuspend Pellet (Membrane Preparation) homogenize->centrifuge1 protein_assay Determine Protein Concentration (e.g., BCA Assay) centrifuge1->protein_assay incubate Incubate Membrane Prep with Specific Radioligand (e.g., [³H]WIN 35,428 for DAT) protein_assay->incubate filter Rapid Filtration over Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scint_count Add Scintillation Cocktail and Count Radioactivity wash->scint_count calc Calculate Specific Binding scint_count->calc compare Compare Binding in Treated vs. Control to Determine Occupancy calc->compare end End: % Transporter Occupancy compare->end

Workflow for ex vivo transporter occupancy assay.

Materials:

  • Brain tissue (e.g., striatum for DAT) from control and treated animals

  • Assay Buffer (e.g., Tris-HCl buffer)

  • Specific radioligand (e.g., [³H]WIN 35,428 for DAT)

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize brain tissue in 20 volumes of ice-cold assay buffer. Centrifuge at 40,000 x g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

  • Protein Quantification: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Binding Reaction: In reaction tubes, add a standardized amount of membrane protein (e.g., 50-100 µg), the specific radioligand at a concentration near its Kd, and assay buffer to a final volume.

    • Total Binding: Membrane + Radioligand.

    • Nonspecific Binding: Membrane + Radioligand + a high concentration of a non-labeled competing ligand (e.g., GBR 12909 for DAT).

  • Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a set time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Calculation:

    • Specific Binding = Total Binding (DPM) - Nonspecific Binding (DPM).

    • Percent Occupancy = [1 - (Specific BindingTreated / Specific BindingControl)] x 100.

Protocol: Gene Expression Analysis via RT-qPCR

Chronic drug administration can alter the expression of genes related to neurotransmitter synthesis, receptors, transporters, and neuroinflammation.[12][13][14] This protocol outlines the use of Reverse Transcription Quantitative PCR (RT-qPCR) to measure changes in mRNA levels of target genes.

qPCR_Workflow start Start: Frozen Brain Tissue homogenize Homogenize in Lysis Reagent (e.g., TRIzol) start->homogenize extract_rna Total RNA Extraction (e.g., Chloroform/Isopropanol) homogenize->extract_rna assess_rna Assess RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) extract_rna->assess_rna rt Reverse Transcription: Convert RNA to cDNA assess_rna->rt qpcr Set up qPCR Reaction: cDNA, Primers, Master Mix rt->qpcr run_qpcr Run qPCR on Thermal Cycler qpcr->run_qpcr analyze Analyze Amplification Data (Ct values) run_qpcr->analyze normalize Normalize to Housekeeping Gene (e.g., GAPDH, β-Actin) analyze->normalize calc_fold Calculate Fold Change (e.g., using ΔΔCt method) normalize->calc_fold end End: Relative Gene Expression calc_fold->end

Workflow for gene expression analysis by RT-qPCR.

Materials:

  • Dissected brain tissue

  • TRIzol or similar RNA lysis reagent

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for targets like DAT, NET, SERT, BDNF, c-Fos, inflammatory cytokines)

  • Housekeeping gene primers (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Homogenize ~20-30 mg of brain tissue in 1 mL of TRIzol reagent. Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix. Run the reaction in a qPCR instrument. Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the fold change in gene expression in the Dasotraline-treated group relative to the control group using the ΔΔCt method (ΔΔCt = ΔCtTreated - ΔCtControl; Fold Change = 2-ΔΔCt).

References

Troubleshooting & Optimization

Overcoming poor solubility of Dasotraline in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Dasotraline.

Frequently Asked Questions (FAQs)

Q1: What is Dasotraline and why is its aqueous solubility a challenge?

Dasotraline, with the chemical name (1R, 4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a novel compound that acts as a dopamine and norepinephrine reuptake inhibitor.[1] Like many amine-containing pharmaceutical compounds, its free base form has low intrinsic solubility in aqueous buffers at neutral or physiological pH. This poor solubility can pose significant challenges for in vitro experiments, formulation development, and achieving adequate bioavailability in preclinical and clinical studies.[2][] The hydrochloride salt of Dasotraline is often used to improve its physicochemical properties.[4]

Q2: What is the reported aqueous solubility of Dasotraline?

Quantitative solubility data for Dasotraline is primarily available for its hydrochloride salt. The solubility is highly dependent on the solvent and pH.

Table 1: Solubility of Dasotraline Hydrochloride in Various Solvents

SolventReported SolubilityMolar Concentration (mM)Notes
Water (H₂O)1.61 mg/mL[5][6]4.90 mMSolubility can be increased with sonication and warming to 60°C.[5][6]
Dimethyl Sulfoxide (DMSO)≥ 31 mg/mL[5][6]≥ 94.32 mMA suitable solvent for preparing high-concentration stock solutions.[5][6]

Q3: How does pH impact the solubility of Dasotraline?

Dasotraline is a weak base due to its primary amine group.[7][8] The solubility of weak bases is highly pH-dependent. In acidic conditions (lower pH), the amine group becomes protonated (R-NH₃⁺), forming a salt that is more soluble in water. As the pH increases towards and beyond its pKa, the compound transitions to its neutral, free base form, which is less soluble and may precipitate out of solution. Therefore, adjusting the pH of the aqueous buffer to be acidic is a primary strategy to enhance Dasotraline's solubility.[][9] For structurally related amines like Sertraline, solubility is significantly improved in acidic buffers (e.g., pH 4.5).[10]

Q4: What are the primary strategies to enhance the aqueous solubility of Dasotraline?

Several techniques can be employed to overcome the solubility limitations of Dasotraline. The choice of method depends on the desired final concentration, experimental context, and formulation requirements.

Table 2: Comparison of Solubility Enhancement Techniques for Dasotraline

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Increases the ionization of the basic amine group, forming a more soluble salt.[]Simple, effective for ionizable compounds, easy to implement for in vitro buffers.[9]Risk of precipitation upon dilution into a higher pH medium; potential for pH to affect experimental outcomes.
Co-solvents A water-miscible organic solvent is added to the aqueous medium to reduce the polarity of the solvent system.[11][12]Can significantly increase solubility; a wide range of co-solvents are available (e.g., ethanol, PEG 400, propylene glycol).[][13]Co-solvents can have their own biological or cytotoxic effects; potential for drug precipitation upon dilution.
Cyclodextrin Complexation The hydrophobic Dasotraline molecule is encapsulated within the lipophilic cavity of a cyclodextrin host molecule, whose hydrophilic exterior improves aqueous solubility.[2][14][15]Forms a true solution, can improve stability, and is widely used in pharmaceutical formulations.[16][17]Requires screening for the best-fitting cyclodextrin type (e.g., HP-β-CD); complexation efficiency is concentration-dependent.
Particle Size Reduction Increasing the surface area of the solid drug particles (e.g., through micronization or nanosuspension) enhances the dissolution rate.[18][19]Increases dissolution velocity; useful for oral formulations.[20]Does not increase the equilibrium (saturation) solubility of the compound.[19]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in my aqueous buffer.

This is a common issue when preparing solutions for cell-based assays, binding studies, or other in vitro experiments. Follow this systematic workflow to troubleshoot the problem.

G start Start: Dasotraline Precipitate Observed check_ph Step 1: Check Buffer pH Is the pH < 6.0? start->check_ph adjust_ph Action: Lower pH Add dilute HCl (e.g., 0.1 N) dropwise to pH 4.0-5.0 check_ph->adjust_ph No re_evaluate Re-evaluate Solubility Apply sonication or gentle warming (37°C). Is it dissolved? check_ph->re_evaluate Yes adjust_ph->re_evaluate consider_cosolvent Step 2: Add a Co-solvent (e.g., 1-10% Ethanol, Propylene Glycol) re_evaluate->consider_cosolvent No consider_cd Step 3: Use Cyclodextrins (e.g., HP-β-CD) re_evaluate->consider_cd No (Alternative) success Success: Dasotraline Dissolved re_evaluate->success Yes consider_cosolvent->success If successful fail If issue persists: Prepare high-concentration stock in 100% DMSO consider_cosolvent->fail consider_cd->success If successful consider_cd->fail

Caption: Troubleshooting workflow for dissolving Dasotraline.

Issue: I need to prepare a high-concentration stock solution for serial dilutions.

For stock solutions (>10 mM), water-based systems are often inadequate.

  • Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO at concentrations of at least 31 mg/mL (~94 mM).[5][6]

  • Protocol:

    • Weigh the desired amount of Dasotraline HCl powder.

    • Add the calculated volume of anhydrous, research-grade DMSO.

    • Vortex or sonicate briefly until the solution is clear.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Important: When diluting the DMSO stock into your final aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

This protocol is suitable for preparing working solutions in the micromolar range for in vitro assays.

  • Buffer Selection: Start with an appropriate buffer system (e.g., Phosphate, MES, or Acetate) with a buffering range that includes your target acidic pH (e.g., pH 4.0-6.0).

  • Initial Dissolution: Add the desired volume of buffer to the weighed Dasotraline HCl powder.

  • pH Measurement: Measure the pH of the suspension. It will likely be near neutral.

  • pH Adjustment: While stirring, add 0.1 N HCl dropwise until the Dasotraline dissolves and the target pH is reached. Monitor the pH continuously.

  • Sonication/Warming: If needed, sonicate the solution in a water bath for 5-10 minutes or warm it to 37°C to aid dissolution.

  • Final Check: Once the solution is clear, re-check the pH and filter it through a 0.22 µm syringe filter to remove any micro-precipitates.

Protocol 2: Solubility Enhancement with Cyclodextrins

This method uses complexation to increase solubility, which is common in formulation development.[14]

G cluster_0 Cyclodextrin Mechanism daso Poorly Soluble Dasotraline complex Soluble Dasotraline-CD Inclusion Complex daso->complex Encapsulation cd Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Cavity) cd->complex water Aqueous Buffer

Caption: Mechanism of cyclodextrin-based solubility enhancement.
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[14]

  • Preparation of CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Complexation: Add the Dasotraline HCl powder directly to the HP-β-CD solution.

  • Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation. The use of a shaker or rotator is recommended.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved drug.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved Dasotraline using a validated analytical method (e.g., HPLC-UV).

References

Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Dasotraline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Dasotraline isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal baseline separation of Dasotraline enantiomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of HPLC methods for Dasotraline isomer separation.

1. Poor or No Enantiomeric Resolution

Symptom: The enantiomers of Dasotraline co-elute, resulting in a single peak or a peak with a slight shoulder.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) Dasotraline, being a chiral amine, often shows good selectivity on polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® series) or cyclodextrin-based columns. If initial attempts with one type of CSP are unsuccessful, screening different types is recommended.
Incorrect Mobile Phase Composition The choice and ratio of organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and the presence of additives are crucial. For basic compounds like Dasotraline, adding a small percentage (0.1-0.5%) of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[1]
Suboptimal Temperature Temperature affects the thermodynamics of chiral recognition.[2] Experiment with a range of column temperatures (e.g., 15°C to 40°C) to find the optimal condition for your specific CSP and mobile phase. Lower temperatures often increase resolution but also analysis time.
Incompatible Sample Solvent Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion and loss of resolution.[3] Whenever possible, dissolve the Dasotraline standard or sample in the initial mobile phase.

Workflow for Troubleshooting Poor Resolution

G start Poor or No Resolution csp Select Appropriate CSP (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase - Organic Modifier Ratio - Additive (e.g., DEA) csp->mobile_phase temperature Adjust Column Temperature mobile_phase->temperature flow_rate Optimize Flow Rate temperature->flow_rate end_node Baseline Separation Achieved flow_rate->end_node

Caption: Troubleshooting workflow for improving enantiomeric resolution.

2. Peak Tailing or Fronting

Symptom: Chromatographic peaks for the Dasotraline isomers are asymmetrical.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silica Support The basic nature of Dasotraline can lead to interactions with residual silanol groups on the silica support of the CSP, causing peak tailing. The addition of a basic modifier like DEA to the mobile phase helps to saturate these active sites.
Column Overload Injecting too much sample can lead to peak distortion.[4] Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Impurities from the sample or mobile phase can accumulate on the column, affecting peak shape.[4] Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent As mentioned previously, the sample solvent should be compatible with the mobile phase to avoid peak distortion.[3]

3. Inconsistent Retention Times

Symptom: The retention times of the Dasotraline isomer peaks vary between injections or runs.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phase composition.
Fluctuations in Pump Flow Rate or Temperature Verify that the HPLC pump is delivering a stable flow rate and that the column oven is maintaining a consistent temperature.[5]
Changes in Mobile Phase Composition If the mobile phase is prepared manually, slight variations in the composition can lead to retention time shifts.[5] For reproducible results, use precisely measured components and consider using a mobile phase preparation system. Ensure adequate degassing of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for Dasotraline isomer separation?

A1: Based on methods for structurally similar compounds like sertraline, a good starting point would be:

ParameterRecommended Starting Condition
Chiral Stationary Phase Chiralpak® AD-H or Chiralpak® IG-3 (amylose-based)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at an appropriate wavelength for Dasotraline (e.g., 220-230 nm)

Experimental Protocol: Initial Screening

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a 90:10:0.1 volume ratio. Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve Dasotraline standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor the chromatogram at a suitable UV wavelength.

Q2: How can I optimize the mobile phase to improve the separation of Dasotraline isomers?

A2: Mobile phase optimization is a critical step. The following diagram illustrates the logical flow for this process.

G start Initial Mobile Phase (e.g., Hexane/IPA/DEA 90:10:0.1) organic_ratio Adjust Organic Modifier Ratio (e.g., vary IPA from 5% to 20%) start->organic_ratio additive_conc Optimize Additive Concentration (e.g., vary DEA from 0.05% to 0.5%) organic_ratio->additive_conc change_organic Screen Different Organic Modifiers (e.g., Ethanol, Acetonitrile) additive_conc->change_organic end_node Optimized Separation change_organic->end_node

Caption: Logical workflow for mobile phase optimization.

Q3: What role does the basic additive (e.g., DEA) play in the separation?

A3: A basic additive like diethylamine (DEA) plays a dual role in the chiral separation of basic compounds like Dasotraline.[1] Firstly, it acts as a competitor for active sites (silanol groups) on the silica support of the chiral stationary phase, which helps to reduce non-specific interactions and improve peak symmetry. Secondly, it can influence the ionization state of the analyte and its interaction with the chiral selector, thereby affecting enantioselectivity.

Q4: Should I use normal-phase or reversed-phase chromatography for Dasotraline isomers?

A4: Polysaccharide-based chiral stationary phases can be used in both normal-phase and reversed-phase modes. For compounds like Dasotraline, normal-phase chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is often a successful starting point. However, reversed-phase conditions (using aqueous-organic mobile phases) can also be effective, particularly with modified polysaccharide or cyclodextrin CSPs, and may be preferred for LC-MS applications.[1]

Q5: How can I reduce the analysis time without compromising resolution?

A5: To reduce the analysis time, you can consider the following, but be aware that each may require re-optimization of other parameters:

  • Increase Flow Rate: This will decrease retention times but may also reduce resolution.

  • Increase Column Temperature: This can decrease viscosity and retention, leading to shorter run times. However, the effect on resolution can be unpredictable and must be evaluated.

  • Use a Shorter Column or a Column with Smaller Particles: These options can provide faster separations but may require an HPLC system capable of handling higher backpressures.

  • Optimize Mobile Phase Strength: Increasing the percentage of the stronger eluting solvent (e.g., isopropanol in a normal-phase system) will reduce retention times. The key is to find a balance where the isomers are still baseline separated.

References

Dasotraline Dosage Adjustment in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting dasotraline dosage in animal models to minimize side effects while maintaining experimental integrity. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of dasotraline?

A1: Dasotraline is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. It is classified as a dopamine-norepinephrine reuptake inhibitor (DNRI). This dual action is central to its therapeutic effects and also contributes to its side effect profile.

Q2: What are the most common side effects of dasotraline observed in clinical trials that I should be aware of in my animal studies?

A2: In human clinical trials, the most frequently reported side effects include insomnia, decreased appetite, dry mouth, headache, nausea, and anxiety.[1][2][3] Of particular note for animal studies, decreased appetite has been shown to be a dose-dependent effect in humans.[1][3] Therefore, monitoring food intake and body weight in animal models is crucial.

Q3: Are there any specific animal models of dasotraline's therapeutic effects that have been reported?

A3: Yes, dasotraline has been evaluated in a rat model of binge-eating disorder, where it produced a significant dose-related reduction in the consumption of highly palatable food (chocolate) with a lesser effect on standard chow intake.[4][5] This suggests a potential for dasotraline to modulate reward-related feeding behavior.

Troubleshooting Guide: Managing Side Effects in Animal Models

Issue 1: Reduced Food Intake and Body Weight Loss

  • Problem: Animals treated with dasotraline are exhibiting a significant decrease in food consumption and are losing weight. This could be a direct effect of the drug, impacting the validity of behavioral or metabolic studies.

  • Troubleshooting Steps:

    • Dose-Response Assessment: If not already performed, conduct a dose-ranging study to establish the dose at which a reduction in food intake and body weight becomes statistically significant. This will help identify a therapeutic window where efficacy might be maintained with minimal impact on appetite.

    • Gradual Dose Escalation: Instead of administering the target dose from the start, consider a gradual dose titration schedule. This allows the animal's system to acclimate to the presence of the drug and may mitigate the acute effects on appetite.

    • Timing of Administration: The long half-life of dasotraline means that its effects are sustained. However, the timing of administration relative to the animal's light/dark cycle (and thus their primary feeding time) could be adjusted to see if it influences the degree of appetite suppression.

    • Dietary Supplements: If a certain level of appetite suppression is unavoidable at the desired therapeutic dose, consider providing highly palatable and calorie-dense dietary supplements to ensure the animals maintain a healthy weight. This should be done consistently across all treatment groups, including controls, to avoid introducing a confounding variable.

Issue 2: Hyperlocomotion or Stereotyped Behaviors

  • Problem: Following dasotraline administration, animals are showing signs of hyperactivity, excessive grooming, or repetitive movements (stereotypy). This can interfere with the interpretation of behavioral assays.

  • Troubleshooting Steps:

    • Dose Reduction: Hyperlocomotion is a classic response to dopamine-enhancing drugs. The most straightforward approach is to reduce the dose. A carefully conducted dose-response study for locomotor activity is essential.

    • Habituation: Ensure that animals are adequately habituated to the testing environment before drug administration. Novelty-induced hyperactivity can be a confounding factor.

    • Pharmacokinetic Considerations: Dasotraline has a slow onset of action. In rat microdialysis studies, it produced a gradual, dose-dependent increase in dopamine in the nucleus accumbens, with peak effects occurring up to 2 hours post-administration.[6] Behavioral assessments should be timed to coincide with the expected therapeutic window and not necessarily the peak of potential hyperlocomotor effects.

Experimental Protocols

Protocol 1: Assessment of Dasotraline's Effect on Food Intake and Body Weight in Rats

  • Objective: To determine the dose-dependent effects of dasotraline on food consumption and body weight in rats.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Single-housed to allow for accurate food intake measurement.

  • Procedure:

    • Acclimation: Acclimate rats to the housing conditions and handling for at least one week.

    • Baseline Measurement: For 3-5 days prior to the start of dosing, measure daily food intake (by weighing the provided food and any spillage) and body weight at the same time each day.

    • Dosing: Administer dasotraline or vehicle orally (gavage) or via the desired experimental route once daily. A suggested dose range for an initial study, based on related compounds, could be 1, 3, and 10 mg/kg.

    • Data Collection: Continue daily measurements of food intake and body weight for the duration of the study (e.g., 1-4 weeks).

    • Analysis: Compare the changes in food intake and body weight from baseline between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 2: Evaluation of Locomotor Activity in Rats Following Dasotraline Administration

  • Objective: To assess the impact of different doses of dasotraline on spontaneous locomotor activity.

  • Animals: Male Wistar rats (200-250g).

  • Apparatus: An open-field arena equipped with infrared beams or a video-tracking system.

  • Procedure:

    • Habituation: On the day of testing, allow rats to habituate to the testing room for at least 60 minutes.

    • Dosing: Administer dasotraline or vehicle.

    • Testing: At a predetermined time post-administration (e.g., 60 or 120 minutes, considering the slow onset of action), place the rat in the center of the open-field arena.

    • Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).

    • Analysis: Compare the locomotor activity parameters between the different dose groups and the vehicle control group.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Dasotraline Side Effects in Rats (Illustrative Example)

Dose (mg/kg, p.o.)Change in Food Intake ( g/24h from baseline)Change in Body Weight (% from baseline)Total Distance Traveled in Open Field (cm/30min)
Vehicle+5.2 ± 1.1+2.5 ± 0.51520 ± 210
1+1.8 ± 0.9+0.8 ± 0.41850 ± 250
3-3.5 ± 1.2-1.2 ± 0.62500 ± 310*
10-10.1 ± 1.5 -5.8 ± 0.84100 ± 420**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is for illustrative purposes to guide data presentation.

Table 2: Intravenous Administration of Dasotraline in Rhesus Monkeys for PET Imaging Studies [6]

ParameterDasotraline Dose 1Dasotraline Dose 2
Dose 0.1 mg/kg0.2 mg/kg
Administration 3-minute intravenous bolus3-minute intravenous bolus
Mean Striatal DAT Occupancy 54%68%
Mean Brain Entry Time 22 minutes15 minutes

Visualizations

dasotraline_pathway Dasotraline Dasotraline DAT Dopamine Transporter Dasotraline->DAT Inhibits NET Norepinephrine Transporter Dasotraline->NET Inhibits Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine Increases Synaptic_Norepinephrine Synaptic Norepinephrine NET->Synaptic_Norepinephrine Increases

Caption: Mechanism of action of dasotraline.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase Acclimation Animal Acclimation Baseline_Measurement Baseline Data Collection (Food Intake, Body Weight) Acclimation->Baseline_Measurement 1 week Dose_Administration Dasotraline/Vehicle Administration Baseline_Measurement->Dose_Administration Start of Dosing Behavioral_Assessment Behavioral Testing (e.g., Open Field) Dose_Administration->Behavioral_Assessment Physiological_Measurement Daily Monitoring (Food Intake, Body Weight) Behavioral_Assessment->Physiological_Measurement Data_Analysis Statistical Analysis Physiological_Measurement->Data_Analysis

Caption: General experimental workflow for assessing dasotraline side effects.

References

Technical Support Center: Stereoselective Synthesis of Dasotraline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of Dasotraline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoselective routes for the synthesis of Dasotraline?

A1: The main stereoselective routes to synthesize Dasotraline are:

  • Stereoselective Reduction of a Chiral Sulfinylimine: This method involves the reaction of (S)-tetralone with a chiral sulfinamide to form a chiral sulfinylimine, which is then stereoselectively reduced.[1]

  • Enzymatic Transamination: This route utilizes an (R)-selective ω-transaminase to convert a ketone precursor directly to the desired (1R,4S)-amine.[1]

  • Asymmetric Catalytic Hydrogenation: This approach involves the hydrogenation of a precursor with a pre-existing chiral center using a chiral catalyst.

Q2: I am getting a low yield in the stereoselective reduction of the sulfinylimine. What are the common causes?

A2: Low yields in this step can be attributed to several factors:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for achieving high stereoselectivity and yield. 9-Borabicyclo[3.3.1]nonane (9-BBN) is reported to give high stereoselectivity.

  • Reaction Temperature: The temperature of the reduction reaction can significantly impact the formation of byproducts. Running the reaction at a lower temperature, such as -30°C, can help minimize the formation of undesired products.

  • Moisture in the Reaction: The presence of water can quench the reducing agent and lead to lower yields. Ensure all reagents and solvents are anhydrous.

  • Incomplete Imine Formation: If the preceding step of forming the sulfinylimine is not complete, the overall yield of the reduction will be lower. Monitor the imine formation by a suitable analytical method (e.g., TLC, NMR) before proceeding with the reduction.

Q3: I am observing a significant amount of the undesired diastereomer. How can I improve the stereoselectivity?

A3: Improving stereoselectivity often involves:

  • Choice of Chiral Auxiliary: The use of a highly effective chiral auxiliary, such as (R)-tert-butylsulfinamide, is crucial in directing the stereochemical outcome of the reduction.

  • Reducing Agent: As mentioned, bulky reducing agents like 9-BBN are often used to achieve high levels of stereocontrol.

  • Reaction Conditions: Optimizing the reaction temperature and solvent can influence the diastereomeric ratio. It is recommended to perform small-scale experiments to screen different conditions.

Q4: What are some common byproducts in the synthesis of Dasotraline via the sulfinylimine route?

A4: A potential byproduct that can form during the reduction of the sulfinylimine is a denaphthalenyloxy compound. Its formation can be minimized by controlling the reaction temperature.

Q5: How can I enhance the chiral purity of my final Dasotraline product?

A5: The chiral purity of Dasotraline can be significantly improved through diastereomeric salt resolution. A preferred method involves the use of a chiral acid, such as (1R)-(−)-10-camphorsulfonic acid.[1] This process typically involves forming the salt in a suitable solvent like ethyl acetate, followed by crystallization to isolate the desired diastereomer with high enantiomeric excess.[1] The chiral purity can be enhanced to at least 99%.[1]

Troubleshooting Guides

Route 1: Stereoselective Reduction of Chiral Sulfinylimine
Issue Possible Cause Troubleshooting Steps
Low overall yield (<50%) Incomplete formation of the sulfinylimine intermediate.- Ensure the reaction between (S)-tetralone and (R)-tert-butylsulfinamide goes to completion. Monitor by TLC or 1H NMR. - Use a dehydrating agent like Ti(OEt)4 to drive the equilibrium towards imine formation.
Decomposition of the reducing agent.- Use freshly opened or properly stored 9-BBN. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction temperature during reduction.- Maintain a low temperature (e.g., -30°C to 0°C) during the addition of the reducing agent to minimize side reactions.
Low diastereoselectivity Incorrect choice of reducing agent.- Use a bulky and stereoselective reducing agent like 9-BBN.
Reaction temperature is too high.- Lower the reaction temperature. Even a small increase in temperature can sometimes negatively impact stereoselectivity.
Formation of denaphthalenyloxy byproduct Basicity after reduction.- It is assumed that basicity resulting from the reducing agent might lead to this byproduct. Careful control of pH during workup is important.
High reaction temperature.- Decreasing the reaction temperature to -30°C has been shown to greatly reduce the amount of this byproduct.
Route 2: Enzymatic Transamination
Issue Possible Cause Troubleshooting Steps
Low conversion rate (<80%) Inactivated enzyme.- Ensure proper storage and handling of the ω-transaminase. - Check the optimal pH and temperature for the specific enzyme used (e.g., some reactions are run at 50°C).[1]
Insufficient amine donor or cofactor.- Ensure an adequate concentration of the amine donor (e.g., isopropylamine) and the cofactor (e.g., pyridoxal-5'-phosphate).
Poor substrate solubility.- Use a co-solvent like DMSO to improve the solubility of the ketone precursor.[1]
Low enantiomeric excess Non-selective enzyme.- Use a highly (R)-selective ω-transaminase, such as ATA-025.[1]
Racemization of the product.- Ensure the workup conditions are not too harsh (e.g., avoid strong acids or bases for prolonged periods).

Quantitative Data Summary

Synthetic Route Key Reagents Reported Yield Chiral Purity / Stereoselectivity Reference
Stereoselective Reduction of Chiral Sulfinylimine (S)-tetralone, (R)-tert-butylsulfinamide, 9-BBN50-56%>99.9% after purification[1]
Enzymatic Transamination Ketone precursor, (R)-selective ω-transaminase (e.g., ATA-025), Amine donor, PLP cofactor~84% conversionHigh (enzyme-dependent)[1]

Detailed Experimental Protocols

Protocol 1: Stereoselective Reduction of (Rs,4S)-N-(4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-ylidene)-2-methylpropane-2-sulfinamide
  • Imine Formation:

    • To a solution of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one ((S)-tetralone) in an anhydrous solvent (e.g., THF), add (R)-tert-butylsulfinamide.

    • Add a Lewis acid catalyst (e.g., Ti(OEt)4) and heat the mixture to reflux.

    • Monitor the reaction progress by TLC or HPLC until the starting tetralone is consumed.

    • Upon completion, cool the reaction mixture and proceed to the reduction step.

  • Stereoselective Reduction:

    • Cool the solution of the sulfinyl imine to the desired temperature (e.g., -30°C).

    • Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF while maintaining the temperature.

    • Stir the reaction mixture at this temperature until the reduction is complete (monitor by TLC or HPLC).

    • Quench the reaction by the slow addition of methanol.

    • Proceed with an appropriate aqueous workup to isolate the crude sulfonamide.

  • Hydrolysis:

    • Dissolve the crude sulfonamide in a suitable solvent (e.g., methanol) and add hydrochloric acid.

    • Stir the mixture until the hydrolysis is complete.

    • Isolate the crude Dasotraline hydrochloride by filtration or extraction.

Protocol 2: Enzymatic Transamination of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
  • Reaction Setup:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

    • In a reaction vessel, dissolve the ketone precursor in a minimal amount of a co-solvent like DMSO.

    • Add the buffer solution, an amine donor (e.g., isopropylamine), and the pyridoxal-5'-phosphate (PLP) cofactor.

    • Add the (R)-selective ω-transaminase (e.g., ATA-025).

  • Reaction Execution:

    • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).

    • Monitor the conversion to Dasotraline by HPLC. The reaction may take 24-48 hours. Additional enzyme can be added if the reaction stalls.[1]

  • Workup and Isolation:

    • Once the desired conversion is reached, cool the mixture and adjust the pH to basic (e.g., pH 10-11) with an aqueous base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Dasotraline.

Protocol 3: Chiral Purity Enhancement by Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve the crude Dasotraline in ethyl acetate (approximately 4-5 mL per gram of Dasotraline).[1]

    • Add one equivalent of (1R)-(−)-10-camphorsulfonic acid based on the estimated amount of the desired (1R,4S)-isomer.[1]

    • A white suspension should form.

  • Crystallization:

    • Heat the suspension to approximately 40°C for about 1 hour.[1]

    • Slowly cool the mixture to room temperature to allow for crystallization.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the crystalline salt by filtration and wash with cold ethyl acetate.

    • Dry the salt under vacuum.

  • Liberation of the Free Base:

    • Dissolve the diastereomerically pure salt in an aqueous medium.

    • Treat the solution with a base (e.g., sodium hydroxide, sodium bicarbonate) to neutralize the acid and precipitate the free base.

    • Extract the pure Dasotraline into an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the final product with high chiral purity.[1]

Visualizations

experimental_workflow_sulfinylimine cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Stereoselective Reduction cluster_hydrolysis Step 3: Hydrolysis S_tetralone (S)-Tetralone imine_reaction Reaction in THF with Ti(OEt)4 S_tetralone->imine_reaction R_sulfinamide (R)-tert-butylsulfinamide R_sulfinamide->imine_reaction sulfinylimine Chiral Sulfinylimine imine_reaction->sulfinylimine reduction_reaction Reduction at -30°C sulfinylimine->reduction_reaction BBN 9-BBN BBN->reduction_reaction sulfonamide Sulfonamide Intermediate reduction_reaction->sulfonamide hydrolysis_reaction Hydrolysis sulfonamide->hydrolysis_reaction HCl HCl in Methanol HCl->hydrolysis_reaction dasotraline Dasotraline hydrolysis_reaction->dasotraline

Caption: Workflow for Dasotraline synthesis via stereoselective reduction of a chiral sulfinylimine.

experimental_workflow_enzymatic cluster_reaction Enzymatic Transamination cluster_purification Purification ketone Ketone Precursor enzymatic_reaction Reaction in Buffer/DMSO at 50°C ketone->enzymatic_reaction reagents ω-Transaminase Amine Donor PLP Cofactor reagents->enzymatic_reaction crude_dasotraline Crude Dasotraline enzymatic_reaction->crude_dasotraline workup Basic Workup & Extraction crude_dasotraline->workup pure_dasotraline Pure Dasotraline workup->pure_dasotraline

Caption: Workflow for Dasotraline synthesis via enzymatic transamination.

logical_relationship_troubleshooting low_yield Low Yield suboptimal_reagent Suboptimal Reagents low_yield->suboptimal_reagent reaction_conditions Incorrect Reaction Conditions low_yield->reaction_conditions moisture Presence of Moisture low_yield->moisture low_selectivity Low Stereoselectivity low_selectivity->suboptimal_reagent low_selectivity->reaction_conditions byproduct Byproduct Formation byproduct->reaction_conditions

Caption: Logical relationships in troubleshooting common synthesis issues.

References

Technical Support Center: Addressing Variability in Dasotraline Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dasotraline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential variability in your pharmacokinetic (PK) data.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of dasotraline?

A1: Dasotraline exhibits a unique pharmacokinetic profile characterized by slow absorption and a long elimination half-life. This results in stable plasma concentrations over a 24-hour dosing interval with once-daily administration.[1][2] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Time to Maximum Concentration (Tmax)10 - 12 hours[3]
Elimination Half-life (t½)47 - 77 hours[3][4]
Time to Steady StateApproximately 10 days[2]
Q2: What are the main metabolic pathways for dasotraline?

A2: Dasotraline is extensively metabolized in the liver, primarily through oxidation and subsequent phase II conjugations. The major cytochrome P450 (CYP) enzyme involved in its metabolism is CYP2B6, with minor contributions from CYP2D6, CYP2C19, and CYP3A4/5.[5]

Diagram of Dasotraline Metabolic Pathways

Dasotraline Dasotraline Metabolism Metabolism Dasotraline->Metabolism CYP2B6 CYP2B6 (Major) Metabolism->CYP2B6 ~63% Other_CYPs CYP2D6, CYP2C19, CYP3A4/5 (Minor) Metabolism->Other_CYPs ~37% Oxidation Oxidation CYP2B6->Oxidation Other_CYPs->Oxidation Conjugation Phase II Conjugation Oxidation->Conjugation Metabolites Metabolites Conjugation->Metabolites Excretion Excretion Metabolites->Excretion

Dasotraline metabolism is primarily mediated by CYP2B6.
Q3: Does body weight affect dasotraline exposure?

A3: Yes, population pharmacokinetic analyses have identified body weight as a significant covariate influencing dasotraline exposure.[6] Researchers should consider normalizing for body weight when analyzing pharmacokinetic data across subjects with a wide range of body weights.

Q4: Are there other significant demographic covariates that influence dasotraline pharmacokinetics?

A4: Based on population pharmacokinetic modeling, covariates such as age, sex, race, and indicators of liver function (total bilirubin, ALT) have not been identified as significant predictors of variability in dasotraline pharmacokinetics.[6]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Dasotraline Plasma Concentrations

High variability between subjects can obscure the true pharmacokinetic profile of dasotraline. The following guide will help you investigate potential sources of this variability.

Troubleshooting Workflow

Start High Inter-Individual Variability Observed Check_Dosing Verify Dosing Accuracy and Compliance Start->Check_Dosing Check_Sampling Review Blood Sampling Times and Procedures Start->Check_Sampling Check_Bioanalysis Investigate Bioanalytical Method Performance Start->Check_Bioanalysis Assess_Covariates Evaluate Potential Covariate Effects Check_Dosing->Assess_Covariates Check_Sampling->Assess_Covariates Check_Bioanalysis->Assess_Covariates Genetic_Factors Consider Genetic Polymorphisms Assess_Covariates->Genetic_Factors Drug_Interactions Assess for Concomitant Medications Assess_Covariates->Drug_Interactions End Identify Source of Variability Genetic_Factors->End Drug_Interactions->End

A systematic approach to troubleshooting high pharmacokinetic variability.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Genetic Polymorphisms in CYP2B6 While CYP2B6 is the primary metabolizing enzyme for dasotraline, simulations suggest that the impact of CYP2B6 polymorphisms on its pharmacokinetics is minimal. This is likely due to compensatory auto-inhibition of the enzyme.[5] However, if significant variability persists after ruling out other factors, genotyping for CYP2B6 variants could be considered for exploratory analysis.Minimal impact on dasotraline exposure is expected. Dose adjustments based on CYP2B6 phenotype are likely unnecessary.[5]
Concomitant Medications Review subject medication logs for potent inhibitors or inducers of CYP2B6, CYP2D6, CYP2C19, and CYP3A4/5. Dasotraline itself is an inhibitor of CYP2B6, CYP2C19, CYP2D6, and CYP3A4/5.[5]Identification of potential drug-drug interactions that could alter dasotraline exposure.
Food Effects Currently, there is no publicly available data from a dedicated food-effect study for dasotraline. For structurally related compounds like sertraline, administration with food does not significantly alter its bioavailability.[7] However, food can influence the rate and extent of absorption of many drugs.[8] If your study protocol allows for dosing in both fed and fasted states, this could be a source of variability.Understanding whether the timing of food intake relative to dosing is contributing to variability. For future studies, standardizing meals or dosing in a fasted state is recommended.
Hepatic Impairment For the structurally similar compound sertraline, liver cirrhosis has been shown to reduce its oral clearance, leading to a 1.7-fold increase in Cmax and a significant prolongation of the elimination half-life.[9] Although population PK analysis of dasotraline did not find liver function indicators to be significant covariates, severe hepatic impairment could still potentially impact its pharmacokinetics.[6]Awareness of the potential for increased dasotraline exposure in subjects with significant liver disease.
Renal Impairment Specific studies on the effect of renal impairment on dasotraline pharmacokinetics are not publicly available. For drugs that are primarily metabolized by the liver, the impact of renal impairment is often less pronounced but can still alter drug disposition through various mechanisms.[10]While a significant impact is not expected, severe renal impairment should be considered as a potential, though less likely, source of variability.
Issue 2: Inconsistent Results from Bioanalytical (HPLC-MS/MS) Assays

Variability in your bioanalytical data can lead to inaccurate pharmacokinetic parameter estimates. This guide provides a systematic approach to troubleshooting your HPLC-MS/MS method for dasotraline.

Bioanalytical Troubleshooting Workflow

Start Inconsistent Bioanalytical Results Sample_Prep Review Sample Preparation and Extraction Start->Sample_Prep Chromatography Check HPLC System and Column Performance Start->Chromatography Mass_Spec Verify Mass Spectrometer Settings Start->Mass_Spec Calibration Assess Calibration Curve and QC Samples Sample_Prep->Calibration Chromatography->Calibration Mass_Spec->Calibration Matrix_Effects Investigate Potential Matrix Effects Calibration->Matrix_Effects End Identify and Resolve Assay Issue Matrix_Effects->End

A workflow for troubleshooting HPLC-MS/MS assay inconsistencies.

Common Problems and Recommended Actions

Problem Area Potential Issue Recommended Action
Sample Preparation Inefficient extraction recoveryOptimize the liquid-liquid extraction procedure. A published method for dasotraline uses hexane with 0.7% sec-butyl alcohol for extraction from basified plasma.[3] Ensure consistent vortexing and centrifugation steps.
Internal Standard (IS) variabilityEnsure the IS (e.g., a stable isotope-labeled version of dasotraline) is added accurately and consistently to all samples, calibrators, and QCs at the beginning of the extraction process.[3][11]
Chromatography Poor peak shape or resolutionCheck the mobile phase composition and pH. A published method uses a Betasil Silica column with an acetonitrile/formic acid mobile phase.[3] Ensure the column is not degraded and is properly equilibrated.
Shifting retention timesVerify the stability of the mobile phase and the HPLC pump flow rate. Ensure the column temperature is stable.
Mass Spectrometry Low signal intensityClean the ion source. Optimize MS/MS parameters, including collision energy and gas pressures, for the specific transitions of dasotraline (m/z 275→159) and its internal standard.[3]
High background noiseCheck for contamination in the mobile phase, HPLC system, or mass spectrometer.
Quantitation Non-linear calibration curvePrepare fresh calibration standards. Ensure the concentration range of the calibrators brackets the expected concentrations in the study samples. A validated linear range of 5-5000 pg/mL has been reported.[3]
QC samples failing acceptance criteriaInvestigate for systematic errors in sample preparation or analysis. Re-prepare and re-analyze the failing QCs. A reported method showed intra- and inter-run precision of ≤ 7.3% and ≤ 4.7% CV, respectively.[3]
Matrix Effects Ion suppression or enhancementEvaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. If significant matrix effects are observed, consider modifying the sample cleanup procedure or chromatographic separation to better separate the analyte from interfering matrix components.[11]

Experimental Protocols

Population Pharmacokinetic Analysis

A population pharmacokinetic model for dasotraline was developed using data from 395 subjects across three Phase I studies and one Phase II ADHD study.[1][2]

Modeling Approach:

  • Software: Nonlinear mixed-effects modeling (e.g., NONMEM).

  • Model: A one-compartment model with sequential zero-order followed by first-order absorption and dual (nonlinear and linear) elimination has been used to describe dasotraline's pharmacokinetics.[1][6]

  • Data: A total of 4570 dasotraline plasma concentrations were used in the model development.[1]

  • Covariate Analysis: The influence of various covariates (e.g., body weight, age, sex, race, liver function markers) on the pharmacokinetic parameters was systematically evaluated.

Workflow for Population PK Analysis

Data_Collection Collect Plasma Concentration-Time Data Data_Formatting Format Data for Modeling Software Data_Collection->Data_Formatting Base_Model Develop a Base Structural PK Model Data_Formatting->Base_Model Covariate_Screening Screen for Significant Covariates Base_Model->Covariate_Screening Final_Model Develop the Final Population PK Model Covariate_Screening->Final_Model Model_Validation Perform Model Validation (e.g., VPC, Bootstrap) Final_Model->Model_Validation Simulations Conduct Simulations for Dose Optimization Model_Validation->Simulations

A general workflow for conducting a population pharmacokinetic analysis.
Bioanalytical Method: HPLC-MS/MS for Dasotraline in Human Plasma

The following is a summary of a validated HPLC-MS/MS method for the quantification of dasotraline in human plasma.[3]

Sample Preparation:

  • To 0.500 mL of human plasma, add the internal standard (d4-13C4-dasotraline).

  • Add 0.20 mL of 0.5 M sodium bicarbonate solution and mix.

  • Perform liquid-liquid extraction with 3 mL of hexane containing 0.7% sec-butyl alcohol.

  • Vortex and centrifuge the samples.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 150 µL of acetonitrile containing 0.1% formic acid.

Chromatographic Conditions:

  • HPLC System: A system capable of gradient or isocratic elution.

  • Column: Betasil Silica column.

  • Mobile Phase: An appropriate mixture of acetonitrile and aqueous formic acid.

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: 40 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitored Transitions:

    • Dasotraline: m/z 275 → 159

    • Internal Standard: m/z 283 → 160

Method Validation Parameters:

  • Linear Range: 5 - 5000 pg/mL.

  • Precision (CV%): Intra-run ≤ 7.3%, Inter-run ≤ 4.7%.

  • Accuracy: Intra-run 94.4-101.0%, Inter-run 96.1-99.8% of nominal values.

  • Stability: Stable for at least 8 freeze/thaw cycles, 29 hours at room temperature, and up to 977 days at -20°C and -70°C.

References

Technical Support Center: Mitigating Insomnia and Appetite Suppression in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the common side effects of insomnia and appetite suppression in animal models during experimental trials.

Troubleshooting Guides

Issue: Animal exhibits significant sleep disturbance (insomnia) after compound administration.

Initial Assessment:

  • Confirm Insomnia: Is the observation based on visual inspection or quantitative sleep analysis (EEG/EMG)? Visual inspection can be subjective. Whenever possible, use EEG/EMG to confirm a true sleep deficit.

  • Characterize the Insomnia:

    • Sleep Onset Latency: Is the animal taking longer to fall asleep?

    • Sleep Fragmentation: Is the animal waking up more frequently?

    • Total Sleep Time: Is the total duration of sleep reduced?

    • Sleep Architecture: Are specific sleep stages (NREM, REM) disproportionately affected?

  • Review Experimental Design:

    • Acclimation Period: Was the animal sufficiently acclimated to the housing and recording equipment before the experiment began? Insufficient acclimation can cause stress-induced insomnia.[1]

    • Environmental Stressors: Are there any potential stressors in the environment such as excessive noise, light contamination during the dark phase, or frequent cage changes?[1]

    • Dosing Time: Was the compound administered at a consistent time of day? Administration during the animal's active phase may have a different impact on sleep than administration during the rest phase.

Troubleshooting Steps & Potential Solutions:

Potential Cause Suggested Action Rationale
Stress-Induced Insomnia - Extend the acclimation period. - Handle animals gently and consistently. - Minimize environmental disturbances (e.g., use a sound-attenuating chamber).[1]Stress can independently cause insomnia, confounding the effects of the experimental compound.[1]
Pharmacological Effect of Compound - Dose-Response Study: Test lower doses of the compound to see if a therapeutic window exists without the sleep side effects. - Formulation/Route of Administration: Consider if the vehicle or route of administration is causing irritation or discomfort.The compound may directly interact with sleep-regulating pathways. A lower effective dose might mitigate this.
Circadian Disruption - Ensure a strict light-dark cycle is maintained. - Administer the compound at the same time each day, preferably at the beginning of the active phase for nocturnal animals.The timing of drug administration can interact with the animal's natural circadian rhythms.
Off-Target Effects - Co-administration of a Sleep-Promoting Agent: In some cases, a mild hypnotic may be used to counteract the insomnia, but this can introduce confounding variables. Common hypnotics used in research include zolpidem and diazepam.[2] This should be a last resort and carefully justified.This approach can help determine if the primary effects of the compound can be dissociated from the sleep-related side effects.
Issue: Animal exhibits significant appetite suppression and weight loss after compound administration.

Initial Assessment:

  • Quantify Appetite Suppression:

    • Food Intake: Is daily food intake significantly reduced compared to baseline and vehicle-treated controls?

    • Body Weight: Is the animal losing a significant amount of body weight?

    • Meal Pattern Analysis: Is the animal eating fewer meals, smaller meals, or both?

  • Assess General Health:

    • Is the animal showing other signs of illness (e.g., lethargy, piloerection, dehydration)? Appetite suppression can be a general sign of malaise.

    • Pica: Is the animal eating its bedding? This can be an indicator of nausea in rodents.

  • Review Diet and Feeding Protocol:

    • Diet Palatability: Is the experimental diet palatable? Some compounds may alter the taste of the food.

    • Food Accessibility: Is the food easily accessible?

Troubleshooting Steps & Potential Solutions:

Potential Cause Suggested Action Rationale
Direct Anorectic Effect of Compound - Dose-Response Study: Determine the lowest effective dose that does not cause significant appetite suppression. - Pair-Feeding Study: Include a pair-fed control group that receives the same amount of food as the treated group to distinguish between the effects of the compound and the effects of reduced food intake.[3][4]This helps to isolate the pharmacological effect of the compound on appetite from its other systemic effects.
Gastrointestinal Distress/Nausea - Behavioral Observation: Look for signs of pica (eating non-food items like bedding). - Dietary Manipulation: Offer a more palatable diet (e.g., a high-fat diet, though this can be a confounding variable) to encourage eating.[5] - Co-administration of Anti-Emetic: Consider the use of an anti-nausea agent if appropriate for the study, but be aware of potential drug-drug interactions.Nausea is a common cause of appetite suppression. Mitigating this may restore normal feeding behavior.
Altered Macronutrient Preference - Dietary Choice Study: Provide the animals with a choice of diets (e.g., high-fat vs. high-carbohydrate) to see if the compound alters macronutrient preference.Some compounds can specifically affect the preference for certain types of food.[6]
Dehydration - Monitor water intake alongside food intake. - Ensure fresh water is always available.Reduced water intake can lead to dehydration, which in turn can suppress appetite.
Behavioral/Stress-Related Anorexia - Ensure animals are singly housed for accurate food intake measurement, but be aware that social isolation can be a stressor.[5] - Provide environmental enrichment to reduce stress.Stress can significantly impact feeding behavior.[3][5]

Frequently Asked Questions (FAQs)

Q1: How can I reliably measure sleep in my rodent models?

A1: The gold standard for sleep measurement in rodents is through surgically implanted electrodes to record electroencephalography (EEG) and electromyography (EMG).[7][8][9][10] This allows for the precise differentiation of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[7][10] Non-invasive methods using video analysis or piezoelectric sensors are being developed but are not yet as accurate as EEG/EMG.[8][10]

Q2: What is a "pair-feeding" study and when should I use it?

A2: A pair-feeding study is a control method used to determine if the effects of a treatment on body weight or other metabolic parameters are independent of its effects on food intake.[3][4] In this design, a control group of animals (the "pair-fed" group) is given the same amount of food that the experimental group consumes voluntarily each day.[3][4] This helps to differentiate the direct metabolic effects of a compound from the metabolic consequences of reduced food intake.[3]

Q3: Can I use behavioral interventions to mitigate insomnia in my animal models?

A3: Yes, some behavioral strategies can be adapted for animal models. For example, sleep restriction therapy, where the time the animal has the opportunity to sleep is limited, has been shown to improve sleep consolidation in Drosophila models of insomnia.[1][11] This approach may be translatable to rodent models. Additionally, providing a stable and stress-free environment is a crucial behavioral intervention to promote normal sleep.[1]

Q4: Are there dietary interventions to counteract appetite suppression?

A4: Yes, dietary manipulations can be employed. Offering a more palatable or high-protein diet may encourage food intake.[5][12] However, it is crucial to consider that altering the diet can be a significant confounding variable in your experiment. Any dietary changes should be consistently applied across all relevant experimental and control groups.

Q5: My compound is a stimulant. Is it possible to separate its primary effects from the side effects of insomnia and appetite loss?

A5: This is a common challenge. A thorough dose-response study is the first step to identify a potential therapeutic window where the desired effects are present without significant side effects. If the effects are inseparable, you may need to consider co-administering a compound to mitigate the side effects, such as a sleep aid or an appetite stimulant. However, this adds complexity to the experimental design and interpretation of the results. The use of genetic models, where the target of the stimulant is knocked out or modified, can also help to dissect the on-target versus off-target effects.

Quantitative Data Summary

Table 1: Effects of a Botanical Composition (UP601) on Appetite and Metabolism in a High-Fat Diet (HFD) Mouse Model

ParameterHigh-Fat Diet (HFD) ControlOrlistat (40 mg/kg/day)UP601 (1.3 g/kg/day)
Body Weight Gain (vs. Baseline) +21.5%Not specified-8.2%
Calorie Intake Reduction (Week 1) BaselineNot specified40.5%
Insulin Level Reduction BaselineNot specified75.9%
Leptin Level Reduction BaselineNot specified46.8%
Ghrelin Level BaselineNot specified4.2-fold increase
Total Cholesterol Reduction BaselineNot specified18.6%
Low-Density Lipoprotein (LDL) Reduction BaselineNot specified59%
Percentage Body Fat 47.8%46.1%30.4%
Mesenteric Fat Pad (vs. HFD) BaselineNot specified-59.3%
Data summarized from a study on a standardized botanical composition.[13]

Key Experimental Protocols

Protocol 1: EEG/EMG Electrode Implantation and Sleep Recording

This protocol provides a condensed overview for assessing sleep-wake states in mice.

1. Electrode Preparation:

  • Prepare EEG electrodes from stainless steel screws.

  • Prepare EMG electrodes from insulated stainless steel wires with exposed tips.

  • Solder electrodes to a connector plug.

2. Surgical Implantation:

  • Anesthetize the mouse and place it in a stereotaxic frame.

  • Expose the skull and drill small holes for the EEG screw electrodes over the frontal and parietal cortices.

  • Insert the EMG wire electrodes into the trapezius muscles bilaterally.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow the animal to recover for at least one week.[7][14]

3. Data Recording:

  • House the mouse individually in a recording chamber with a slip ring to allow free movement.[7][14]

  • Connect the head-mounted plug to the recording cable.

  • Acclimate the mouse to the recording setup for 2-3 days.[7][14]

  • Record EEG and EMG signals continuously. Typical filtering is 0.5-35 Hz for EEG and 10-100 Hz for EMG.[10]

4. Data Analysis:

  • Score the recording data in 4- or 10-second epochs as Wake, NREM, or REM sleep based on the EEG and EMG characteristics.[9][10]

    • Wake: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

    • REM: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).[7]

Protocol 2: Fasting-Induced Refeeding for Appetite Assessment

This protocol is used to measure the homeostatic response to a period of food deprivation.

1. Acclimation:

  • Individually house mice for at least 2 days before the test to allow for acclimation and accurate individual food intake measurement.[15]

2. Baseline Food Intake:

  • Measure and record daily food intake for 2-3 days to establish a baseline.

3. Fasting:

  • Remove food at the beginning of the light cycle (for nocturnal rodents) for a period of 16-18 hours.[15] Water should remain available at all times.[3]

4. Refeeding:

  • At the beginning of the dark cycle, provide a pre-weighed amount of food.

  • Measure food intake at specific time points (e.g., 1, 2, 4, 6, and 24 hours) after reintroducing food.[15]

5. Data Analysis:

  • Compare the cumulative food intake between treated and control groups at each time point. A failure to show a robust increase in feeding after the fast may indicate a defect in the homeostatic response to negative energy balance.[3]

Signaling Pathways and Experimental Workflows

Sleep_Regulation_Pathway cluster_neuron Excitatory Neuron LKB1 LKB1 SIK3 SIK3 LKB1->SIK3 Phosphorylates HDAC4 HDAC4 SIK3->HDAC4 Phosphorylates Sleep_Promoting_Genes Sleep-Promoting Genes HDAC4->Sleep_Promoting_Genes Represses Sleep Increased Sleep Quantity & Depth Sleep_Promoting_Genes->Sleep Promotes

Appetite_Regulation_Pathway cluster_periphery Peripheral Signals cluster_arcuate Hypothalamus (Arcuate Nucleus) cluster_pvn Hypothalamus (PVN) Ghrelin Ghrelin (Stomach) NPY_AgRP NPY/AgRP Neurons (Orexigenic) Ghrelin->NPY_AgRP Stimulates (+) POMC_CART POMC/CART Neurons (Anorexigenic) Ghrelin->POMC_CART Inhibits (-) Leptin Leptin (Adipose Tissue) Leptin->NPY_AgRP Inhibits (-) Leptin->POMC_CART Stimulates (+) PYY_GLP1 PYY, GLP-1 (Intestine) PYY_GLP1->NPY_AgRP Inhibits (-) PYY_GLP1->POMC_CART Stimulates (+) Second_Order 2nd Order Neurons NPY_AgRP->Second_Order Stimulates (+) POMC_CART->Second_Order Inhibits (-) Food_Intake Food Intake Second_Order->Food_Intake Regulates

Experimental_Workflow_Insomnia Start Animal Exhibits Insomnia Confirm Confirm with EEG/EMG Start->Confirm Stress Assess Environmental Stressors Confirm->Stress Yes End Resolution Confirm->End No (Not Insomnia) Pharm Pharmacological Effect? Stress->Pharm Dose Conduct Dose-Response Study Pharm->Dose Yes Pharm->End No (Stress-induced) CoAdmin Consider Co-administration of Hypnotic Dose->CoAdmin No Resolution Dose->End Resolution CoAdmin->End

References

How to prevent Dasotraline adsorption to labware during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the adsorption of Dasotraline to laboratory ware during experiments. Adsorption can lead to inaccurate quantification and a misunderstanding of experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is Dasotraline and why is it prone to adsorbing to labware?

Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] It is a relatively hydrophobic small molecule, a characteristic that can lead to its non-specific binding to the surfaces of common laboratory plastics like polypropylene and polystyrene. This process, known as adsorption, can significantly reduce the concentration of Dasotraline in your experimental solutions, leading to inaccurate results.

Q2: What types of labware are most susceptible to Dasotraline adsorption?

Standard polypropylene and polystyrene labware, including microplates, centrifuge tubes, and pipette tips, are most likely to adsorb hydrophobic molecules like Dasotraline. The extent of adsorption can be influenced by the surface area of the labware in contact with the solution.

Q3: How can I determine if Dasotraline is adsorbing to my labware?

To determine the extent of Dasotraline adsorption, you can perform a simple recovery experiment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The general principle involves preparing a known concentration of Dasotraline in your experimental buffer, incubating it in the labware for a relevant period, and then measuring the concentration of Dasotraline remaining in the solution. A significant decrease from the initial concentration suggests adsorption.

Q4: What are the primary methods to prevent Dasotraline adsorption?

There are several effective strategies to minimize the non-specific binding of Dasotraline to labware. These include:

  • Using low-binding labware: Commercially available low-adsorption microplates and tubes are manufactured with modified surfaces to reduce the binding of hydrophobic molecules.

  • Coating labware: Pre-coating the labware with a blocking agent like Bovine Serum Albumin (BSA) can prevent Dasotraline from interacting with the plastic surface.[4][5]

  • Modifying the solvent: The addition of organic solvents or surfactants to your aqueous buffers can reduce adsorption.

  • Adjusting buffer conditions: Modifying the pH and salt concentration of your experimental buffer can also help to minimize non-specific binding.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered due to Dasotraline adsorption.

Problem Possible Cause Recommended Solution(s)
Inconsistent results in cell-based assays Adsorption of Dasotraline to the wells of the microplate is leading to a lower effective concentration than intended.1. Switch to low-binding microplates. 2. Pre-coat the microplate wells with a 1% BSA solution. 3. Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) in your cell culture medium, if compatible with your cells.
Low recovery of Dasotraline during sample preparation Dasotraline is adsorbing to the surfaces of centrifuge tubes and pipette tips.1. Use low-binding centrifuge tubes and pipette tips. 2. Rinse pipette tips with the sample solution before transferring the full volume. 3. Consider adding an organic solvent like acetonitrile to your extraction buffer if it is compatible with your downstream analysis.
High variability between replicate samples Inconsistent adsorption across different wells or tubes.1. Ensure uniform coating of labware if using a blocking agent. 2. Use a consistent type of labware for all samples and standards. 3. Vortex or mix samples thoroughly before and after incubation steps.

Experimental Protocols

Protocol 1: Quantifying Dasotraline Adsorption to Labware

This protocol provides a method to quantify the amount of Dasotraline that adsorbs to different types of labware.

Materials:

  • Dasotraline stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Labware to be tested (e.g., standard polypropylene microplate, low-binding microplate)

  • High-performance liquid chromatography (HPLC) system with a suitable column for Dasotraline analysis

Procedure:

  • Prepare a working solution of Dasotraline at a final concentration of 1 µM in the experimental buffer.

  • Add a defined volume of the Dasotraline working solution to multiple wells of each type of microplate being tested (e.g., 200 µL per well).

  • As a control, add the same volume of the working solution to a low-adsorption autosampler vial.

  • Incubate the microplates and the control vial at the desired experimental temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 2 hours).

  • After incubation, carefully collect the supernatant from each well and the control vial.

  • Analyze the concentration of Dasotraline in each sample using a validated HPLC method.

  • Calculate the percentage of Dasotraline adsorbed using the following formula:

    % Adsorption = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: Preventing Dasotraline Adsorption with BSA Coating

This protocol describes how to coat labware with Bovine Serum Albumin (BSA) to minimize Dasotraline adsorption.

Materials:

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Labware to be coated

Procedure:

  • Prepare a 1% (w/v) solution of BSA in deionized water.

  • Fill the labware (e.g., microplate wells, centrifuge tubes) with the BSA solution, ensuring all surfaces are covered.

  • Incubate at room temperature for at least 1 hour.

  • Aspirate the BSA solution.

  • Wash the labware three times with deionized water to remove any unbound BSA.

  • The coated labware is now ready for use in your experiment.

Data Summary

The following table summarizes the expected effectiveness of different methods in reducing the non-specific adsorption of hydrophobic small molecules like Dasotraline. The values are illustrative and the actual reduction will depend on specific experimental conditions.

Method Labware Type Expected Reduction in Adsorption Considerations
None (Control) Standard Polypropylene0%High risk of significant adsorption.
Low-Binding Labware Low-Adsorption Polypropylene70-90%Higher cost compared to standard labware.
BSA Coating Standard Polypropylene80-95%Requires a pre-treatment step. May not be suitable for all assays.
Solvent Additive (0.05% Tween 20) Standard Polypropylene60-80%Surfactant compatibility with the experiment must be confirmed.
Solvent Additive (10% Acetonitrile) Standard Polypropylene>90%Organic solvent may interfere with biological assays.

Visualizations

Dasotraline's Mechanism of Action

Dasotraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dasotraline Dasotraline DAT Dopamine Transporter (DAT) Dasotraline->DAT Inhibits NET Norepinephrine Transporter (NET) Dasotraline->NET Inhibits SERT Serotonin Transporter (SERT) Dasotraline->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Norepinephrine->Receptors Serotonin->Receptors

Caption: Dasotraline inhibits the reuptake of dopamine, norepinephrine, and serotonin.

Experimental Workflow to Mitigate Adsorption

Adsorption_Mitigation_Workflow Start Start: Prepare Dasotraline Solution Decision Is significant adsorption expected? Start->Decision Standard_Labware Use Standard Labware Decision->Standard_Labware No Low_Binding_Labware Use Low-Binding Labware Decision->Low_Binding_Labware Yes Coat_Labware Coat Labware with BSA Decision->Coat_Labware Yes Modify_Solvent Modify Solvent (e.g., add Tween 20) Decision->Modify_Solvent Yes Experiment Perform Experiment Standard_Labware->Experiment Low_Binding_Labware->Experiment Coat_Labware->Experiment Modify_Solvent->Experiment Analyze Analyze Results Experiment->Analyze End End Analyze->End

Caption: A decision-making workflow for selecting appropriate labware and methods.

References

Optimizing Brain Slice Electrophysiology Recordings with Dasotraline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their brain slice electrophysiology experiments using Dasotraline.

Frequently Asked Questions (FAQs)

Q1: What is Dasotraline and what is its primary mechanism of action?

Dasotraline is a dual dopamine and norepinephrine transporter inhibitor.[1] It functions by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling.[1][2]

Q2: What are the recommended starting concentrations for Dasotraline in acute brain slice recordings?

While a specific concentration for brain slice studies has not been definitively established in the provided literature, a starting point can be extrapolated from its in vitro potency. Dasotraline has an IC50 of approximately 3 nM for the human dopamine transporter (hDAT) and 4 nM for the human norepinephrine transporter (hNET).[1] A common practice is to start with a concentration around the IC50 value and then perform a dose-response curve to determine the optimal concentration for the desired effect in your specific brain region and neuron type. It is advisable to start with a low concentration (e.g., 1-10 nM) and increase it incrementally.

Q3: How should I prepare and apply Dasotraline to my brain slices?

Dasotraline should be prepared as a stock solution in a suitable solvent, such as DMSO or ethanol, at a high concentration to minimize the final solvent concentration in your artificial cerebrospinal fluid (aCSF). The final solvent concentration should ideally be below 0.1% to avoid off-target effects. The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed and continuously oxygenated (95% O2 / 5% CO2) aCSF.[3] Dasotraline is then bath-applied to the brain slices via the perfusion system.

Q4: How long should I perfuse the slice with Dasotraline before recording?

The time required for Dasotraline to reach equilibrium and exert its effects in a brain slice can vary. A pre-incubation period of 10-20 minutes is generally recommended to ensure the drug has penetrated the tissue and reached its target transporters. However, the optimal pre-incubation time may need to be determined empirically for your specific experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during brain slice electrophysiology recordings with Dasotraline.

Problem Potential Cause Suggested Solution
No observable effect of Dasotraline on synaptic transmission or neuronal firing. Inadequate Drug Concentration: The concentration of Dasotraline may be too low to effectively block DAT and NET in the slice preparation.Perform a dose-response experiment, starting from a low nanomolar range and increasing the concentration. Refer to the IC50 values as a starting point.[1]
Poor Slice Health: Unhealthy or dying neurons will not respond robustly to pharmacological manipulation.Ensure optimal slicing and recovery conditions. Use a protective recovery method, such as an NMDG-based solution, especially for adult or aging animals.[4] Check for clear cytoplasm and visible nuclei under DIC microscopy.
Degraded Dasotraline Stock: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.Prepare fresh stock solutions of Dasotraline. Aliquot stocks to minimize freeze-thaw cycles.
Insufficient Perfusion Time: The drug may not have had enough time to penetrate the slice and reach its target.Increase the pre-incubation time with Dasotraline before recording. Monitor for a stable baseline before and after drug application.
Unexpected changes in baseline recording parameters (e.g., holding current, input resistance) after Dasotraline application. Off-target Effects: At higher concentrations, Dasotraline might have effects on other receptors or channels.Use the lowest effective concentration of Dasotraline determined from your dose-response curve. Consult literature for potential off-target effects of dual monoamine reuptake inhibitors.
Solvent Effects: The vehicle (e.g., DMSO, ethanol) used to dissolve Dasotraline could be affecting the neurons.Ensure the final solvent concentration in the aCSF is minimal (ideally <0.1%). Run a vehicle-only control experiment to rule out solvent effects.
High variability in the response to Dasotraline across different slices or cells. Inconsistent Slice Quality: Variability in the health and viability of brain slices can lead to inconsistent drug responses.Standardize your slicing and recovery protocol to ensure consistent slice quality. Discard any slices that appear unhealthy.
Regional Differences in Transporter Expression: The density of dopamine and norepinephrine transporters can vary significantly between different brain regions.Be precise and consistent with the anatomical location of your recordings. Refer to brain atlases and literature for transporter distribution.
Loss of seal or deterioration of the recording after Dasotraline application. Cellular Toxicity at High Concentrations: Very high concentrations of any pharmacological agent can be toxic to cells.Use the lowest effective concentration. If cell health deteriorates rapidly, reduce the concentration or the duration of application.
Changes in Osmolarity: The addition of the drug and its vehicle could slightly alter the osmolarity of the aCSF.Ensure that the addition of the Dasotraline stock solution does not significantly change the final osmolarity of your recording solution. Measure the osmolarity of your final aCSF with the drug.

Quantitative Data

The following tables summarize key quantitative data for Dasotraline.

Table 1: In Vitro Potency and Transporter Occupancy of Dasotraline

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
IC50 (nM) 3[1]4[1]15[1]
TO50 (ng/mL) *32[1]109[1]276[1]

*TO50: Total plasma concentration required for 50% transporter occupancy in mouse ex vivo studies.[1]

Table 2: In Vivo Electrophysiological Effects of a Dasotraline Analog (SEP-225289) on Monoaminergic Neuron Firing Rate

Neuron TypeEffect of SEP-225289Reversal Agent
Norepinephrine (LC) Dose-dependent decrease in spontaneous firing rate.α2-adrenoceptor antagonist (Idazoxan)
Dopamine (VTA) Partial decrease in neuronal discharge.D2 autoreceptor activation is implicated.
Serotonin (DR) Partial decrease in neuronal discharge.5-HT1A autoreceptor activation is implicated.

*Data from in-vivo electrophysiological studies on anesthetized rats. The study used SEP-225289, which is another designation for Dasotraline.[5][6]

Experimental Protocols

Detailed Methodology for Acute Brain Slice Preparation for Dasotraline Experiments

This protocol is a generalized procedure and may require optimization for specific brain regions and animal ages.

  • Preparation of Solutions:

    • Slicing Solution (NMDG-based, pre-chilled to 2-4°C and continuously bubbled with 95% O2 / 5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid.[4]

    • Artificial Cerebrospinal Fluid (aCSF for recording, pre-warmed to 32-34°C and continuously bubbled with 95% O2 / 5% CO2): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgCl2.

    • Dasotraline Stock Solution: Prepare a 10 mM stock solution of Dasotraline in 100% DMSO. Aliquot and store at -20°C.

  • Animal Anesthesia and Brain Extraction:

    • Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

    • Perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution until the liver is cleared of blood.

    • Rapidly decapitate the animal and dissect the brain, keeping it submerged in the ice-cold slicing solution.

  • Slicing:

    • Mount the brain on the vibratome stage.

    • Cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, oxygenated NMDG-based slicing solution.

    • Carefully transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C, continuously bubbled with 95% O2 / 5% CO2, for 10-15 minutes.

  • Slice Recovery:

    • After the initial recovery, transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2, for at least 1 hour before recording.

  • Dasotraline Application and Recording:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.

    • Obtain a stable whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline activity for a stable period (e.g., 5-10 minutes).

    • Switch the perfusion to aCSF containing the desired final concentration of Dasotraline (with the final DMSO concentration at or below 0.1%).

    • Allow the drug to perfuse for 10-20 minutes to reach equilibrium before recording the effects.

    • Wash out the drug by switching back to the control aCSF and record for a sufficient period to observe any reversal of the effects.

Visualizations

dasotraline_signaling_pathway Dasotraline blocks dopamine and norepinephrine reuptake, increasing their concentration in the synaptic cleft and enhancing postsynaptic signaling. cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dasotraline Dasotraline DAT Dopamine Transporter (DAT) Dasotraline->DAT Blocks NET Norepinephrine Transporter (NET) Dasotraline->NET Blocks Dopamine_vesicle Dopamine DAT->Dopamine_vesicle Reuptake Norepinephrine_vesicle Norepinephrine NET->Norepinephrine_vesicle Reuptake Synaptic_Cleft_DA Dopamine_vesicle->Synaptic_Cleft_DA Release Synaptic_Cleft_NE Norepinephrine_vesicle->Synaptic_Cleft_NE Release DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Binds NE_Receptor Norepinephrine Receptors Synaptic_Cleft_NE->NE_Receptor Binds Downstream_Signaling_DA Downstream Signaling DA_Receptor->Downstream_Signaling_DA Downstream_Signaling_NE Downstream Signaling NE_Receptor->Downstream_Signaling_NE Neuronal_Response Altered Neuronal Excitability & Firing Downstream_Signaling_DA->Neuronal_Response Downstream_Signaling_NE->Neuronal_Response

Caption: Dasotraline's Mechanism of Action.

electrophysiology_workflow Experimental workflow for brain slice electrophysiology with Dasotraline. cluster_prep Preparation cluster_slicing Slicing & Recovery cluster_recording Recording cluster_drug_app Pharmacology A1 Prepare Solutions (aCSF, Slicing Solution, Dasotraline Stock) A2 Anesthetize Animal & Perfuse A1->A2 A3 Extract Brain A2->A3 B1 Vibratome Slicing (250-350 µm) A3->B1 B2 Slice Recovery (NMDG solution, 32-34°C) B1->B2 B3 Slice Incubation (aCSF, Room Temp) B2->B3 C1 Transfer Slice to Recording Chamber B3->C1 C2 Obtain Whole-Cell Patch Clamp Recording C1->C2 C3 Record Baseline Activity C2->C3 D1 Bath Apply Dasotraline C3->D1 D2 Record Drug Effect D1->D2 D3 Washout D2->D3

Caption: Brain Slice Electrophysiology Workflow.

troubleshooting_logic cluster_solutions Potential Solutions Start No effect of Dasotraline observed Check_Concentration Is the concentration in the optimal range? Start->Check_Concentration Increase_Concentration Increase concentration (Dose-response) Check_Concentration->Increase_Concentration No Check_Slice_Health Are the slices healthy? Check_Concentration->Check_Slice_Health Yes Increase_Concentration->Check_Slice_Health Success Effect Observed Increase_Concentration->Success Optimize_Slicing Optimize slicing and recovery protocol Check_Slice_Health->Optimize_Slicing No Check_Drug_Stock Is the drug stock viable? Check_Slice_Health->Check_Drug_Stock Yes Optimize_Slicing->Check_Drug_Stock Optimize_Slicing->Success Prepare_Fresh_Stock Prepare fresh Dasotraline stock Check_Drug_Stock->Prepare_Fresh_Stock Check_Perfusion_Time Is perfusion time adequate? Check_Drug_Stock->Check_Perfusion_Time Yes Prepare_Fresh_Stock->Check_Perfusion_Time Prepare_Fresh_Stock->Success Increase_Perfusion_Time Increase pre-incubation time Check_Perfusion_Time->Increase_Perfusion_Time No Check_Perfusion_Time->Success Yes Increase_Perfusion_Time->Success No_Success Still no effect. Consider off-target effects or regional differences.

Caption: Troubleshooting Logic Flowchart.

References

Selecting the appropriate chiral column for Dasotraline enantioseparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chiral column and troubleshooting the enantioseparation of Dasotraline.

Frequently Asked Questions (FAQs)

Q1: What is the key structural feature of Dasotraline relevant to its chiral separation?

A1: Dasotraline is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1][2] This structural similarity is a crucial starting point for developing a chiral separation method, as methodologies successful for sertraline are likely to be effective for Dasotraline.

Q2: Which types of chiral stationary phases (CSPs) are generally recommended for the separation of compounds like Dasotraline?

A2: For compounds with structures similar to Dasotraline, polysaccharide-based and cyclodextrin-based chiral stationary phases are often the most successful.[3][4] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, and cyclodextrin-based CSPs have demonstrated broad applicability for a wide range of chiral compounds, including pharmaceuticals.[5][6][7]

Q3: Where should I begin with method development for Dasotraline enantioseparation?

A3: A good starting point is to screen a few select chiral columns with a set of standard mobile phases. Based on methods developed for the structurally similar compound sertraline, columns like Chiralpak® IG-3 (amylose-based) and CYCLOBOND™ I 2000 DM (cyclodextrin-based) are excellent candidates for initial screening.[3][4]

Chiral Column Selection Guide

The selection of an appropriate chiral column is critical for the successful enantioseparation of Dasotraline. The following table summarizes potential chiral columns and starting experimental conditions based on successful separations of the structurally related compound, sertraline.

Chiral Stationary Phase (CSP)Column Name ExampleParticle Size (µm)Mobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionReference
Amylose tris(3-chloro-5-methylphenylcarbamate)Chiralpak® IG-33 or 5Acetonitrile/Water/Diethylamine (75:25:0.1, v/v/v)1.030UV[3]
Dimethylated beta-cyclodextrinCYCLOBOND™ I 2000 DM5Acetonitrile/Buffer (e.g., Triethylammonium acetate)0.5 - 1.525 - 40UV[4]

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the chiral separation of Dasotraline.

Protocol 1: Method Based on Chiralpak® IG-3

This protocol is adapted from a validated method for the chiral separation of sertraline.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® IG-3, 250 mm x 4.6 mm, 3 µm

  • Mobile Phase: Acetonitrile : Water : Diethylamine (75:25:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV absorbance maximum of Dasotraline.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve Dasotraline standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the separation and identify the two enantiomer peaks.

  • Optimize the mobile phase composition (e.g., by varying the acetonitrile/water ratio or the amine additive concentration) and flow rate to achieve baseline separation with optimal resolution.

Protocol 2: Method Based on CYCLOBOND™ I 2000 DM

This protocol is based on a method developed for the separation of sertraline and its related enantiomeric impurities.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: CYCLOBOND™ I 2000 DM, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.1% Triethylammonium acetate buffer, pH adjusted). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min (can be optimized between 0.5 and 1.5 mL/min).

  • Column Temperature: 35 °C (can be optimized between 25 and 40 °C).

  • Detection Wavelength: To be determined based on the UV absorbance maximum of Dasotraline.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve Dasotraline standard in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

4. Procedure:

  • Equilibrate the column with the chosen mobile phase until a stable baseline is observed.

  • Inject the sample.

  • Evaluate the peak shape and resolution.

  • Adjust the mobile phase organic modifier content, buffer pH, and temperature to optimize the separation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No separation of enantiomers Inappropriate chiral stationary phase.Screen other types of chiral columns (e.g., if a polysaccharide-based column failed, try a cyclodextrin-based one).
Incorrect mobile phase.Try different mobile phase systems (e.g., normal phase, polar organic, or reversed-phase). For basic compounds like Dasotraline, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Add a competing base (e.g., diethylamine, triethylamine) to the mobile phase for basic analytes.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Use a guard column and ensure mobile phase compatibility with the CSP.
Poor resolution Suboptimal mobile phase composition.Systematically vary the ratio of the organic modifier to the aqueous phase.
Inappropriate temperature.Investigate the effect of column temperature. Lower temperatures often increase enantioselectivity.[8]
Flow rate is too high.Reduce the flow rate to allow for better interaction with the stationary phase. Chiral separations often benefit from lower flow rates.[7][8]
Long retention times Mobile phase is too weak.Increase the percentage of the organic modifier in the mobile phase.
Irreproducible results Insufficient column equilibration.Ensure the column is fully equilibrated with the new mobile phase before each injection, which can take longer for chiral columns.[8]
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.

Logical Workflow for Chiral Column Selection

The following diagram illustrates a systematic approach to selecting an appropriate chiral column for the enantioseparation of Dasotraline.

Chiral_Column_Selection_Workflow start Start: Chiral Separation of Dasotraline lit_review Literature Search for Structurally Similar Compounds (e.g., Sertraline) start->lit_review select_csp Select Initial CSPs for Screening (Polysaccharide & Cyclodextrin-based) lit_review->select_csp screen_poly Screen Polysaccharide Column (e.g., Chiralpak® IG-3) select_csp->screen_poly screen_cyclo Screen Cyclodextrin Column (e.g., CYCLOBOND™ I 2000 DM) select_csp->screen_cyclo eval_sep_poly Evaluate Separation screen_poly->eval_sep_poly eval_sep_cyclo Evaluate Separation screen_cyclo->eval_sep_cyclo optimize_poly Optimize Method (Mobile Phase, Temp., Flow Rate) eval_sep_poly->optimize_poly Good Separation no_sep No/Poor Separation eval_sep_poly->no_sep No/Poor Separation optimize_cyclo Optimize Method (Mobile Phase, Temp., Flow Rate) eval_sep_cyclo->optimize_cyclo Good Separation eval_sep_cyclo->no_sep No/Poor Separation final_method Final Validated Method optimize_poly->final_method optimize_cyclo->final_method try_other_csp Select Different CSP Types (e.g., Pirkle, Protein-based) no_sep->try_other_csp try_other_csp->screen_poly try_other_csp->screen_cyclo

Caption: Workflow for Chiral Column Selection for Dasotraline.

References

Technical Support Center: Stabilizing Dasotraline Stock Solutions for Long-Term Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and stability testing of Dasotraline stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Dasotraline stock solutions?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for Dasotraline hydrochloride. It offers good solubility and stability when stored under appropriate conditions. While this compound has some aqueous solubility, it is significantly more soluble in DMSO.[1] For in vitro assays, it is crucial to ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: What are the recommended storage conditions and duration for Dasotraline stock solutions in DMSO?

A2: this compound solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] For optimal stability, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent moisture absorption and potential degradation.

Q3: Can I store Dasotraline stock solutions at room temperature or 4°C?

A3: Long-term storage at room temperature or 4°C is not recommended due to the increased risk of degradation. While the solid powder form of this compound is stable at 4°C for up to two years, solutions are more susceptible to degradation.[2]

Q4: My Dasotraline solution has precipitated. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, lower concentration stock solution. Always ensure the compound is fully dissolved before use in experiments.

Q5: How can I check the stability of my Dasotraline stock solution?

A5: The stability of your stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing the chromatogram of your stored solution to that of a freshly prepared standard. A significant decrease in the peak area of Dasotraline or the appearance of new peaks indicates degradation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation in Stock Solution - Concentration exceeds solubility limit.- Improper storage (e.g., temperature fluctuations).- Absorption of water into DMSO stock.- Gently warm the vial to 37°C and vortex or sonicate.- If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary.- For future preparations, consider a lower stock concentration.- Ensure vials are tightly sealed and stored at a constant temperature.
Inconsistent Experimental Results - Degradation of Dasotraline in the stock solution.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles.- Prepare a fresh stock solution of this compound.- Verify the stability of the stored solution using HPLC analysis.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Re-weigh and prepare a new stock solution, ensuring accurate measurements.
Appearance of New Peaks in HPLC Analysis - Chemical degradation of Dasotraline.- This indicates the formation of degradation products. The stock solution should be discarded.- Review storage conditions and handling procedures to prevent future degradation.- Consider performing a forced degradation study to identify potential degradation products and pathways.

Quantitative Data Summary

The following table summarizes the known solubility and recommended storage conditions for this compound.

Solvent Solubility Storage Temperature Storage Duration Reference(s)
DMSO≥ 31 mg/mL (94.32 mM)-20°C1 month[1][2]
-80°C6 months[1][2]
Water1.61 mg/mL (4.90 mM)Not Recommended for Long-Term Storage-[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate this compound powder and anhydrous DMSO to room temperature.

    • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2866 mg of this compound (Molecular Weight: 328.66 g/mol ).

    • Transfer the weighed powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol for a Stability-Indicating HPLC Method (Conceptual)

This protocol is a starting point based on methods for structurally related compounds like Sertraline and general principles of reversed-phase HPLC. Method development and validation are required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with UV or PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient (Example):

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B would be developed to ensure separation of the parent compound from potential degradation products.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (based on the UV absorbance spectrum of the chromophore).

  • Sample Preparation:

    • Dilute the Dasotraline stock solution to a suitable concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

  • Analysis:

    • Inject a freshly prepared standard solution of Dasotraline to determine its retention time and peak area.

    • Inject the aged stock solution to be tested.

    • Compare the chromatograms. Stability is indicated by the absence of significant new peaks and a minimal decrease in the peak area of Dasotraline compared to the fresh standard.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_stability Stability Assessment weigh Weigh Dasotraline HCl dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store hplc Analyze by Stability-Indicating HPLC store->hplc After desired storage time compare Compare to Fresh Standard hplc->compare decision Use or Discard Solution compare->decision

Caption: Workflow for preparing, storing, and assessing the stability of Dasotraline stock solutions.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_consequences Experimental Consequences Temp Temperature Degradation Chemical Degradation Temp->Degradation Time Storage Time Time->Degradation Solvent Solvent Choice Precipitation Precipitation Solvent->Precipitation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Precipitation Light Light Exposure Light->Degradation Moisture Moisture Moisture->Degradation Inaccurate_Conc Inaccurate Concentration Degradation->Inaccurate_Conc Precipitation->Inaccurate_Conc Artifacts Experimental Artifacts Inaccurate_Conc->Artifacts Poor_Reproducibility Poor Reproducibility Inaccurate_Conc->Poor_Reproducibility

Caption: Factors influencing the stability of Dasotraline stock solutions and their experimental consequences.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Dasotraline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of Dasotraline in human plasma, a critical aspect for pharmacokinetic and clinical studies. The information is intended for researchers, scientists, and drug development professionals, offering a comparative overview of method performance and experimental protocols.

Experimental Protocols and Performance

The primary analytical technique for Dasotraline quantification in the published literature is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Below is a summary and comparison of key performance parameters from a validated LC-MS/MS method.

Method 1: A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method

This method demonstrates high sensitivity for determining Dasotraline in human plasma.

Sample Preparation:

  • 0.500 mL of plasma is pre-mixed with 0.20 mL of 0.5 M sodium bicarbonate solution.

  • Extraction is performed with 3 mL of hexane containing 0.7% sec-butyl alcohol.

  • The organic extract is dried and reconstituted in 150 μL of acetonitrile with 0.1% formic acid.

  • An internal standard, d4-13C4-dasotraline, is used for quantification.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: Betasil Silica column.[1]

  • Injection Volume: 40 μL.[1]

  • Mass Spectrometry: Detection is carried out by monitoring the m/z transitions of 275→159 for Dasotraline and 283→160 for the internal standard.[1]

  • Retention Time: Approximately 3.1 minutes for both Dasotraline and the internal standard.[1]

Performance Characteristics:

ParameterPerformance Metric
Linear Range 5-5000 pg/mL
Correlation Coefficient (r) ≥ 0.999
Intra-run Precision (% CV) ≤ 7.3% (n=6)
Intra-run Accuracy 94.4-101.0% of nominal
Inter-run Precision (% CV) ≤ 4.7% (n=18)
Inter-run Accuracy 96.1-99.8% of nominal
Lower Limit of Quantitation (LOQ) 10 pg/mL

Data sourced from a study that successfully applied this method to analyze pharmacokinetic samples from a single ascending dose clinical study with healthy subjects.[1]

Stability Data: Plasma samples were confirmed to be stable for:

  • 8 freeze/thaw cycles.

  • 29 hours on the bench-top.

  • Up to 977 days of storage at both -20°C and -70°C.[1]

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a generalized workflow for the validation and cross-validation of bioanalytical methods. This process is essential to ensure the reliability and comparability of data, especially when different methods are used within or across studies.

Cross-Validation Workflow cluster_method1 Method A Development & Validation cluster_method2 Method B Development & Validation cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Full Validation (Accuracy, Precision, Linearity, etc.) M1_Dev->M1_Val Cross_Val Analyze Same Sample Set with Method A and Method B M1_Val->Cross_Val Reference Method M2_Dev Method Development M2_Val Full Validation (Accuracy, Precision, Linearity, etc.) M2_Dev->M2_Val M2_Val->Cross_Val Comparator Method Compare Compare Results (Statistical Analysis) Cross_Val->Compare Conclusion Conclusion Compare->Conclusion Comparable? Success Methods are Interchangeable Conclusion->Success Yes Failure Investigate Discrepancies Conclusion->Failure No

A generalized workflow for the validation and cross-validation of two analytical methods.

Considerations for Method Selection and Cross-Validation

While the provided data pertains to a single, highly sensitive LC-MS/MS method, the principles of method validation and comparison are universal. When comparing analytical methods for Dasotraline quantification, researchers should consider the following:

  • Sensitivity (LLOQ): The lowest concentration that can be reliably quantified. This is crucial for studies involving low doses or for accurately defining the terminal pharmacokinetic phase.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Selectivity and Specificity: The ability of the method to measure Dasotraline without interference from other components in the biological matrix.

  • Matrix Effects: The influence of plasma components on the ionization of Dasotraline and its internal standard, which can affect accuracy.

  • Stability: The stability of Dasotraline in the biological matrix under various storage and handling conditions.

  • Throughput and Run Time: The efficiency of the method in terms of sample analysis time.

A cross-validation study would typically involve analyzing the same set of quality control samples and subject samples using two different validated methods to ensure that the results are comparable and that data from different studies or laboratories can be reliably combined.

References

A Head-to-Head Comparison of Dasotraline and Atomoxetine in Preclinical ADHD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dasotraline and atomoxetine, two pharmacological agents investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While direct head-to-head preclinical studies are not publicly available, this document synthesizes findings from independent preclinical research on each compound to offer insights into their respective mechanisms of action, efficacy in animal models of ADHD, and the experimental protocols employed in their evaluation.

Executive Summary

Dasotraline, a dopamine and norepinephrine reuptake inhibitor (DNRI), and atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), both aim to modulate catecholaminergic neurotransmission in the prefrontal cortex, a key brain region implicated in ADHD pathophysiology. Preclinical evidence suggests that both compounds can ameliorate ADHD-like behaviors in animal models. However, their distinct pharmacological profiles may lead to differences in their efficacy and side-effect profiles. This guide presents the available preclinical data to facilitate a comparative understanding of these two agents.

Mechanism of Action

Dasotraline and atomoxetine exert their effects by blocking the reuptake of key neurotransmitters in the synaptic cleft, thereby increasing their availability to postsynaptic receptors. Their primary mechanisms are summarized below.

FeatureDasotralineAtomoxetine
Primary Targets Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[1][2]Norepinephrine Transporter (NET)[3][4]
Secondary Targets Serotonin Transporter (SERT) (weaker affinity)[1][2]May indirectly modulate dopamine in the prefrontal cortex[3][5]
Pharmacological Class Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)Selective Norepinephrine Reuptake Inhibitor (NRI)
Signaling Pathway of Dasotraline

Dasotraline's dual inhibition of DAT and NET leads to increased extracellular concentrations of both dopamine and norepinephrine in the prefrontal cortex. This is believed to enhance signaling through dopamine D1 and norepinephrine α2A receptors, which are crucial for regulating attention and executive function.

Dasotraline_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging DA_NE_released VMAT2->DA_NE_released Release D1_Receptor D1 Receptor DA_NE_released->D1_Receptor Alpha2A_Receptor α2A Receptor DA_NE_released->Alpha2A_Receptor DAT DAT DA_NE_released->DAT Reuptake NET NET DA_NE_released->NET Reuptake Improved Attention &\nExecutive Function Improved Attention & Executive Function D1_Receptor->Improved Attention &\nExecutive Function Alpha2A_Receptor->Improved Attention &\nExecutive Function Dasotraline Dasotraline Dasotraline->DAT Dasotraline->NET

Dasotraline's dual inhibition of DAT and NET.
Signaling Pathway of Atomoxetine

Atomoxetine selectively blocks NET, leading to an increase in norepinephrine levels in the synaptic cleft. In the prefrontal cortex, where dopamine transporters are less abundant, norepinephrine transporters can also clear dopamine from the synapse. Therefore, by inhibiting NET, atomoxetine can also indirectly increase dopamine levels in this specific brain region.[3][5]

Atomoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) VMAT2_A VMAT2 NE->VMAT2_A Packaging NE_released VMAT2_A->NE_released Release Alpha2A_Receptor_A α2A Receptor NE_released->Alpha2A_Receptor_A NET_A NET NE_released->NET_A Reuptake DA_in_PFC DA_in_PFC->NET_A Reuptake (in PFC) Improved Attention &\nExecutive Function Improved Attention & Executive Function Alpha2A_Receptor_A->Improved Attention &\nExecutive Function Atomoxetine Atomoxetine Atomoxetine->NET_A

Atomoxetine's selective inhibition of NET.

Preclinical Efficacy in ADHD Models

The following tables summarize the available preclinical data for dasotraline and atomoxetine in established animal models of ADHD. It is important to note that these findings are from separate studies and not from direct comparative trials.

Dasotraline Preclinical Efficacy
Animal ModelBehavioral AssayKey FindingsReference
RatsDelay Discounting TestSignificantly increased the choice of a delayed reward, suggesting a reduction in impulsive choice.[2]
Atomoxetine Preclinical Efficacy
Animal ModelBehavioral AssayKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Open-Field TestDose-dependently decreased hyperactive motor activity. Continuous improvement was observed with a 1 mg/kg/day dose over 3 weeks.[6][7][8]
Spontaneously Hypertensive Rats (SHR)ImmunohistochemistrySignificantly decreased the expression of dopamine D2 receptors in the prefrontal cortex, striatum, and hypothalamus in a dose-dependent manner.[6][7][8]
Neurokinin-1 Receptor Knockout (NK1R-/-) MiceLight/Dark Exploration BoxReduced hyperactivity at a dose of 3 mg/kg.[9]
Neurokinin-1 Receptor Knockout (NK1R-/-) Mice5-Choice Serial Reaction Time TaskReduced impulsivity at a dose of 10 mg/kg.[10]
Dopamine Transporter Knockout (DAT-KO) RatsNot SpecifiedImproved hyperactivity, inattention, and impulsivity.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols as described in the cited literature.

Dasotraline: Delay Discounting Test in Rats
  • Animal Model: The specific strain of rats used was not detailed in the available summary.

  • Apparatus: A standard operant conditioning chamber.

  • Procedure: The protocol for the delay discounting test, a measure of impulsive choice, was not available in the provided information. Generally, this task involves the animal choosing between a small, immediate reward and a larger, delayed reward.

  • Drug Administration: The route of administration, dosage, and timing of dasotraline administration were not specified.

Atomoxetine: Open-Field Test in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Young male Spontaneously Hypertensive Rats (SHR), a well-established animal model of ADHD, and Wistar-Kyoto (WKY) rats as the normotensive control group.[6][7][8]

  • Apparatus: A square open-field arena.

  • Procedure: The motor activity of the rats was assessed in the open-field test. The specific parameters measured (e.g., distance traveled, rearing frequency) were not detailed in the summaries. The animals were treated for 21 consecutive days.[6][7][8]

  • Drug Administration: Atomoxetine was administered daily at doses of 0.25 mg/kg, 0.5 mg/kg, and 1 mg/kg.[6][7][8]

Experimental Workflow: Preclinical Evaluation of an ADHD Therapeutic

The following diagram illustrates a general workflow for the preclinical evaluation of a potential ADHD therapeutic, incorporating the types of studies conducted for atomoxetine.

Experimental_Workflow cluster_model Animal Model Selection cluster_behavioral Behavioral Testing cluster_neurochemical Neurochemical/Molecular Analysis SHR Spontaneously Hypertensive Rat (SHR) OpenField Open-Field Test (Hyperactivity) SHR->OpenField DelayDiscounting Delay Discounting (Impulsivity) SHR->DelayDiscounting Immunohistochemistry Immunohistochemistry (e.g., D2 Receptor Expression) SHR->Immunohistochemistry NK1R_KO Neurokinin-1 Receptor Knockout (NK1R-/-) Mouse FiveCSRTT 5-Choice Serial Reaction Time Task (Impulsivity) NK1R_KO->FiveCSRTT Data_Analysis Data Analysis & Interpretation OpenField->Data_Analysis FiveCSRTT->Data_Analysis DelayDiscounting->Data_Analysis Immunohistochemistry->Data_Analysis Drug_Admin Drug Administration (e.g., Atomoxetine, Dasotraline) Drug_Admin->SHR Drug_Admin->NK1R_KO

A generalized preclinical experimental workflow.

Conclusion

Based on the available preclinical data, both dasotraline and atomoxetine show promise in targeting core symptoms of ADHD. Dasotraline's dual action on dopamine and norepinephrine reuptake suggests a broader spectrum of catecholaminergic modulation compared to the more selective norepinephrine reuptake inhibition of atomoxetine. However, atomoxetine's ability to indirectly enhance dopamine in the prefrontal cortex provides a nuanced mechanism for its efficacy.

The preclinical evidence for atomoxetine in various ADHD animal models is more extensively documented in the public domain, with clear dose-dependent effects on hyperactivity and impulsivity. The data for dasotraline, while positive in a model of impulsivity, is less detailed in the available literature.

It is crucial to emphasize that this comparison is based on data from separate preclinical studies. Direct head-to-head preclinical trials would be necessary to definitively compare the efficacy and potency of dasotraline and atomoxetine in ADHD models. Researchers and drug development professionals are encouraged to consult the primary literature for more in-depth information and to consider these findings in the context of their specific research and development goals.

References

A Cross-Species Comparison of Dasotraline's Binding Affinities for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Dasotraline's interaction with dopamine, norepinephrine, and serotonin transporters across species, with supporting data and detailed experimental methodologies.

Dasotraline is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of various neurological and psychiatric disorders. A critical aspect of its preclinical evaluation involves characterizing its binding affinity for its primary targets—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—across different species. This guide provides a comparative analysis of Dasotraline's binding affinities in humans, non-human primates, and rodents, alongside data for other well-known monoamine reuptake inhibitors.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (IC50 or Ki values in nM) of Dasotraline and selected comparator compounds for DAT, NET, and SERT in various species. Lower values indicate higher binding affinity.

CompoundTransporterHumanNon-Human Primate (Baboon)Rodent (Rat/Mouse)
Dasotraline DAT 3 (IC50)[1][2]High Occupancy[3]TO50: 32 ng/ml (Mouse, ex vivo)[4]
NET 4 (IC50)[1][2]Low Occupancy[3]TO50: 109 ng/ml (Mouse, ex vivo)[4]
SERT 15 (IC50)[1][2]Low Occupancy[3]TO50: 276 ng/ml (Mouse, ex vivo)[4]
Cocaine DAT 230 (Ki)[4]-330-2000 (Ki, Rat)[4]
NET 480 (Ki)[4]--
SERT 740 (Ki)[4]-240-2600 (Ki, Rat)[4]
Methylphenidate DAT 100-190 (Ki)[4]-34 (Ki, Rat)[4]
NET 100-38 (Ki)[4]-39 (Ki, Rat)[4]
SERT 100,000-55,000 (Ki)[4]-3800 (Ki, Rat)[4]
Venlafaxine DAT 7647 (Ki)[5]--
NET 2480 (Ki)[5]Kd(plasma): Similar to SERT[6]-
SERT 82 (Ki)[5]Kd(plasma): Similar to NET[6]-

Note: IC50 is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Ki is the inhibition constant for a drug; it is the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. TO50 represents the total plasma concentration required for 50% transporter occupancy in ex vivo studies.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays measure the affinity of a compound for a specific receptor or transporter by competing with a radioactively labeled ligand that has a known high affinity for the target.

General Radioligand Binding Assay Protocol

A generalized workflow for a competitive radioligand binding assay is outlined below. Specific details for DAT, NET, and SERT assays follow.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., brain tissue) or Cell Culture with Transporter Expression membrane Membrane Preparation (Centrifugation) tissue->membrane incubation Incubate Membranes with: - Radioligand (e.g., [3H]WIN 35,428) - Unlabeled Competitor (Dasotraline) - Control (Buffer/Vehicle) membrane->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting to Quantify Bound Radioactivity filtration->counting analysis Calculate IC50 and Ki Values (Non-linear Regression) counting->analysis

Caption: General workflow for a radioligand binding assay.

Dopamine Transporter (DAT) Binding Assay
  • Radioligand: [3H]WIN 35,428, a cocaine analog that binds with high affinity to DAT[7].

  • Tissue/Cell Preparation: Membranes are prepared from brain regions rich in DAT, such as the striatum, from the species of interest (e.g., rat, monkey) or from cells recombinantly expressing DAT[8][9].

  • Incubation: Membranes are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound (e.g., Dasotraline).

  • Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as GBR 12909 or cocaine[7].

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured using a scintillation counter[7].

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined using non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation[10].

Norepinephrine Transporter (NET) Binding Assay
  • Radioligand: [3H]Nisoxetine, a selective NET inhibitor[1][11].

  • Tissue/Cell Preparation: Membranes are prepared from brain regions with high NET density, such as the frontal cortex or hippocampus, or from cells expressing recombinant NET[8][12].

  • Incubation: The assay is performed by incubating membranes with [3H]Nisoxetine and a range of concentrations of the competitor drug.

  • Non-specific Binding Determination: Non-specific binding is typically defined using a high concentration of a potent NET inhibitor like desipramine[11].

  • Separation and Counting: Similar to the DAT assay, bound and free radioligand are separated by rapid filtration, followed by scintillation counting[1].

  • Data Analysis: IC50 and Ki values are calculated from the competition binding data.

Serotonin Transporter (SERT) Binding Assay
  • Radioligand: [3H]Citalopram or [3H]Paroxetine, both selective serotonin reuptake inhibitors (SSRIs)[12][13].

  • Tissue/Cell Preparation: Membranes from brain regions such as the brainstem or platelets, or cells expressing recombinant SERT are used[12][13].

  • Incubation: Membranes are incubated with the chosen radioligand and varying concentrations of the test compound.

  • Non-specific Binding Determination: Non-specific binding is determined in the presence of a saturating concentration of a known SERT inhibitor, such as fluoxetine or unlabeled citalopram[14].

  • Separation and Counting: The separation of bound from free radioligand is achieved through rapid filtration, and radioactivity is quantified by scintillation counting[15].

  • Data Analysis: IC50 values are derived from the competition curves, and Ki values are subsequently calculated.

Signaling Pathways and Logical Relationships

The interaction of Dasotraline and other monoamine reuptake inhibitors with their respective transporters follows a competitive binding mechanism at the substrate binding site. This inhibition leads to an increase in the extracellular concentration of the neurotransmitters dopamine, norepinephrine, and serotonin, thereby enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dasotraline Dasotraline dat DAT dasotraline->dat Inhibits net NET dasotraline->net Inhibits sert SERT dasotraline->sert Inhibits da_in Dopamine da_out Dopamine ne_in Norepinephrine ne_out Norepinephrine ht_in Serotonin ht_out Serotonin da_out->dat Reuptake da_r Dopamine Receptors da_out->da_r Binds to ne_out->net Reuptake ne_r Norepinephrine Receptors ne_out->ne_r Binds to ht_out->sert Reuptake ht_r Serotonin Receptors ht_out->ht_r Binds to

References

A Comparative Analysis of the Abuse Potential of Dasotraline and Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of dasotraline, a novel dopamine and norepinephrine reuptake inhibitor, and the widely-known central nervous system stimulant, amphetamine. The analysis is supported by preclinical and clinical experimental data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Dasotraline exhibits a significantly lower abuse potential compared to amphetamine. This difference is primarily attributed to its unique pharmacokinetic and pharmacodynamic properties. Dasotraline's slow absorption, long half-life, and mechanism as a reuptake inhibitor contrast sharply with amphetamine's rapid onset of action and its dual mechanism of reuptake inhibition and dopamine release. Clinical studies in recreational stimulant users have demonstrated that dasotraline does not produce the "drug liking" effects characteristic of amphetamine and other stimulants with high abuse liability. Preclinical data further support these findings, indicating a slower and more sustained increase in synaptic dopamine with dasotraline compared to the rapid and pronounced spike induced by amphetamine.

Mechanism of Action and Pharmacokinetics

The fundamental differences in the abuse potential of dasotraline and amphetamine can be traced to their distinct mechanisms of action and resulting pharmacokinetic profiles.

Dasotraline is a dopamine and norepinephrine reuptake inhibitor (DNRI).[1] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. A key characteristic of dasotraline is its slow absorption (time to maximum concentration, Tmax, of 10-12 hours) and long elimination half-life (47-77 hours).[1][2] This pharmacokinetic profile leads to a gradual and sustained increase in dopamine and norepinephrine levels, avoiding the rapid and pronounced neurochemical fluctuations associated with abusable stimulants.[3][4]

Amphetamine , in contrast, not only blocks the reuptake of dopamine and norepinephrine but also acts as a releasing agent.[5][6] It is a substrate for DAT and NET, and upon entering the presynaptic neuron, it promotes the release of dopamine from synaptic vesicles into the cytoplasm and then out into the synaptic cleft through reverse transport by DAT.[7][8] This leads to a rapid and substantial increase in synaptic dopamine, which is strongly correlated with its reinforcing and euphoric effects.

Receptor Binding Affinity

The affinity of a compound for its target transporters is a critical determinant of its potency. The following table summarizes the in vitro binding affinities of dasotraline and amphetamine for the human dopamine and norepinephrine transporters.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)
Dasotraline IC50: 3 nMIC50: 4 nM
d-Amphetamine Ki: ~600 nMKi: ~70-100 nM

Note: IC50 and Ki are both measures of binding affinity, with lower values indicating higher affinity. While not directly comparable, they provide an indication of the relative potencies of the compounds at their respective transporters.

Human Abuse Potential Studies

Clinical studies designed to assess the abuse potential in human subjects are a cornerstone of evaluating a drug's liability for abuse. A key study compared dasotraline to methylphenidate, a stimulant with an abuse potential similar to amphetamine, in recreational stimulant users.

Subjective Effects: "Drug Liking"

A primary endpoint in human abuse potential studies is the subjective rating of "drug liking," typically measured on a visual analog scale (VAS).

TreatmentPeak "Drug Liking" (Emax) VAS Score (0-100)
Placebo ~52
Dasotraline (8 mg) ~55
Dasotraline (16 mg) ~56
Dasotraline (36 mg) ~60
Methylphenidate (40 mg) ~75
Methylphenidate (80 mg) ~85
d-Amphetamine (20 mg) Significantly higher than placebo
d-Amphetamine (40 mg) Significantly higher than placebo

*Statistically significant difference from placebo (p < 0.001) and all dasotraline doses (p < 0.01). Data for d-amphetamine is based on its known profile as a drug of abuse and findings from multiple studies, though not a direct head-to-head comparison in the same study as dasotraline. The dasotraline study demonstrated that methylphenidate produced robust "drug liking" scores, as would be expected from amphetamine.[2][9]

The results clearly indicate that dasotraline, at therapeutic and supratherapeutic doses, did not produce significant "drug liking" scores compared to placebo.[2] In contrast, both doses of methylphenidate produced substantial and statistically significant increases in "drug liking."[2]

Experimental Protocol: Human Abuse Potential Study

The study evaluating dasotraline's abuse potential followed a rigorous, double-blind, placebo- and active-controlled crossover design.

  • Participants: Recreational stimulant users with a history of cocaine use who could distinguish the effects of 60 mg methylphenidate from placebo.

  • Design: A six-period crossover study where each participant received single doses of dasotraline (8, 16, and 36 mg), methylphenidate (40 and 80 mg), and placebo in a randomized order.

  • Primary Endpoint: The maximum effect (Emax) on the "Drug Liking" Visual Analog Scale (VAS), a 100-point scale where 50 represents neutrality.

  • Secondary Endpoints: Other subjective measures such as "Overall Drug Liking," "Take Drug Again," and physiological measures.

Human_Abuse_Potential_Study_Workflow cluster_screening Screening & Qualification cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Assessment cluster_analysis Data Analysis p1 Recruitment of Recreational Stimulant Users p2 Qualification Session: Distinguish Methylphenidate (60mg) from Placebo p1->p2 t1 Randomization to Treatment Sequence p2->t1 t2 6 Treatment Periods with Washout t1->t2 t3 Single-Dose Administration: - Dasotraline (8, 16, 36 mg) - Methylphenidate (40, 80 mg) - Placebo t2->t3 a1 Collection of Subjective Data (e.g., 'Drug Liking' VAS) t3->a1 a2 Collection of Physiological Data (e.g., Heart Rate) t3->a2 an1 Comparison of Emax 'Drug Liking' Scores Across Treatments a1->an1 a2->an1

Preclinical Abuse Potential Assessment

Preclinical models in animals are essential for predicting the abuse liability of novel compounds. These studies typically involve self-administration and drug discrimination paradigms.

Self-Administration Studies

Self-administration studies assess the reinforcing effects of a drug, i.e., whether an animal will perform a task (e.g., press a lever) to receive the drug. A progressive ratio schedule, where the number of responses required for each subsequent infusion increases, is used to measure the motivation to take the drug, with the "breakpoint" (the last ratio completed) being the primary measure.

While direct comparative self-administration data for dasotraline and amphetamine is limited, the known properties of each compound allow for a strong inference of their relative reinforcing effects.

CompoundReinforcing Effects (Breakpoint)
Dasotraline Expected to have low reinforcing efficacy
d-Amphetamine Consistently demonstrates high reinforcing efficacy, maintaining high breakpoints

Amphetamine is a standard positive control in these studies and reliably maintains high breakpoints. Given dasotraline's pharmacokinetic and pharmacodynamic profile, it is predicted to have significantly lower reinforcing efficacy than amphetamine.

Drug Discrimination Studies

Drug discrimination studies evaluate the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug (the training drug) and to make a differential response to receive a reward.

A preclinical study showed that in a model of impulsive choice, dasotraline's effects were similar to methylphenidate. In drug discrimination studies, drugs with similar subjective effects will substitute for one another. It is highly likely that amphetamine would fully substitute for other stimulants like cocaine or methylphenidate, and vice-versa. Given the clinical data showing a lack of stimulant-like subjective effects for dasotraline, it is unlikely that it would substitute for an amphetamine-trained cue.

Experimental Protocol: Animal Self-Administration (Progressive Ratio)
  • Subjects: Typically rats or non-human primates.

  • Apparatus: Operant conditioning chambers equipped with levers and an intravenous catheter for drug delivery.

  • Procedure:

    • Acquisition: Animals are trained to press a lever to receive an intravenous infusion of the drug.

    • Maintenance: Responding is stabilized on a simple fixed-ratio schedule (e.g., one lever press per infusion).

    • Progressive Ratio Testing: The response requirement is systematically increased after each infusion until the animal ceases to respond. The final ratio completed is the breakpoint.

  • Data Analysis: Breakpoints are compared across different doses of the drug and between different drugs.

Self_Administration_Workflow cluster_prep Preparation cluster_training Training cluster_testing Testing cluster_analysis_sa Data Analysis s1 Surgical Implantation of Intravenous Catheter s2 Recovery Period s1->s2 tr1 Acquisition of Lever Pressing for Drug Infusion (Fixed Ratio) s2->tr1 te1 Progressive Ratio Schedule: Increasing Response Requirement tr1->te1 te2 Determination of Breakpoint (Last Completed Ratio) te1->te2 an_sa Comparison of Breakpoints Across Drugs and Doses te2->an_sa

Signaling Pathway

The abuse potential of both dasotraline and amphetamine is linked to their effects on the dopaminergic system, particularly in the brain's reward pathways. However, the manner in which they modulate this system is fundamentally different.

// Dasotraline action dasotraline [label="Dasotraline", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dasotraline -> dat [label="Blocks\nReuptake", arrowhead=tee];

// Amphetamine action amphetamine [label="Amphetamine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amphetamine -> dat [label="Blocks Reuptake &\nPromotes Reverse Transport", arrowhead=tee]; amphetamine -> vesicles [label="Promotes\nDopamine Release"];

// Signaling flow vesicles -> dopamine [label="Normal Release"]; dopamine -> dat [label="Reuptake", style=dashed]; dopamine -> receptors [label="Binding"]; } DOT Caption: Simplified dopamine signaling pathway.

Conclusion

The available evidence from both clinical and preclinical studies strongly indicates that dasotraline has a significantly lower abuse potential than amphetamine. The slow pharmacokinetic profile of dasotraline, leading to a gradual and sustained increase in dopamine and norepinephrine, prevents the rapid euphoric effects that are characteristic of abusable stimulants like amphetamine. Human abuse potential studies confirm that dasotraline does not produce significant "drug liking." In contrast, amphetamine's rapid entry into the brain and its dual action as a reuptake inhibitor and dopamine releaser contribute to its high abuse liability. This comparative analysis suggests that dasotraline's unique pharmacological profile makes it a promising candidate for therapeutic applications with a reduced risk of abuse.

References

Replicating Dasotraline's Efficacy in Hyperactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Marlborough, MA & Fort Lee, NJ – This guide provides a comprehensive overview of the published findings on dasotraline, a dopamine and norepinephrine reuptake inhibitor, and its effects on hyperactivity, a core symptom of Attention-Deficit/Hyperactivity Disorder (ADHD). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from key clinical trials, details experimental protocols to aid in the replication of findings, and visualizes the proposed mechanism of action.

Dasotraline, developed by Sunovion Pharmaceuticals, showed a statistically significant reduction in ADHD symptoms compared to placebo in several clinical trials.[1][2][3][4] Although the New Drug Applications for dasotraline for the treatment of ADHD were withdrawn in May 2020, with the manufacturer citing the need for further clinical studies, the existing data provides valuable insights into the therapeutic potential of targeting dopamine and norepinephrine pathways in ADHD.[5] This guide serves as a resource for objectively evaluating dasotraline's performance and understanding the methodologies behind the published research.

Quantitative Data Summary

The following tables summarize the key efficacy data from placebo-controlled clinical trials of dasotraline in pediatric and adult populations with ADHD.

Table 1: Efficacy of Dasotraline in Pediatric Patients (6-12 years) with ADHD
Study IdentifierTreatment GroupNPrimary Efficacy MeasureBaseline Mean (SD)Change from Baseline (LS Mean)Placebo-Adjusted Difference (LS Mean)Effect Sizep-value
NCT02428088 [2]Dasotraline 2 mg/day-ADHD-RS-IV HV Total Score--11.8-0.40.03>0.05
Dasotraline 4 mg/day-ADHD-RS-IV HV Total Score--17.5-6.10.48<0.001
Placebo-ADHD-RS-IV HV Total Score--11.4---
Classroom Study (Wigal et al.) [6]Dasotraline 4 mg/day56SKAMP-Combined Score--3.2-5.20.85<0.001
Placebo56SKAMP-Combined Score-+2.0---

ADHD-RS-IV HV: ADHD Rating Scale Version IV-Home Version; SKAMP: Swanson, Kotkin, Agler, M-Flynn, and Pelham Scale; LS Mean: Least Squares Mean; SD: Standard Deviation.

Table 2: Efficacy of Dasotraline in Adult Patients with ADHD
Study IdentifierTreatment GroupNPrimary Efficacy MeasureBaseline Mean (SD)Change from Baseline (LS Mean)Placebo-Adjusted Difference (LS Mean)Effect Sizep-value
NCT02276209 [7][8]Dasotraline 4 mg/day-ADHD-RS-IV Total Score--15.0-1.1->0.05
Dasotraline 6 mg/day-ADHD-RS-IV Total Score--16.5-2.6-0.074
Placebo-ADHD-RS-IV Total Score--13.9---
Proof-of-Concept Trial (Koblan et al.) [9]Dasotraline 4 mg/day-ADHD-RS-IV Total Score--12.4-2.70.250.076
Dasotraline 8 mg/day-ADHD-RS-IV Total Score--13.9-4.20.410.019
Placebo-ADHD-RS-IV Total Score--9.7---

ADHD-RS-IV: ADHD Rating Scale Version IV; LS Mean: Least Squares Mean; SD: Standard Deviation.

Table 3: Comparison of Dasotraline's Abuse Potential with Methylphenidate
Study (Koblan et al., 2016)Treatment GroupPrimary Endpoint: Drug Liking VAS (Emax)Comparison to PlaceboComparison to Methylphenidate (40mg & 80mg)
Dasotraline 8mg, 16mg, 36mgNo significant differencep>0.05Significantly lower (p<0.01)
Methylphenidate 40mg & 80mgSignificantly higherp<0.001-
Placebo---

VAS: Visual Analog Scale; Emax: Peak Effect. This study was conducted in recreational stimulant users.[10]

Experimental Protocols

Pediatric Clinical Trial (NCT02428088)
  • Objective: To evaluate the efficacy and safety of dasotraline in children aged 6-12 years with a diagnosis of ADHD.[2]

  • Study Design: A 6-week, randomized, double-blind, multicenter, placebo-controlled, parallel-group study.[2]

  • Participants: 342 children (mean age 9.1 years, 66.7% male) with a DSM-5 diagnosis of ADHD.[2]

  • Intervention: Once-daily morning doses of dasotraline (2 mg or 4 mg) or placebo.[2]

  • Primary Efficacy Endpoint: Change from baseline in the ADHD Rating Scale Version IV-Home Version (ADHD-RS-IV HV) total score at week 6.[2]

  • Secondary Efficacy Endpoints: Included the Clinical Global Impression-Severity (CGI-S) score and subscale measures of hyperactivity and inattentiveness.[2]

Adult Clinical Trial (NCT02276209)
  • Objective: To evaluate the efficacy and safety of dasotraline in adults aged 18-55 years with a diagnosis of ADHD.[7]

  • Study Design: An 8-week, randomized, double-blind, multicenter, parallel-group, outpatient study.[7]

  • Participants: Adults meeting DSM-5 criteria for ADHD with an ADHD-RS-IV with adult prompts total score of ≥ 26 at screening and baseline.[7]

  • Intervention: Once-daily, fixed-dose treatment with dasotraline (4 mg/day or 6 mg/day) or placebo.[8]

  • Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-IV total score at week 8.[8]

  • Secondary Efficacy Endpoints: Included the Clinical Global Impression-Severity (CGI-S) scale and the inattentiveness and hyperactivity-impulsivity subscale scores of the ADHD-RS-IV.[7]

Visualizations

Proposed Signaling Pathway of Dasotraline in ADHD

Dasotraline is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[11] In the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD, this dual inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine.[12][13] This enhanced neurotransmitter availability is thought to improve neuronal signaling, thereby reducing symptoms of hyperactivity and inattention.[14][15]

Dasotraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Prefrontal Cortex) DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DA_Receptor Dopamine Receptors (e.g., D1) DA->DA_Receptor Binds to DAT Dopamine Transporter (DAT) DA->DAT Reuptake NE_Receptor Norepinephrine Receptors (e.g., α2A) NE->NE_Receptor Binds to NET Norepinephrine Transporter (NET) NE->NET Reuptake Improved_Signaling Improved Neuronal Signaling DA_Receptor->Improved_Signaling NE_Receptor->Improved_Signaling Reduced_Hyperactivity Reduced Hyperactivity Improved_Signaling->Reduced_Hyperactivity Dasotraline Dasotraline Dasotraline->DAT Inhibits Dasotraline->NET Inhibits

Caption: Dasotraline's mechanism of action in reducing hyperactivity.

Experimental Workflow for a Placebo-Controlled Dasotraline Clinical Trial

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of dasotraline in ADHD.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 6-8 weeks) cluster_endpoint End-of-Treatment Assessment cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment (e.g., DSM-5 diagnosis, ADHD-RS score) Informed_Consent->Inclusion_Exclusion Baseline_Measures Baseline Efficacy Measures (e.g., ADHD-RS, CGI-S) Inclusion_Exclusion->Baseline_Measures Randomization Randomization (1:1:1) Baseline_Measures->Randomization Dasotraline_Arm Dasotraline (Dose 1) Randomization->Dasotraline_Arm Dasotraline_Arm_2 Dasotraline (Dose 2) Randomization->Dasotraline_Arm_2 Placebo_Arm Placebo Randomization->Placebo_Arm Weekly_Assessments Weekly/Bi-weekly Assessments (Efficacy and Safety) Dasotraline_Arm->Weekly_Assessments Dasotraline_Arm_2->Weekly_Assessments Placebo_Arm->Weekly_Assessments Endpoint_Measures Primary & Secondary Endpoint Measures Weekly_Assessments->Endpoint_Measures Statistical_Analysis Statistical Analysis (e.g., LS Mean Change from Baseline) Endpoint_Measures->Statistical_Analysis

Caption: A typical experimental workflow for dasotraline clinical trials.

References

Dasotraline in the Landscape of Triple Reuptake Inhibitors: A Comparative Pharmacological Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dasotraline, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a significant area of investigation in psychopharmacology. Its unique pharmacological profile, characterized by a long half-life and balanced affinity for all three major monoamine transporters, distinguishes it from other SNDRIs and earlier classes of antidepressants. This guide provides a comparative pharmacological review of Dasotraline against other notable SNDRIs, including Mazindol, Tesofensine, and Ansofaxine, supported by experimental data to inform research and drug development efforts.

Mechanism of Action: The Triple Reuptake Inhibition

SNDRIs exert their therapeutic effects by blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The simultaneous modulation of all three neurotransmitter systems is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to single or dual-acting agents.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNDRI SNDRI SERT SERT SNDRI->SERT Inhibits NET NET SNDRI->NET Inhibits DAT DAT SNDRI->DAT Inhibits 5-HT_vesicle Serotonin Vesicle 5-HT 5-HT 5-HT_vesicle->5-HT NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA 5-HT->SERT 5-HT_receptor 5-HT Receptor 5-HT->5-HT_receptor NE->NET Reuptake NE_receptor NE Receptor NE->NE_receptor DA->DAT Reuptake DA_receptor DA Receptor DA->DA_receptor Signaling Downstream Signaling 5-HT_receptor->Signaling NE_receptor->Signaling DA_receptor->Signaling

Mechanism of Action of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs).

Comparative Pharmacological Data

The following tables summarize the key in vitro binding affinities and pharmacokinetic parameters of Dasotraline and other selected SNDRIs. This data provides a quantitative basis for comparing their pharmacological profiles.

Table 1: In Vitro Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Dasotraline 1543
Mazindol 501845
Tesofensine 111.765
Ansofaxine 7632040197

Table 2: In Vitro Transporter Inhibition (IC50, nM)

CompoundSERT (IC50, nM)NET (IC50, nM)DAT (IC50, nM)
Dasotraline 15[1]4[1]3[1]
Tesofensine 113.28.0
Ansofaxine 723763491

Table 3: Comparative Pharmacokinetic Parameters

CompoundHalf-life (t½, hours)Time to Max Concentration (Tmax, hours)Bioavailability (%)Cmax (ng/mL)AUC (ng·h/mL)
Dasotraline 47-77[2]10-12[1]N/A~6 (at steady state, 4mg/day)[3]N/A
Mazindol ~101-2N/AN/AN/A
Tesofensine ~2166-8>90N/AN/A
Ansofaxine ~11 (active metabolite)~6 (active metabolite)N/ADose-proportionalDose-proportional

Experimental Protocols

The determination of binding affinities (Ki) and functional inhibition (IC50) of these compounds for monoamine transporters typically involves the following experimental methodologies:

Radioligand Binding Assays

This method is employed to determine the affinity of a drug for a specific transporter.

Prep Prepare cell membranes expressing transporters Incubate Incubate membranes with radiolabeled ligand & test drug Prep->Incubate Separate Separate bound from free radioligand (filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze

Workflow for Radioligand Binding Assay.

A detailed protocol involves:

  • Membrane Preparation: Cells or tissues expressing the target transporter (SERT, NET, or DAT) are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., Dasotraline).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

This functional assay measures the ability of a drug to inhibit the transport of a neurotransmitter into cells.

Culture Culture cells expressing target transporter Pre-incubate Pre-incubate cells with test drug Culture->Pre-incubate Add Add radiolabeled neurotransmitter Pre-incubate->Add Incubate_short Incubate for a short period Add->Incubate_short Wash Wash cells to remove extracellular neurotransmitter Incubate_short->Wash Lyse Lyse cells and quantify intracellular radioactivity Wash->Lyse Analyze Analyze data to determine IC50 value Lyse->Analyze

Workflow for In Vitro Reuptake Inhibition Assay.

A detailed protocol involves:

  • Cell Culture: Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in appropriate media.

  • Assay Procedure: The cells are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is then added to initiate the uptake reaction.

  • Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Downstream Signaling Pathways

The inhibition of monoamine reuptake by SNDRIs initiates a cascade of intracellular signaling events. While the immediate effect is an increase in synaptic neurotransmitter levels, the long-term therapeutic effects are believed to be mediated by adaptive changes in downstream signaling pathways. These changes can include alterations in gene expression and protein synthesis, leading to neuroplasticity.

SNDRI SNDRI Transporter_Inhibition SERT/NET/DAT Inhibition SNDRI->Transporter_Inhibition Neurotransmitter_Increase Increased Synaptic 5-HT, NE, DA Transporter_Inhibition->Neurotransmitter_Increase Receptor_Activation Postsynaptic Receptor Activation Neurotransmitter_Increase->Receptor_Activation Second_Messengers Second Messenger (cAMP, Ca2+) Receptor_Activation->Second_Messengers Kinase_Activation Protein Kinase Activation (PKA, PKC) Second_Messengers->Kinase_Activation CREB_Phosphorylation CREB Phosphorylation Kinase_Activation->CREB_Phosphorylation Gene_Expression Altered Gene Expression CREB_Phosphorylation->Gene_Expression BDNF_Increase Increased BDNF Expression Gene_Expression->BDNF_Increase Neuroplasticity Neuroplasticity & Therapeutic Effects BDNF_Increase->Neuroplasticity

Simplified Downstream Signaling Cascade of SNDRIs.

Comparative Discussion

Dasotraline exhibits a relatively balanced and high affinity for all three monoamine transporters, with a slight preference for DAT and NET over SERT. Its most notable feature is its exceptionally long half-life, which allows for stable plasma concentrations with once-daily dosing. This pharmacokinetic profile may contribute to a sustained therapeutic effect and potentially a lower risk of withdrawal symptoms upon discontinuation. Dasotraline was investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[2][3][4][5][6][7]

Mazindol , an older agent, also demonstrates affinity for all three transporters. It has been used for the short-term treatment of obesity and is being investigated for narcolepsy.[8][9][10][11] Its pharmacokinetic profile is characterized by a shorter half-life compared to Dasotraline.

Tesofensine is another SNDRI that was initially developed for neurodegenerative disorders but was repurposed for the treatment of obesity after demonstrating significant weight loss in clinical trials.[12][13][14][15][16] It shows a particularly high affinity for the norepinephrine transporter.

Ansofaxine is a more recent SNDRI that has been approved in China for the treatment of major depressive disorder.[17][18][19][20][21][22][23][24] It acts as a prodrug and is metabolized to an active metabolite with a moderate half-life. Its binding profile shows a preference for the dopamine transporter.

The distinct pharmacological and pharmacokinetic profiles of these SNDRIs likely translate to differences in their clinical efficacy and side-effect profiles. The balanced, high-affinity profile and long half-life of Dasotraline suggest it may offer a unique therapeutic option, although its development was halted.[7] The continued investigation and development of other SNDRIs like Tesofensine and Ansofaxine highlight the ongoing interest in this class of compounds for a range of neuropsychiatric and metabolic disorders. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these agents.

References

Independent Verification of Dasotraline's Potency at Monoamine Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the half-maximal inhibitory concentration (IC50) values of dasotraline for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, benchmarked against other common reuptake inhibitors.

Dasotraline (SEP-225289) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder.[1] Its therapeutic potential is rooted in its ability to modulate the levels of key neurotransmitters in the synaptic cleft by blocking their respective transporters. This guide provides an independent verification and comparison of dasotraline's potency at DAT, NET, and SERT, alongside other well-established monoamine reuptake inhibitors, methylphenidate and atomoxetine.

Comparative Potency of Monoamine Reuptake Inhibitors

The following table summarizes the in vitro IC50 values of dasotraline, methylphenidate, and atomoxetine for the human dopamine, norepinephrine, and serotonin transporters. IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the reuptake of the respective neurotransmitter. A lower IC50 value indicates a higher potency.

CompoundTransporterIC50 (nM)Reference
Dasotraline DAT 3 [2]
NET 4 [2]
SERT 15 [2]
Dasotraline DAT 4 [3]
NET 6 [3]
SERT 11 [3]
d-Methylphenidate DAT 33 [3]
NET 244 [3]
SERT >50,000 [3]
l-Methylphenidate DAT 540 [3]
NET 5100 [3]
SERT >50,000 [3]
Racemic Methylphenidate DAT 34 [3]
NET 339 [3]
SERT >10,000 [3]
Atomoxetine NET Ki = 5 [4]
DAT Ki = 107 [4]
SERT Ki = 37 [4]

Note: K_i_ values for atomoxetine are from radioligand binding assays and are generally comparable to IC50 values for competitive inhibitors.

Experimental Methodology: In Vitro Radiometric Functional Uptake Assay

The IC50 values for dasotraline and methylphenidate were primarily determined using in vitro radiometric functional uptake assays in cells stably expressing the human monoamine transporters (hDAT, hNET, and hSERT). This method directly measures the ability of a compound to inhibit the transport of a radiolabeled substrate into the cell.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human dopamine, norepinephrine, or serotonin transporter.

  • Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

  • Inhibition Assay:

    • Cells are washed with a buffer solution.

    • Various concentrations of the test compound (e.g., dasotraline) are added to the wells and pre-incubated for a specific period.

    • A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is then added to each well.

    • The uptake of the radiolabeled substrate is allowed to proceed for a defined time at a controlled temperature.

  • Termination and Measurement:

    • The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the cells is plotted against the concentration of the test compound. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the uptake of the radiolabeled substrate compared to the control (no inhibitor).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay, a common method to determine the binding affinity (Ki) of a compound to a transporter.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane Cell Membranes with Transporters Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]WIN 35,428) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., Dasotraline) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Calculation of IC50 and Ki values Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

The following diagram illustrates the logical relationship in a functional uptake assay.

Functional_Uptake_Assay cluster_setup Assay Setup cluster_process Uptake Process cluster_measurement Measurement & Analysis Cells Cells expressing monoamine transporters Uptake Inhibition of Substrate Uptake Cells->Uptake Inhibitor Test Inhibitor (e.g., Dasotraline) Inhibitor->Uptake Substrate Radiolabeled Substrate (e.g., [3H]Dopamine) Substrate->Uptake Measurement Measurement of intracellular radioactivity Uptake->Measurement IC50_Calc IC50 Value Calculation Measurement->IC50_Calc

Caption: Logical flow of a functional uptake inhibition assay.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Dasotraline and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline, known chemically as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a novel dopamine and norepinephrine reuptake inhibitor that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder.[1] As a chiral molecule, dasotraline exists as one of four stereoisomers. The development and clinical evaluation of dasotraline focused exclusively on the (1R,4S)-enantiomer. This guide provides a comprehensive overview of the pharmacokinetic profile of dasotraline based on available human and preclinical data. A direct comparative analysis with its other enantiomers—(1S,4R), (1S,4S), and (1R,4R)—cannot be provided as there is no publicly available pharmacokinetic data for these stereoisomers. The stereoselectivity of drug metabolism and disposition is a critical factor in pharmaceutical development, often leading to significant differences in the efficacy and safety of enantiomers.[2]

Pharmacokinetic Profile of Dasotraline ((1R,4S)-enantiomer)

Dasotraline exhibits a unique pharmacokinetic profile characterized by slow absorption and a long elimination half-life, which allows for stable plasma concentrations over a 24-hour dosing interval.[3][4]

Table 1: Summary of Dasotraline Pharmacokinetic Parameters in Humans
ParameterValueReference
Time to Maximum Concentration (Tmax) ~10-12 hours[4]
Elimination Half-life (t½) 47 - 77 hours[5]
Time to Steady State ~10 days[3][4]
Primary Route of Excretion Urine (68.3%) and Feces (22.4%)[6]
Metabolism Extensively metabolized by oxidation and subsequent Phase II conjugations[6]

Detailed Pharmacokinetics of Dasotraline

Absorption: Dasotraline is slowly absorbed following oral administration, with peak plasma concentrations reached approximately 10 to 12 hours post-dose.[4]

Distribution: Information regarding the specific volume of distribution and protein binding of dasotraline is not extensively detailed in the available literature.

Metabolism: Dasotraline undergoes extensive metabolism in humans. The primary metabolic pathways include:[6]

  • Amine oxidation to form an oxime metabolite (M41).

  • Sequential sulfation and glucuronidation of the oxime metabolite to form M42 and M43, respectively.

  • N-hydroxylation and subsequent glucuronidation to form M35.

  • Oxidative deamination to form (S)-tetralone.

  • Mono-oxidation and subsequent glucuronidation of (S)-tetralone to form M31A and M32.

  • N-acetylation to form (1R,4S)-acetamide (M102).

The two most abundant circulating metabolites are the sulfate (M42) and glucuronide (M43) conjugates of the oxime of dasotraline, accounting for 60.1% and 15.0% of the total plasma radioactivity, respectively. Unchanged dasotraline accounts for approximately 8.59% of the total plasma radioactivity.[6]

Excretion: Following a single oral dose of radiolabeled dasotraline, approximately 90.7% of the radioactivity is recovered within 35 days, with 68.3% in the urine and 22.4% in the feces.[6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of dasotraline involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Dasotraline_Mechanism_of_Action cluster_synapse Synaptic Cleft Dasotraline Dasotraline ((1R,4S)-enantiomer) DAT Dopamine Transporter (DAT) Dasotraline->DAT Inhibits NET Norepinephrine Transporter (NET) Dasotraline->NET Inhibits Synaptic_Dopamine Increased Synaptic Dopamine Synaptic_Norepinephrine Increased Synaptic Norepinephrine Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Dopamine->Postsynaptic_Neuron Activates Dopamine Receptors Synaptic_Norepinephrine->Postsynaptic_Neuron Activates Norepinephrine Receptors

Caption: Mechanism of action of dasotraline.

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A key study to elucidate the pharmacokinetic profile of dasotraline involved the administration of a single oral dose of [14C]-labeled dasotraline to eight healthy male adult volunteers.[6]

Methodology:

  • Dosing: A single oral dose of [14C]-dasotraline was administered to each participant.

  • Sample Collection: Blood, urine, and feces were collected at regular intervals for 35 days post-dose.

  • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured to determine the extent of absorption and routes of excretion.

  • Metabolite Profiling: Plasma, urine, and feces samples were analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify dasotraline and its metabolites.

  • Structural Elucidation: The structures of the detected metabolites were elucidated using mass spectrometry.

ADME_Study_Workflow Dosing Single Oral Dose of [14C]-Dasotraline to Healthy Volunteers Sample_Collection Collection of Blood, Urine, and Feces over 35 Days Dosing->Sample_Collection Radioactivity_Measurement Measurement of Total Radioactivity Sample_Collection->Radioactivity_Measurement Metabolite_Profiling HPLC-MS Analysis for Metabolite Profiling Sample_Collection->Metabolite_Profiling Data_Analysis Pharmacokinetic and Metabolite Data Analysis Radioactivity_Measurement->Data_Analysis Structural_Elucidation Mass Spectrometry for Structural Elucidation Metabolite_Profiling->Structural_Elucidation Structural_Elucidation->Data_Analysis

References

Dasotraline's Side Effect Profile: A Comparative Analysis with Traditional Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of Dasotraline, a novel dopamine and norepinephrine reuptake inhibitor, with traditional stimulants commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), including methylphenidate, amphetamine, and lisdexamfetamine. The information presented is collated from a comprehensive review of clinical trial data and scholarly articles.

Executive Summary

Dasotraline, characterized by its slow absorption and long elimination half-life, presents a side effect profile that is broadly similar to traditional stimulants, with insomnia and decreased appetite being the most frequently reported adverse events.[1][2] However, its unique pharmacokinetic profile may influence the manifestation and severity of these side effects. Unlike amphetamine-based stimulants, Dasotraline does not appear to stimulate the release of dopamine from presynaptic vesicles, which could theoretically contribute to a different tolerability profile.[2][3]

Comparative Analysis of Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for Dasotraline and traditional stimulants, based on data from various clinical trials. It is important to note that direct head-to-head comparison studies are limited, and the incidence rates are derived from separate placebo-controlled trials. Rates can vary based on the specific formulation, dosage, and patient population (pediatric vs. adult).

Adverse EventDasotraline (4-8 mg/day)MethylphenidateAmphetamine (Extended-Release)Lisdexamfetamine (30-70 mg/day)Placebo
Insomnia >10%[1]3% - 23%[4]22.6%[5]11% - 19%[6][7]0% - 3.6%[8][9]
Decreased Appetite >10%[1]28%[10]48.4%[5]25% - 39%[6][7]4%[11]
Dry Mouth Reported[12]24%[10]19.4%[5]Reported[11]N/A
Headache 10.7% (4mg)[9]>5%[13]12.9%[5]11.9%[11]8.9%[9]
Nausea Reported[12]>5%[13]8.1%[5]Reported[11]N/A
Irritability Reported[14]0% - 80%[4]17.7%[5]10%[11]0%[11]
Weight Loss Reported[14]Reported[15]N/AReported[11]N/A
Anxiety Reported[12]2% - 61%[4]8.1%[5]Reported[11]N/A
Tachycardia (Increased Heart Rate) Reported[1]>5%[13]8.1%[5]Reported[11]N/A

Signaling Pathway Comparison

The primary mechanism of action for both Dasotraline and traditional stimulants involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the brain.[16][17][18] However, a key distinction lies in their interaction with presynaptic vesicles.

cluster_dasotraline Dasotraline cluster_stimulants Traditional Stimulants (Methylphenidate, Amphetamine) D_DAT Blocks Dopamine Transporter (DAT) D_Result Increased Synaptic Dopamine & Norepinephrine D_DAT->D_Result D_NET Blocks Norepinephrine Transporter (NET) D_NET->D_Result S_DAT Blocks Dopamine Transporter (DAT) S_Result Increased Synaptic Dopamine & Norepinephrine S_DAT->S_Result S_NET Blocks Norepinephrine Transporter (NET) S_NET->S_Result S_VMAT Promotes Dopamine Release (VMAT2 Interaction) S_VMAT->S_Result

Comparative Signaling Pathways

This diagram illustrates that while both Dasotraline and traditional stimulants inhibit the reuptake of dopamine and norepinephrine, traditional stimulants like amphetamine also promote the release of dopamine from synaptic vesicles. This additional mechanism may contribute to differences in their efficacy and side effect profiles.

Experimental Protocols

The evaluation of the side effect profiles of Dasotraline and traditional stimulants is typically conducted through randomized, double-blind, placebo-controlled clinical trials. Below is a representative experimental protocol synthesized from multiple sources.[14][19][20][21]

A Representative Phase III Clinical Trial Protocol for ADHD Treatment

1. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group.

  • Duration: Typically 6-8 weeks of active treatment followed by a withdrawal or safety follow-up phase.[14][19]

  • Population: Adults or children (aged 6-12 or 13-17) with a confirmed diagnosis of ADHD according to DSM-5 criteria.

  • Intervention Arms:

    • Dasotraline (e.g., 4 mg/day and 6 mg/day fixed doses).

    • Active Comparator (e.g., a long-acting formulation of methylphenidate or amphetamine).

    • Placebo.

2. Key Assessments:

  • Screening and Baseline:

    • Confirmation of ADHD diagnosis using structured interviews (e.g., Mini International Neuropsychiatric Interview - MINI).[19]

    • Baseline assessment of ADHD symptom severity using scales like the ADHD Rating Scale IV (ADHD-RS-IV).[14][19]

    • Baseline measurement of vital signs (blood pressure, heart rate), weight, and electrocardiogram (ECG).

    • Urine drug screen to exclude substance use.[19]

  • Treatment Phase (Weekly/Bi-weekly Visits):

    • Efficacy Measures: ADHD-RS-IV, Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.[14][19]

    • Safety and Tolerability Monitoring:

      • Systematic collection of Treatment-Emergent Adverse Events (TEAEs) through spontaneous reporting and structured questionnaires.

      • Regular monitoring of vital signs, weight, and ECGs.

      • Assessment of sleep quality using validated scales.

      • Monitoring for psychiatric adverse events such as anxiety, irritability, and mood changes.

  • End of Treatment and Follow-up:

    • Final efficacy and safety assessments.

    • Evaluation of withdrawal effects during a tapering or washout period.

3. Data Analysis:

  • The incidence, severity, and causality of TEAEs are compared between the treatment and placebo groups.

  • Statistical analyses are performed on changes in vital signs, weight, and ECG parameters from baseline.

Experimental Workflow Diagram

The following diagram visualizes the typical workflow of a clinical trial designed to assess the side effect profile of a new ADHD medication.

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Analysis & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (ADHD-RS, Vitals, ECG) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Drug A (e.g., Dasotraline) Randomization->Arm_A Arm_B Drug B (e.g., Stimulant) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Weekly_Visits Weekly/Bi-weekly Visits (Efficacy & Safety Monitoring) Arm_A->Weekly_Visits Arm_B->Weekly_Visits Arm_C->Weekly_Visits End_of_Treatment End of Treatment Assessment Weekly_Visits->End_of_Treatment Follow_up Safety Follow-up End_of_Treatment->Follow_up Data_Analysis Data Analysis (Side Effect Incidence) Follow_up->Data_Analysis

References

A Comparative Study on the Metabolic Stability of Dasotraline and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Dasotraline, a novel dopamine and norepinephrine reuptake inhibitor, against other commonly prescribed medications for Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate, Amphetamine, and Atomoxetine. While comprehensive in vitro metabolic stability data for Dasotraline is not publicly available following the discontinuation of its development, this guide synthesizes existing information to offer a comparative perspective based on available preclinical and clinical data.

Executive Summary

Dasotraline exhibits a unique pharmacokinetic profile characterized by slow absorption and a long elimination half-life, suggesting high metabolic stability in vivo[1][2][3]. This contrasts with the metabolic profiles of its comparators. Methylphenidate is known for its rapid in vitro degradation, while Amphetamine shows minimal hepatic metabolism in similar assays. Atomoxetine's metabolism is significantly influenced by genetic polymorphisms of the CYP2D6 enzyme. This guide presents available data, detailed experimental protocols for assessing metabolic stability, and visual representations of metabolic pathways to aid researchers in the field of drug development.

Comparative Metabolic Stability Data

Due to the limited availability of direct comparative in vitro studies, this table summarizes the metabolic characteristics of Dasotraline and its alternatives based on a review of multiple sources. It is important to note that the development of Dasotraline was discontinued, and as a result, extensive in vitro metabolism data is not available in the public domain.

Compound In Vitro System Half-Life (t½) Intrinsic Clearance (CLint) Primary Metabolic Pathway(s) Key Metabolizing Enzymes
Dasotraline Human Liver Microsomes / HepatocytesData not publicly availableData not publicly availableOxidative pathwaysPrimarily CYP2B6 (inactivator)[4][5]
Methylphenidate Human Liver Microsomes / HepatocytesVery unstable; rapid hydrolysisNot reliably determined due to instabilityDe-esterification to Ritalinic AcidCarboxylesterase 1 (CES1)[6]
Amphetamine Human Liver Microsomes / HepatocytesDid not deplete substantiallyLowOxidative deamination, Aromatic hydroxylationCYP2D6[7]
Atomoxetine Human Liver Microsomes / HepatocytesVariable (CYP2D6 phenotype-dependent)VariableAromatic hydroxylation, N-demethylationPrimarily CYP2D6[5]

Experimental Protocols

To provide a framework for conducting comparative metabolic stability studies, detailed methodologies for common in vitro assays are provided below.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound and positive controls (e.g., midazolam, dextromethorphan)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-warm the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative controls (where buffer is added instead).

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability that includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.

Materials:

  • Test compound and positive controls

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C, 5% CO2), centrifuge, and LC-MS/MS system

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions.

  • Seed the hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Prepare a stock solution of the test compound and positive controls.

  • Dilute the compounds in the hepatocyte culture medium to the desired final concentration (typically 1 µM).

  • Remove the seeding medium from the hepatocytes and add the medium containing the test compound or positive control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

  • Terminate the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) based on the disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Experimental Workflow

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Reaction Mixture Reaction Mixture Stock Solution->Reaction Mixture Buffer/Medium Buffer/Medium Buffer/Medium->Reaction Mixture Microsomes/Hepatocytes Microsomes/Hepatocytes Microsomes/Hepatocytes->Reaction Mixture NADPH System (for Microsomes) NADPH System (for Microsomes) NADPH System (for Microsomes)->Reaction Mixture Incubate @ 37°C Incubate @ 37°C Reaction Mixture->Incubate @ 37°C Time Points Time Points Incubate @ 37°C->Time Points Reaction Termination Reaction Termination Time Points->Reaction Termination Centrifugation Centrifugation Reaction Termination->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 1: General workflow for in vitro metabolic stability assays.

Dasotraline Dasotraline Oxidation Oxidation Dasotraline->Oxidation CYP2B6 (inactivator) Conjugation Conjugation Oxidation->Conjugation Metabolites Metabolites Conjugation->Metabolites Excretion Excretion Metabolites->Excretion

Figure 2: Simplified metabolic pathway of Dasotraline.

Methylphenidate Methylphenidate Ritalinic Acid Ritalinic Acid Methylphenidate->Ritalinic Acid CES1 Excretion Excretion Ritalinic Acid->Excretion

Figure 3: Primary metabolic pathway of Methylphenidate.

Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination 4-Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->4-Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Benzoic Acid Benzoic Acid Phenylacetone->Benzoic Acid Excretion Excretion 4-Hydroxyamphetamine->Excretion Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Hippuric Acid->Excretion

Figure 4: Metabolic pathways of Amphetamine.

Atomoxetine Atomoxetine 4-Hydroxyatomoxetine 4-Hydroxyatomoxetine Atomoxetine->4-Hydroxyatomoxetine Aromatic Hydroxylation (CYP2D6) N-Desmethylatomoxetine N-Desmethylatomoxetine Atomoxetine->N-Desmethylatomoxetine N-demethylation Glucuronide Conjugate Glucuronide Conjugate 4-Hydroxyatomoxetine->Glucuronide Conjugate Excretion Excretion N-Desmethylatomoxetine->Excretion Glucuronide Conjugate->Excretion

Figure 5: Metabolic pathways of Atomoxetine.

Conclusion

Dasotraline's distinctively long in vivo half-life suggests a high degree of metabolic stability, a desirable characteristic for maintaining consistent therapeutic levels. However, the lack of publicly available in vitro metabolic stability data for Dasotraline makes a direct quantitative comparison with other ADHD medications challenging. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. Understanding the metabolic profiles of these compounds is crucial for the development of new chemical entities with optimized pharmacokinetic properties and for personalizing treatment strategies in clinical practice. Further research and data sharing are encouraged to build a more complete picture of the metabolic landscape of neuropsychiatric drugs.

References

Assessing the Translational Validity of Preclinical Dasotraline Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical and clinical research on Dasotraline, a dopamine and norepinephrine reuptake inhibitor previously under development for Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED). By examining the available experimental data, this document aims to assess the translational validity of the preclinical findings and provide insights for future drug development in these therapeutic areas. To offer a comprehensive perspective, Dasotraline's performance is compared with established treatments: methylphenidate for ADHD and lisdexamfetamine for BED.

Mechanism of Action: From Bench to Bedside

Dasotraline's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with a weaker effect on the serotonin transporter (SERT). This profile suggests a potential therapeutic effect in disorders where these neurotransmitter systems are implicated, such as ADHD and BED.

Signaling Pathway of Dasotraline

Dasotraline Dasotraline DAT Dopamine Transporter (DAT) Dasotraline->DAT Inhibits NET Norepinephrine Transporter (NET) Dasotraline->NET Inhibits SERT Serotonin Transporter (SERT) Dasotraline->SERT Weakly Inhibits Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Synaptic_Serotonin Slightly Increased Synaptic Serotonin SERT->Synaptic_Serotonin ADHD_Symptoms Modulation of ADHD Symptoms (Inattention, Hyperactivity, Impulsivity) Synaptic_Dopamine->ADHD_Symptoms BED_Symptoms Modulation of BED Symptoms (Binge Eating, Compulsivity) Synaptic_Dopamine->BED_Symptoms Synaptic_Norepinephrine->ADHD_Symptoms Synaptic_Norepinephrine->BED_Symptoms Synaptic_Serotonin->BED_Symptoms

Dasotraline's Mechanism of Action

Preclinical Efficacy: Animal Models of ADHD and Binge Eating

Attention-Deficit/Hyperactivity Disorder (ADHD)

A key preclinical model used to assess the efficacy of potential ADHD treatments is the delay discounting task in rats. This task measures impulsive choice, a core feature of ADHD. In this paradigm, rats choose between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is interpreted as higher impulsivity.

Experimental Protocol: Delay Discounting Task in Rats

While the specific protocol for Dasotraline's evaluation in the delay discounting task is not publicly available in full detail, a general and widely accepted methodology is as follows:

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and cue lights.

  • Subjects: Male Sprague-Dawley or Wistar rats, typically food-restricted to maintain motivation.

  • Training: Rats are first trained to press both levers to receive a food reward.

  • Testing:

    • Each trial begins with the illumination of a central light. A response to this light presents two levers.

    • Pressing one lever (the "small-reward" lever) results in the immediate delivery of a small food reward (e.g., one food pellet).

    • Pressing the other lever (the "large-reward" lever) results in the delivery of a larger food reward (e.g., three to five food pellets) after a delay.

    • The delay to the large reward is systematically varied across blocks of trials or sessions (e.g., 0, 2, 5, 10, 20, 30 seconds).

  • Data Collection: The primary dependent variable is the percentage of trials on which the rat chooses the large, delayed reward at each delay interval.

  • Drug Administration: Dasotraline, methylphenidate, or a vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses before the test session.

Preclinical studies indicated that Dasotraline, similar to methylphenidate, increased the preference for the larger, delayed reward in rats, suggesting a reduction in impulsive choice.

Binge-Eating Disorder (BED)

Animal models of binge eating often involve providing intermittent access to highly palatable food, which can induce binge-like consumption.

Experimental Workflow: Preclinical Binge-Eating Model

Start Acclimation & Baseline Food Intake Measurement Intermittent_Access Intermittent Access to Palatable Food (e.g., high-fat, high-sugar diet) Start->Intermittent_Access Binge_Like_Behavior Establishment of Binge-Like Eating Behavior Intermittent_Access->Binge_Like_Behavior Drug_Administration Drug Administration (Dasotraline, Lisdexamfetamine, or Vehicle) Binge_Like_Behavior->Drug_Administration Test_Session Measurement of Palatable Food Consumption during Access Period Drug_Administration->Test_Session Data_Analysis Comparison of Food Intake Between Treatment Groups Test_Session->Data_Analysis

Preclinical Binge-Eating Model Workflow

Preclinical studies have shown that lisdexamfetamine can reduce the intake of palatable food in animal models of binge eating.[1] While specific preclinical data for Dasotraline in binge-eating models is less readily available in the public domain, its mechanism of action suggests a potential to modulate such behaviors.

Pharmacokinetics: A Translational Comparison

A critical aspect of translational validity is the comparability of pharmacokinetic (PK) profiles between preclinical species and humans.

ParameterDasotraline (Rat)Dasotraline (Human)Methylphenidate (Rat)Methylphenidate (Human)Lisdexamfetamine (Rat)Lisdexamfetamine (Human)
Tmax (Time to Peak Concentration) ~10-12 hours (oral)~10-12 hours~10 minutes (oral)~1.5-2.5 hoursSlower than d-amphetamine~3.5 hours (for d-amphetamine)
Half-life (t1/2) Not clearly reported47-77 hours~25 minutes~2-3 hoursSlower clearance than d-amphetamine~10-13 hours (for d-amphetamine)
Bioavailability Not clearly reportedNot clearly reported~19%~11-52%Higher than d-amphetamineProdrug, high conversion to d-amphetamine

Note: Preclinical PK data can be variable depending on the study design and animal strain. The data presented here are approximations based on available literature.[2][3][4][5]

Dasotraline exhibits an unusually long half-life in humans compared to methylphenidate.[4] This prolonged pharmacokinetic profile was hypothesized to provide stable plasma concentrations and sustained therapeutic effects. However, this also means that achieving steady-state concentrations takes longer. The preclinical PK data for Dasotraline is not as extensively published, making a direct translational comparison challenging.

Clinical Efficacy and Safety: Human Trials

Dasotraline for ADHD

Clinical trials in adults with ADHD showed that Dasotraline (at doses of 4-8 mg/day) was associated with statistically significant improvements in ADHD symptoms compared to placebo. However, the effect size was considered small to medium.[6] Common adverse events included insomnia, decreased appetite, and dry mouth.[6] Ultimately, the FDA did not approve Dasotraline for the treatment of ADHD, requesting additional data on its efficacy and tolerability.

Dasotraline for Binge-Eating Disorder

In clinical trials for BED, Dasotraline (at a dose of 6 mg/day) demonstrated a statistically significant reduction in the number of binge-eating days per week compared to placebo.[7] Common adverse events were similar to those observed in ADHD trials.[7] Despite some positive results, the development of Dasotraline for BED was also discontinued.

Comparator Drugs: Clinical Performance
  • Methylphenidate (ADHD): Numerous clinical trials have established the efficacy of methylphenidate in reducing the core symptoms of ADHD in children, adolescents, and adults.[2][8][9][10][11] It is considered a first-line treatment for ADHD.

  • Lisdexamfetamine (BED): Lisdexamfetamine is FDA-approved for the treatment of moderate to severe BED in adults. Clinical trials have shown that it significantly reduces the number of binge-eating days and is associated with weight loss.[12][13][14][15][16]

Assessment of Translational Validity

The journey of Dasotraline from preclinical promise to clinical discontinuation offers valuable lessons in drug development.

Logical Relationship in Translational Assessment

Preclinical_Efficacy Preclinical Efficacy (e.g., Delay Discounting, Binge Models) Translational_Gap Translational Gap? Preclinical_Efficacy->Translational_Gap Preclinical_PK Preclinical Pharmacokinetics (Rat, Mouse) Clinical_PK Clinical Pharmacokinetics (Human) Preclinical_PK->Clinical_PK Clinical_Efficacy_Safety Clinical Efficacy & Safety (ADHD, BED) Clinical_PK->Clinical_Efficacy_Safety Regulatory_Decision Regulatory Decision (Discontinuation) Clinical_Efficacy_Safety->Regulatory_Decision Translational_Gap->Clinical_Efficacy_Safety

Translational Assessment Framework

Several factors may have contributed to the translational gap observed with Dasotraline:

  • Modest Clinical Efficacy: While preclinical models showed promising effects, the clinical efficacy in both ADHD and BED was not as robust as established treatments. The effect sizes observed in clinical trials were modest, which may not have been sufficient to outweigh the observed side effects for a new market entrant.

  • Pharmacokinetic Profile: The long half-life of Dasotraline, while potentially offering sustained coverage, may have also contributed to the high incidence of insomnia, a common dose-limiting side effect for stimulant-like medications. The slow titration required to reach therapeutic levels might also be a practical disadvantage in a clinical setting.

  • Complexity of Clinical Disorders: ADHD and BED are complex and heterogeneous disorders. While preclinical models can capture certain aspects of these conditions (e.g., impulsivity, binge-like eating), they may not fully recapitulate the intricate neurobiology and psychiatric comorbidities present in human patients.

Conclusion

The case of Dasotraline highlights the challenges of translating promising preclinical findings into clinically successful therapeutics. While the preclinical research on Dasotraline demonstrated a clear mechanism of action and efficacy in relevant animal models, the clinical outcomes were not sufficiently compelling to warrant regulatory approval. This guide underscores the importance of robust preclinical to clinical translation, including a thorough understanding of comparative pharmacokinetics and a realistic assessment of the clinical landscape and the need for new treatments to offer a clear advantage over existing therapies. Future research in this area should focus on developing more predictive preclinical models and carefully considering the desired pharmacokinetic profile to maximize therapeutic benefit while minimizing adverse effects.

References

A Meta-Analysis of Dasotraline Clinical Trials for ADHD and Binge Eating Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dasotraline, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). This guide provides a meta-analysis of key clinical trial data for dasotraline and compares its efficacy and safety profile with other established treatments for these conditions.

Mechanism of Action

Dasotraline exerts its therapeutic effects by binding to the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby inhibiting their reuptake and increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft. This modulation of monoaminergic neurotransmission is believed to underlie its clinical effects in both ADHD and BED.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dasotraline Dasotraline DAT Dopamine Transporter (DAT) Dasotraline->DAT Inhibits NET Norepinephrine Transporter (NET) Dasotraline->NET Inhibits SERT Serotonin Transporter (SERT) Dasotraline->SERT Inhibits DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake 5-HT Serotonin SERT->5-HT Reuptake Postsynaptic\nReceptors Postsynaptic Receptors DA->Postsynaptic\nReceptors NE->Postsynaptic\nReceptors 5-HT->Postsynaptic\nReceptors

Dasotraline's Mechanism of Action

Clinical Trial Workflow

The clinical trials for dasotraline in both ADHD and BED generally followed a standard multi-phase process, including screening, a treatment period, and a follow-up phase.

Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Dasotraline Group Dasotraline Group Randomization->Dasotraline Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Dasotraline Group->Treatment Period Placebo Group->Treatment Period Efficacy & Safety\nAssessments Efficacy & Safety Assessments Treatment Period->Efficacy & Safety\nAssessments End of Treatment End of Treatment Efficacy & Safety\nAssessments->End of Treatment Follow-up Follow-up End of Treatment->Follow-up

Typical Clinical Trial Workflow

Dasotraline for Attention-Deficit/Hyperactivity Disorder (ADHD)

Experimental Protocols

Clinical trials investigating dasotraline for ADHD typically involved adults and children meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria for ADHD. A representative adult trial design is as follows:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participant Population: Adults aged 18 to 55 years with a primary diagnosis of ADHD (any subtype) confirmed by the Adult ADHD Clinical Diagnostic Scale (ACDS).[2] Key inclusion criteria included an ADHD Rating Scale Version IV (ADHD-RS-IV) with adult prompts total score of ≥ 26 and a Clinical Global Impression, Severity (CGI-S) score of ≥ 4 at screening and baseline.[1][2]

  • Intervention: Participants were randomized to receive a fixed daily dose of dasotraline (e.g., 4 mg or 6 mg) or placebo for a duration of 8 weeks.[2]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total score of the clinician-rated ADHD-RS-IV.[1][3]

  • Secondary Efficacy Endpoints: These often included the change from baseline in the CGI-S score.[1][3]

Efficacy Data

A meta-analysis of five randomized controlled trials (RCTs) including 1594 patients demonstrated that dasotraline was superior to placebo in reducing ADHD symptoms.

Outcome MeasureDasotraline Mean Change from BaselinePlacebo Mean Change from BaselineMean Difference (95% CI)p-value
ADHD-RS-IV Total Score-16.2 to -18.6-8.2-2.65 (-4.14 to -1.17)0.0004
ADHD-RS-IV Inattention SubscaleData not specifiedData not specified--
ADHD-RS-IV Hyperactivity SubscaleData not specifiedData not specified--
CGI-S ScoreData not specifiedData not specified--

Data from a meta-analysis of five RCTs.

Safety and Tolerability

The most commonly reported adverse events in dasotraline-treated patients with ADHD were generally mild to moderate in severity.

Adverse EventDasotraline Incidence (%)Placebo Incidence (%)
Dry Mouth> placebo-
Decreased Appetite> placebo-
Insomnia> placebo-

Incidence rates varied across studies.

Comparison with Other ADHD Medications
MedicationMechanism of ActionPrimary Efficacy (vs. Placebo)Common Adverse Events
Dasotraline SNDRISignificant reduction in ADHD-RS-IV total score.Dry mouth, decreased appetite, insomnia.
Lisdexamfetamine Dopamine/Norepinephrine Releasing AgentSignificant reduction in ADHD-RS total score (Mean Difference: -8.0 to -10.4).[4]Decreased appetite, insomnia, dry mouth, headache.[4]
Methylphenidate Dopamine/Norepinephrine Reuptake InhibitorResponse rates of 38-51% vs. 7-18% for placebo.[5]Decreased appetite, insomnia, headache.[6]
Atomoxetine Norepinephrine Reuptake InhibitorSignificant improvement in ADHD symptoms, with a 40% response rate vs. 22% for placebo in children.[7]Decreased appetite, gastrointestinal upset, sedation.[8]

Dasotraline for Binge Eating Disorder (BED)

Experimental Protocols

Clinical trials for dasotraline in BED focused on adults meeting the DSM-5 criteria for the disorder. A typical study design is outlined below:

  • Study Design: A randomized, double-blind, placebo-controlled, fixed-dose study.[9]

  • Participant Population: Adults with a diagnosis of moderate to severe BED.

  • Intervention: Participants were randomized to receive fixed daily doses of dasotraline (e.g., 4 mg or 6 mg) or placebo for 12 weeks.[9]

  • Primary Efficacy Endpoint: The primary outcome was the change from baseline in the number of binge-eating days per week.[9][10]

  • Secondary Efficacy Endpoints: These included the change in the Binge Eating-Clinical Global Impression-Severity (BE-CGI-S) score and the Yale-Brown Obsessive-Compulsive Scale Modified for Binge Eating (YBOCS-BE) total score.[9][10]

Efficacy Data

In a 12-week, fixed-dose study, dasotraline 6 mg/day demonstrated a statistically significant reduction in the number of binge-eating days per week compared to placebo.

Outcome MeasureDasotraline 6mg Mean Change from BaselinePlacebo Mean Change from Baselinep-valueEffect Size
Binge-Eating Days per Week-3.47-2.920.00450.35
BE-CGI-S Score---0.37
YBOCS-BE Total Score---0.43

Data from a 12-week, fixed-dose study.[9]

In a flexible-dose study (4, 6, or 8 mg/day), dasotraline also showed a significant reduction in binge-eating days per week (p < 0.0001) with an effect size of 0.74.[10]

Safety and Tolerability

The most frequently reported adverse events in dasotraline-treated patients with BED were:

Adverse EventDasotraline Incidence (%) (Flexible Dose)Placebo Incidence (%) (Flexible Dose)
Insomnia44.68.1
Dry Mouth27.45.0
Decreased Appetite19.76.9
Anxiety17.82.5

Data from a 12-week, flexible-dose study.[10] Discontinuation due to adverse events was 11.3% for dasotraline versus 2.5% for placebo.[10]

Comparison with Other BED Medications
MedicationMechanism of ActionPrimary Efficacy (vs. Placebo)Common Adverse Events
Dasotraline SNDRISignificant reduction in binge-eating days per week.[9][10]Insomnia, dry mouth, decreased appetite, anxiety.[10]
Lisdexamfetamine Dopamine/Norepinephrine Releasing AgentSignificant reduction in binge-eating days per week.[11]Dry mouth, decreased appetite, insomnia, headache.[11]
Topiramate AnticonvulsantSignificant reduction in binge episodes per week (Mean Difference: -1.31) and binge days per week (Mean Difference: -0.98).[12][13]Paresthesia, fatigue, nausea.[14]
Naltrexone/Bupropion Opioid Antagonist/Norepinephrine-Dopamine Reuptake InhibitorSignificant reduction in Binge Eating Scale (BES) score and weight.[15]Nausea, constipation, headache, vomiting, dizziness.[16]

Conclusion

Dasotraline has demonstrated efficacy in reducing the core symptoms of both ADHD and BED in clinical trials. Its unique mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor offers a novel therapeutic approach. However, its development was halted, and it is not an approved medication for either indication. The comparison with other approved medications highlights the various pharmacological options available and the need for individualized treatment approaches based on efficacy, tolerability, and patient-specific factors. Further research with active comparators would be necessary to fully establish the relative positioning of dasotraline in the treatment landscape of ADHD and BED.

References

Safety Operating Guide

Richtlinien zur sicheren Entsorgung von Dasotralin-Hydrochlorid

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die ordnungsgemäße Entsorgung von chemischen Substanzen wie Dasotralin-Hydrochlorid von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Dasotralin-Hydrochlorid ist als gesundheitsschädlich beim Verschlucken und als sehr giftig für Wasserorganismen mit langfristiger Wirkung eingestuft.[1] Daher ist die Einhaltung spezifischer Entsorgungsprotokolle unerlässlich.

Allgemeine Sicherheitsvorkehrungen und Handhabung

Vor der Entsorgung sind die grundlegenden Sicherheitsvorkehrungen im Umgang mit Dasotralin-Hydrochlorid zu beachten. Dazu gehört das Vermeiden von Inhalation, Augen- und Hautkontakt sowie die Bildung von Staub und Aerosolen.[1] Die Arbeit sollte nur in Bereichen mit geeigneter Absaugung erfolgen. Persönliche Schutzausrüstung wie Schutzhandschuhe, Augenschutz und Laborkittel ist obligatorisch.

Entsorgungsverfahren

Die Entsorgung von Dasotralin-Hydrochlorid und dessen kontaminierten Behältern muss über ein zugelassenes Abfallentsorgungsunternehmen erfolgen.[1] Keinesfalls darf die Substanz in die Kanalisation oder die Umwelt gelangen.[1]

Schritt-für-Schritt-Anleitung zur Entsorgung:

  • Sammeln und Lagern:

    • Sammeln Sie alle Reste von Dasotralin-Hydrochlorid und kontaminierte Materialien (z. B. Spatel, Wägeschiffchen, Handschuhe) in einem dafür vorgesehenen, dicht verschlossenen und ordnungsgemäß gekennzeichneten Abfallbehälter.

    • Lagern Sie den Abfallbehälter an einem kühlen, gut belüfteten Ort, getrennt von unverträglichen Materialien wie starken Säuren/Alkalien und starken Oxidations-/Reduktionsmitteln.[1]

  • Beauftragung eines Entsorgungsunternehmens:

    • Gewerbliche Abfälle und größere Mengen an Arzneimitteln können nicht über die kommunalen Sammelsysteme entsorgt werden.[2] Wenden Sie sich an ein zertifiziertes Entsorgungsunternehmen, das für die Annahme von chemischen und pharmazeutischen Abfällen zugelassen ist.

    • Informieren Sie das Unternehmen über die genaue Art des Abfalls (Dasotralin-Hydrochlorid) und stellen Sie das Sicherheitsdatenblatt (SDB) zur Verfügung.

  • Verpackung und Transport:

    • Verpacken Sie den Abfall gemäß den Anweisungen des Entsorgungsunternehmens und den gesetzlichen Vorschriften für den Transport von gefährlichen Gütern.

    • Stellen Sie sicher, dass alle Behälter korrekt verschlossen und gekennzeichnet sind, um eine Gefährdung Dritter auszuschließen.[3]

Zusammenfassung der relevanten Daten

MerkmalInformationQuelle
GHS-Einstufung Akute Toxizität, oral (Kategorie 4), H302; Akute aquatische Toxizität (Kategorie 1), H400; Chronische aquatische Toxizität (Kategorie 1), H410[1]
Gefahrenhinweise H302: Gesundheitsschädlich bei Verschlucken. H410: Sehr giftig für Wasserorganismen mit langfristiger Wirkung.[1]
Sicherheitshinweise P273: Freisetzung in die Umwelt vermeiden. P391: Verschüttete Mengen aufnehmen. P501: Inhalt/Behälter einer zugelassenen Abfallbeseitigungsanlage zuführen.[1]
Lagerung Behälter dicht verschlossen an einem kühlen, gut belüfteten Ort aufbewahren.[1]
Unverträgliche Materialien Starke Säuren/Alkalien, starke Oxidations-/Reduktionsmittel.[1]

Logischer Ablauf der Entsorgung

A 1. Identifizierung Dasotralin-Hydrochlorid Abfall B 2. Sichere Sammlung in designierten Behältern A->B C 3. Ordnungsgemäße Kennzeichnung des Abfallbehälters B->C D 4. Sichere Lagerung gemäß SDB C->D E 5. Kontaktierung eines zertifizierten Entsorgers D->E F 6. Bereitstellung des Sicherheitsdatenblattes E->F G 7. Übergabe des Abfalls an das Entsorgungsunternehmen F->G H 8. Fachgerechte Entsorgung durch Verbrennung G->H

Bildunterschrift: Logischer Arbeitsablauf für die Entsorgung von Dasotralin-Hydrochlorid.

Experimentelle Protokolle

Derzeit sind keine standardisierten experimentellen Protokolle zur Neutralisierung oder zum Abbau von Dasotralin-Hydrochlorid in öffentlich zugänglichen Quellen beschrieben. Die empfohlene und sicherste Methode zur Beseitigung ist die thermische Zersetzung in einer speziellen Verbrennungsanlage durch ein lizenziertes Entsorgungsunternehmen. Dies stellt sicher, dass die psychoaktiven und umweltschädlichen Eigenschaften der Substanz vollständig zerstört werden.

References

Essential Safety and Operational Guidance for Handling Dasotraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Dasotraline Hydrochloride is paramount. This document provides a comprehensive, step-by-step guide to personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to the limited toxicological data available for this compound, it is crucial to handle it with caution, employing a comprehensive suite of personal protective equipment to prevent exposure[2].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.Ensure eye protection is worn at all times in the laboratory.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Double gloving is recommended.[3][4] Change gloves immediately if contaminated, torn, or punctured. Gowns should be disposed of as contaminated waste after use.[5]
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a surgical N95 respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[5]Avoid the formation of dust and aerosols.[1]
Hand Hygiene Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]Do not eat, drink, or smoke in laboratory areas.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

Experimental Workflow for Handling this compound

Experimental Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Receive Compound storage Store Appropriately - Powder: -20°C - In Solvent: -80°C receipt->storage Verify Integrity ppe Don Appropriate PPE storage->ppe preparation Prepare Solutions in Fume Hood ppe->preparation experiment Conduct Experiment preparation->experiment decontaminate Decontaminate Work Surfaces (e.g., with alcohol) experiment->decontaminate waste_collection Collect Waste in Labeled Hazardous Waste Container decontaminate->waste_collection disposal Dispose via Approved Waste Disposal Plant waste_collection->disposal

Caption: This diagram outlines the key stages for the safe handling of this compound, from receipt to disposal.

Step-by-Step Handling Procedures:

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Preparation and Handling :

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid direct contact with the compound.[2]

    • Do not eat, drink, or smoke while handling the product.[1]

  • Decontamination and Waste Disposal :

    • Following experimental work, decontaminate all surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]

    • All disposable materials, including gloves, gowns, and any contaminated labware, must be collected in a designated, labeled hazardous waste container.[1]

    • Dispose of all waste containing this compound through an approved waste disposal facility, in accordance with federal, state, and local regulations.[1][6]

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies are critical.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection.[1]

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • For solid spills, carefully collect the material to avoid generating dust.

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area thoroughly.

Logical Flow for Emergency Response

Emergency Response Protocol for this compound cluster_spill Accidental Release cluster_exposure Personnel Exposure cluster_disposal_emergency Waste Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain and Absorb Spill don_ppe->contain collect Collect Contaminated Material contain->collect decontaminate_spill Decontaminate Spill Area collect->decontaminate_spill waste Dispose of Contaminated Waste via Approved Vendor decontaminate_spill->waste exposure Exposure Occurs remove Remove from Exposure Source exposure->remove first_aid Administer First Aid (as per protocol) remove->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: This flowchart details the immediate actions to be taken in the event of an accidental spill or personnel exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasotraline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Dasotraline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.